Product packaging for 4-Nitrophenethylamine hydrochloride(Cat. No.:CAS No. 29968-78-3)

4-Nitrophenethylamine hydrochloride

Cat. No.: B104007
CAS No.: 29968-78-3
M. Wt: 202.64 g/mol
InChI Key: JVMHULJEYUQYSH-UHFFFAOYSA-N
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Description

4-Nitrophenethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2O2 B104007 4-Nitrophenethylamine hydrochloride CAS No. 29968-78-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMHULJEYUQYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29968-78-3
Record name Benzeneethanamine, 4-nitro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrophenethylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrophenethylamine hydrochloride (CAS No: 29968-78-3). The information is compiled for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and logical workflows. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its characteristics essential for its effective application.[1][2][3][4]

Core Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and scientific publications.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂ · HCl[5][6]
Molecular Weight 202.64 g/mol [5][6][7]
Appearance Yellow to yellow-green or brown crystalline powder/chunks.[3][6][8][9][3][6][8][9]
Melting Point ~200 °C (with decomposition)[8][10][11]
211.0 to 217.0 °C
Solubility Soluble in methanol.[8][10] The hydrochloride salt form enhances water solubility.[4][12][4][8][10][12]
Storage Store at room temperature in a dark, dry, and sealed container.[5][8][10][5][8][10]
Purity Commercially available with purities of ≥95%.[7] Purity greater than 99% (by HPLC) has been reported.[2][2][7]

Experimental Protocols

The characterization and synthesis of this compound involve several standard analytical and synthetic chemistry techniques. The following sections detail the methodologies cited in the literature.

A convenient and efficient synthesis route that avoids direct reduction methods involves the nitration of L-phenylalanine followed by decarboxylation.[1][2]

  • Nitration of L-Phenylalanine: L-phenylalanine is first nitrated to produce L-4-Nitrophenylalanine according to established literature procedures.[1][2] The crude product is then purified by recrystallization from water.[1]

  • Water Removal: It is critical to remove water from the L-4-Nitrophenylalanine monohydrate before proceeding. This is typically achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent to facilitate the subsequent imine formation necessary for decarboxylation.[1]

  • Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine in diphenylether is prepared. A catalytic amount of methyl ethyl ketone (MEK) is added.[1]

  • Heating: The mixture is heated to 220°C for approximately 3 hours, resulting in a clear, dark red solution.[1]

  • Precipitation of Hydrochloride Salt: The solution is cooled in an ice bath and diluted with diethyl ether. Dry hydrogen chloride (HCl) gas is then bubbled through the solution to precipitate the final product, this compound, in excellent yields.[1]

An alternative industrial method involves the direct nitration of β-phenylethylamine.[3][13]

  • Preparation of Nitration Mixture: A mixed acid solution is prepared by combining concentrated nitric acid and concentrated sulfuric acid, typically maintained at 0°C.[13]

  • Nitration: β-phenylethylamine is slowly added to the chilled mixed acid solution. The reaction is stirred at 0°C until the starting material is completely consumed.[13]

  • Workup: The reaction mixture is warmed to room temperature and then poured into water. The pH is adjusted to 10 using NaOH, and the product is extracted with diethyl ether.[13]

  • Salt Formation and Isolation: The ether phase is extracted with 1M hydrochloric acid. The aqueous phase is then concentrated (spin-dried) to yield a yellow solid.[13]

  • Purification: The crude solid is recrystallized to obtain the final light yellow solid product.[13]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product is commonly assessed using reverse-phase HPLC. A typical setup uses a C18 column with a solvent system containing acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 85% acetonitrile and 15% phosphate buffer with pH adjusted to 2.5). Detection is performed using a UV detector at 280 nm.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR. Spectra are typically recorded on a 300 MHz spectrometer.[1][2] The resulting spectrum for this compound shows characteristic peaks corresponding to the protons on the aromatic ring and the ethylamine (B1201723) side chain.[2]

  • Elemental Analysis: Elemental analysis is performed to confirm the empirical formula (C₈H₁₁ClN₂O₂) of the compound. Experimental values for Carbon, Hydrogen, and Nitrogen should align with the calculated percentages.[2]

  • Melting Point Determination: The melting point is measured using a standard melting point apparatus. It is often reported as an uncorrected value.[1][2]

Visualizations: Synthesis and Analysis Workflows

The following diagrams illustrate the key processes involved in the synthesis and quality control of this compound.

G cluster_synthesis Synthesis Pathway from L-Phenylalanine A L-Phenylalanine B Nitration (HNO₃, H₂SO₄) A->B C L-4-Nitrophenylalanine B->C D Decarboxylation (Diphenylether, MEK, 220°C) C->D E 4-Nitrophenethylamine (in solution) D->E F HCl Gas Bubbling E->F G 4-Nitrophenethylamine HCl (Precipitate) F->G

Caption: Synthesis of 4-Nitrophenethylamine HCl from L-Phenylalanine.

G cluster_workflow Product Purification and Analysis Workflow A Crude Product (Post-Synthesis) B Recrystallization (e.g., from Methanol or Water) A->B C Filtration & Drying B->C D Purified Solid Product C->D E Purity Analysis (HPLC) (>99%?) D->E E->B  No F Structural Confirmation (¹H NMR, Elemental Analysis) E->F  Yes G Final Qualified Product F->G

Caption: General workflow for product purification and quality analysis.

References

An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, bonding, and physicochemical properties of 4-Nitrophenethylamine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its characteristics is paramount for its effective application in drug discovery and development.[1] This document summarizes key data, outlines detailed experimental protocols for its synthesis, and visualizes its structural and functional aspects.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of an organic amine. The presence of the nitro group (a strong electron-withdrawing group) and the primary amine functionality makes it a versatile building block in organic synthesis.[1] The hydrochloride salt form enhances its stability and solubility in aqueous or polar solvents, simplifying its handling and use in various reaction conditions.[1]

The compound typically appears as a yellow to yellow-green or brown crystalline powder.[2][3] It is stable under normal storage conditions but is noted to be hygroscopic and may be sensitive to light and air over extended periods.[3][4]

Data Summary

The following tables summarize the key identifiers and quantitative properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 29968-78-3
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol [5]
InChI InChI=1S/C8H10N2O2.ClH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H[3]
InChIKey JVMHULJEYUQYSH-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1CCN)--INVALID-LINK--[O-].Cl[3]

Table 2: Physicochemical Properties

PropertyValue
Melting Point 200 °C (decomposes)[3][6]
Appearance Yellow to yellow-green crystalline powder[2][3]
Solubility Soluble in water and methanol[3][4]
pKa (amine group) Approx. 9 - 10[4]
Stability Stable under normal conditions; hygroscopic[3][4]

Chemical Structure and Bonding

The structure of this compound consists of a 2-(4-nitrophenyl)ethan-1-ammonium cation and a chloride anion. The bonding can be analyzed at both the ionic and covalent levels.

  • Ionic Bonding : The primary bond defining the salt is the ionic attraction between the positively charged ammonium (B1175870) group (-NH₃⁺) of the phenethylamine (B48288) backbone and the negatively charged chloride ion (Cl⁻). This electrostatic interaction is responsible for the compound's crystalline solid state and its solubility in polar solvents.

  • Covalent Bonding :

    • Aromatic System : The benzene (B151609) ring is characterized by delocalized pi-bonding across the six sp²-hybridized carbon atoms. The C-C bond lengths are intermediate between single and double bonds.

    • Nitro Group : The electron-withdrawing nitro group (-NO₂) is attached to the para position of the benzene ring. The N-O bonds have significant double bond character due to resonance, and the group influences the electronic properties of the entire molecule.

    • Ethylamine Chain : The ethyl bridge (-CH₂CH₂-) consists of sp³-hybridized carbons with covalent C-C and C-H single bonds, providing flexibility to the structure.

    • Ammonium Group : The terminal nitrogen atom is protonated, forming an ammonium group (-NH₃⁺). It is sp³-hybridized, with three covalent N-H bonds. This group is a key site for hydrogen bonding.

  • Intermolecular Forces : In the solid state, hydrogen bonds exist between the ammonium group's hydrogen atoms and the chloride anions. These interactions, along with van der Waals forces, contribute to the stability of the crystal lattice.

Below is a diagram illustrating the chemical structure.

Diagram 1: Chemical structure of this compound.
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of this compound.

Table 3: Key Spectroscopic Data

SpectroscopyKey Features
IR (KBr) 2956, 2911 cm⁻¹ (C-H stretch); 1598, 1524 cm⁻¹ (NO₂ asymmetric stretch); 1345 cm⁻¹ (NO₂ symmetric stretch)[7]
¹H NMR Spectra are available from chemical suppliers and databases.[7]
¹³C NMR Spectra are available from chemical suppliers and databases.[8]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. The two primary routes involve the decarboxylation of a phenylalanine precursor and the direct nitration of phenylethylamine.

Method 1: Synthesis from L-4-Nitrophenylalanine

This convenient method involves the decarboxylation of L-4-nitrophenylalanine, which is first prepared by the nitration of L-phenylalanine.[7][8]

Protocol Steps:

  • Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine (1) is nitrated according to literature procedures. The crude product is then recrystallized from water.[7][8]

  • Water Removal: The resulting L-4-nitrophenylalanine monohydrate (2) is dried to remove water, typically using a Dean-Stark apparatus with benzene as the solvent. This step is critical to facilitate the subsequent imine formation necessary for decarboxylation.[7][8]

  • Decarboxylation: A suspension of the dried L-4-nitrophenylalanine (5.0 g) in diphenylether (50 mL) is treated with a catalytic amount of methyl ethyl ketone (0.17 g). The mixture is heated to 220 °C for 3 hours.[7][8]

  • Salt Formation and Isolation: The resulting solution is cooled, diluted with diethyl ether (50 mL), and placed in an ice bath. Dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt.[7][8]

  • Purification: The precipitate is filtered and stirred in ethyl acetate (B1210297) (EtOAc) to yield the final product, this compound (3), as a solid.[7]

G start L-Phenylalanine step1 Nitration (Mixed Acid) start->step1 intermediate1 L-4-Nitrophenylalanine Monohydrate step1->intermediate1 step2 Azeotropic Distillation (Dean-Stark, Benzene) intermediate1->step2 intermediate2 Anhydrous L-4-Nitrophenylalanine step2->intermediate2 step3 Decarboxylation (Diphenylether, MEK catalyst, 220°C) intermediate2->step3 intermediate3 4-Nitrophenethylamine (in solution) step3->intermediate3 step4 Precipitation (Dry HCl gas in Ether) intermediate3->step4 end 4-Nitrophenethylamine Hydrochloride step4->end

Diagram 2: Workflow for synthesis from L-4-Nitrophenylalanine.
Method 2: Synthesis from Phenylethylamine

This route involves the direct nitration of phenylethylamine using a mixture of concentrated nitric and sulfuric acids.[4]

Protocol Steps:

  • Preparation of Nitrating Mixture: Concentrated nitric acid and concentrated sulfuric acid are mixed and cooled to 0 °C.

  • Nitration: Phenylethylamine is added slowly to the chilled mixed acid solution while maintaining the temperature at 0 °C. The reaction is stirred until completion.[4]

  • Workup: The reaction mixture is warmed to room temperature and then poured into water.[4]

  • Basification and Extraction: The pH of the aqueous solution is adjusted to 10 with NaOH, and the product is extracted with diethyl ether.[4]

  • Salt Formation: The ether phase is then extracted with 1M hydrochloric acid.[4]

  • Isolation and Purification: The aqueous phase is concentrated (spin-dried) to yield a yellow solid. This crude product is then recrystallized to obtain pure this compound.[4]

Structure-Function Relationships

The chemical structure of this compound directly dictates its utility in chemical synthesis. The interplay between its functional groups is key to its reactivity.

  • Amine Group (-NH₂/NH₃⁺): This group serves as a nucleophile (in its free base form) or as a site for forming the stable, easy-to-handle hydrochloride salt. It is the primary reactive site for forming amides, imines, and other nitrogen-containing structures, which is fundamental to its role in building larger drug molecules.[1]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution. More importantly, it is a versatile functional handle that can be readily reduced to an aniline (B41778) derivative, providing an alternative site for further chemical modification.[1]

  • Aromatic Ring: The benzene ring acts as a rigid scaffold, separating the amine and nitro functionalities and providing a core structure for building more complex molecules.

G core 4-Nitrophenethylamine Hydrochloride fg1 Ethylammonium Group (-CH₂CH₂NH₃⁺) core->fg1 fg2 p-Nitrophenyl Group (-C₆H₄NO₂) core->fg2 prop1 Ionic Character Water Solubility Hydrogen Bonding fg1->prop1 prop2 Nucleophilic Reactivity (as free base) fg1->prop2 prop3 Electron-Withdrawing Nature fg2->prop3 prop4 Reducible to Amine fg2->prop4

Diagram 3: Relationship between functional groups and chemical properties.

References

An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS: 29968-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. It covers its physicochemical properties, synthesis protocols, analytical methods, and applications, with a focus on providing actionable data and methodologies for laboratory and development settings.

Core Physicochemical Properties

This compound is a functionalized aromatic amine that is typically a yellow to brown crystalline powder at room temperature.[1][2] Its hydrochloride salt form enhances stability and solubility, particularly in polar solvents, making it convenient for laboratory handling.[3] The compound is noted to be hygroscopic and should be stored in a dry, dark place.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
CAS Number 29968-78-3[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1][5]
Melting Point 200 °C (decomposition)[1][5]
Purity (Typical) ≥95% - >99%[3][5][6]
Appearance Yellow to yellow-green or brown crystalline powder/chunks[1][2][7]
Solubility Soluble in methanol[1][2]
Storage Temperature Room Temperature, keep sealed in dry, dark place[1][4]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, often involving nitration of a phenethylamine (B48288) precursor or decarboxylation of 4-nitrophenylalanine. These methods vary in yield and complexity.[8]

Synthesis via Decarboxylation of L-4-Nitrophenylalanine

This method presents a convenient and efficient synthesis that avoids a reduction step.[8][9] The key steps involve the removal of water from 4-nitrophenylalanine monohydrate followed by decarboxylation.[8]

Experimental Protocol:

  • Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine is nitrated according to literature procedures. The crude product is recrystallized from water to yield L-4-Nitrophenylalanine.[8]

  • Water Removal: Water is removed from the L-4-Nitrophenylalanine monohydrate using a Dean-Stark assembly with benzene (B151609) as the solvent to facilitate subsequent imine formation.[8]

  • Decarboxylation: A suspension of the dried L-4-Nitrophenylalanine (5.0 g, 23.81 mM) in diphenylether (50 mL) is prepared. A catalytic amount of methyl ethyl ketone (MEK) (0.17 g, 2.37 mM) is added.[8]

  • Heating: The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.[8]

  • Precipitation: The solution is then diluted with diethyl ether (50 mL) and cooled in an ice bath.[8]

  • HCl Gas Introduction: Dry HCl gas is bubbled through the solution, leading to the formation of this compound as a precipitate.[8]

G cluster_prep Preparation of L-4-Nitrophenylalanine cluster_decarboxylation Decarboxylation cluster_final Final Product Formation Nitration Nitration of L-Phenylalanine Recrystallization Recrystallization from Water Nitration->Recrystallization WaterRemoval Azeotropic Water Removal (Dean-Stark, Benzene) Recrystallization->WaterRemoval Heating Heating at 220°C (Diphenylether, cat. MEK) WaterRemoval->Heating Dilution Dilution with Diethyl Ether Heating->Dilution Cooling Cooling in Ice Bath Dilution->Cooling HClGas Bubbling with Dry HCl Gas Cooling->HClGas Product 4-Nitrophenethylamine Hydrochloride (Precipitate) HClGas->Product

Figure 1: Synthesis workflow via decarboxylation of L-4-Nitrophenylalanine.

Synthesis via Nitration of Phenylethylamine Hydrochloride

This method involves the direct nitration of phenylethylamine hydrochloride using a mixed acid solution.[7][10]

Experimental Protocol:

  • Acid Mixture Preparation: A nitration mixture is prepared with concentrated nitric acid and concentrated sulfuric acid, cooled to 0°C.[10]

  • Nitration: Phenylethylamine hydrochloride (Compound 1) is slowly added to the mixed acid solution at 0°C. The reaction is stirred at this temperature until the starting material is completely consumed.[10]

  • Quenching and Neutralization: The reaction mixture is then warmed to room temperature and poured into water. The pH is adjusted to 10 using NaOH.[10]

  • Extraction: The aqueous solution is extracted with diethyl ether. The ether phase is then extracted with 1M hydrochloric acid.[10]

  • Isolation: The aqueous phase from the HCl extraction is spin-dried to yield a yellow solid.[10]

  • Purification: The crude solid is recrystallized to obtain the final product, this compound.[10]

Analytical and Quality Control Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for determining the purity of the final product.[8]

  • System: Agilent 1100 HPLC system or equivalent.[8]

  • Column: Reverse phase C18 Hypersil BDS (250 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A solvent system containing 85% acetonitrile (B52724) and 15% phosphate (B84403) buffer, with the pH adjusted to 2.5.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at λ = 280 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data is available from various sources.[11][12]

  • ¹H NMR (Varian 300 MHz Spectrometer): δ 3.19 (2H, t), 3.32 (2H, t), 7.56 (2H, d, J 8.4 Hz), 8.18 (2H, d, J 8.4 Hz), 8.17-8.19 (3H, embedded peaks).[11]

Elemental Analysis

Elemental analysis is performed to confirm the empirical formula.

  • Calculated for C₈H₁₁ClN₂O₂: C, 47.42%; H, 5.47%; N, 13.82%.[11]

  • Found: C, 47.45%; H, 5.59%; N, 13.48%.[11]

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block, primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3][8]

  • Pharmaceutical Intermediate: It is a key starting material in the synthesis of Mirabegron, a drug used to treat overactive bladder.[7] It is also used in the synthesis of ortho-metalated primary phenethylamine complexes and N-(4-nitrophenethyl)formamide.[1][5]

  • Synthetic Building Block: The presence of both an amine and a nitro group makes it a bifunctional molecule.[8] The nitro group can be readily reduced to an amine, and the primary amine can undergo various reactions, making it a valuable precursor for creating a diverse range of chemical entities.[3]

G cluster_synthesis Synthetic Pathway A 4-Nitrophenethylamine Hydrochloride AmideCond Amide Condensation A->AmideCond B D-Mandelic Acid B->AmideCond C 2-(2-Aminothiazol-4-yl)acetic acid FinalCond Final Condensation C->FinalCond BoraneRed Borane Reduction AmideCond->BoraneRed CatHydro Catalytic Hydrogenation (Nitro Group Reduction) BoraneRed->CatHydro CatHydro->FinalCond D Mirabegron FinalCond->D

Figure 2: Role as a key intermediate in the synthesis of Mirabegron.

Biological Activity and Signaling Pathways

While this compound itself is primarily valued as a synthetic intermediate, its derivatives are often studied for potential therapeutic effects.[13] As an intermediate, there is limited public information directly detailing its specific biological activities or its influence on cellular signaling pathways. Its significance lies in being a precursor to pharmacologically active molecules.

G cluster_info Information Status Info No specific signaling pathway data is publicly available for this compound itself. Its biological relevance is primarily defined by the pharmacologically active compounds synthesized from it. Start 4-Nitrophenethylamine Hydrochloride Process Chemical Synthesis Start->Process End Pharmacologically Active Compound (e.g., Mirabegron) Process->End Target Biological Target / Signaling Pathway End->Target

Figure 3: Logical relationship of an intermediate to a biologically active compound.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] There is also limited evidence of a carcinogenic effect.[2]

  • Hazard Codes: Xn (Harmful).[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][14]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a type N95 (US) or equivalent respirator are recommended.[5][15]

  • Stability: The compound is hygroscopic.[1] Store in a cool, dry place in a tightly sealed container.

References

Spectroscopic Profile of 4-Nitrophenethylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenethylamine hydrochloride, a key intermediate in various chemical syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.18d2H8.4Ar-H (ortho to NO₂)
7.56d2H8.4Ar-H (meta to NO₂)
3.07br s4H--CH₂-CH₂-NH₃⁺
8.17–8.19embedded peaks3H--NH₃⁺

¹³C NMR (Carbon-13 NMR)

No experimental ¹³C NMR data was found in the searched literature. The following are predicted chemical shifts.

Predicted Chemical Shift (δ) ppmAssignment
~147Ar-C -NO₂
~145Ar-C -CH₂
~130Ar-C H (ortho to NO₂)
~124Ar-C H (meta to NO₂)
~40-C H₂-NH₃⁺
~33Ar-C H₂-
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
2956, 2911C-H stretching (aliphatic)
1623, 1608, 1598Aromatic C=C stretching
1524N-O asymmetric stretching (nitro group)
1345N-O symmetric stretching (nitro group)
1250C-N stretching
1108C-H in-plane bending
856C-H out-of-plane bending (p-disubstituted benzene)
746N-H bending (amine salt)
Mass Spectrometry (MS) Data

No experimental mass spectrum was found in the searched literature. The following is a predicted fragmentation pattern based on Electron Ionization (EI) Mass Spectrometry.

m/z (mass-to-charge ratio)Proposed Fragment Ion
166[M - HCl]⁺ (Molecular ion of the free base)
136[M - HCl - NO]⁺
120[M - HCl - NO₂]⁺
106[C₇H₆N]⁺
77[C₆H₅]⁺
30[CH₂NH₂]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

A ¹H NMR spectrum was recorded on a Varian 300 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹³C NMR Spectroscopy

A typical procedure for obtaining a ¹³C NMR spectrum of a small organic molecule like this compound would involve dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The spectrum would be acquired on a spectrometer operating at a frequency of 75 or 125 MHz. To enhance the signal-to-noise ratio, a sufficient number of scans would be accumulated.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr (potassium bromide) pellet method.[1] A small amount of the solid this compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum was then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A standard protocol for obtaining an Electron Ionization (EI) mass spectrum of this compound would involve introducing a small amount of the solid sample into the mass spectrometer via a direct insertion probe. The sample would be heated to induce vaporization, and the gaseous molecules would be bombarded with a beam of high-energy electrons (typically 70 eV). This would cause ionization and fragmentation of the molecule. The resulting positively charged ions would then be separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 4-Nitrophenethylamine hydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Interpretation Structure Elucidation & Confirmation NMR->Interpretation Spectral Data IR->Interpretation Spectral Data MS->Interpretation Spectral Data Report Technical Guide (Data Tables, Protocols) Interpretation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility of 4-Nitrophenethylamine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Nitrophenethylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a general experimental protocol for determining solubility, and a practical example of its application in organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in medicinal chemistry research.[1] Its solubility in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. This guide summarizes the known solubility characteristics and provides a framework for researchers to determine its solubility in specific solvent systems.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not widely published, qualitative descriptions from various sources provide guidance on its general solubility behavior. The compound, being a hydrochloride salt, exhibits a preference for polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility Description
Polar Protic Methanol (B129727)Soluble, almost transparent solution[2][3]
EthanolSoluble[4]
WaterSoluble[4]
Polar Aprotic Not SpecifiedExpected to have some solubility
Non-Polar Not SpecifiedExpected to be poorly soluble to insoluble

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.[5][6][7][8][9]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A common timeframe is 24-48 hours, but the optimal time should be determined empirically.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis (using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the filtered supernatant and the standard solutions into the HPLC system.

    • Develop a suitable HPLC method (e.g., reverse-phase with UV detection) to separate and quantify the analyte.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The solubility is the concentration of the analyte determined in the saturated solution. This can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

Visualization of an Experimental Workflow

This compound is a versatile starting material in organic synthesis. The following diagram illustrates the experimental workflow for the synthesis of N-(4-nitrophenethyl)formamide.[10][11]

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4-Nitrophenethylamine hydrochloride D Mix and Reflux A->D B Sodium Formate B->D C Formic Acid (88%) C->D E Add Toluene and Evaporate D->E F Dissolve in Dichloromethane E->F G Filter to Remove NaCl F->G H Wash with HCl and Water G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Recrystallize from Dichloromethane J->K L N-(4-Nitrophenethyl)formamide K->L

Caption: Experimental workflow for the synthesis of N-(4-Nitrophenethyl)formamide.

Conclusion

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical guide on the anticipated thermal stability and decomposition of 4-nitrophenethylamine hydrochloride. It is important to note that a thorough search of scientific literature did not yield specific experimental thermal analysis data (such as Differential Scanning Calorimetry or Thermogravimetric Analysis) for this particular compound. Therefore, the quantitative data and decomposition pathways presented herein are based on established knowledge of structurally similar compounds, including other nitroaromatic compounds, phenethylamine (B48288) derivatives, and organic hydrochlorides. The experimental protocols are standardized procedures applicable to the analysis of such materials.

Introduction

This compound is a primary amine hydrochloride salt containing a nitroaromatic moiety. Its structure suggests a complex thermal decomposition profile, influenced by the energetic nitro group, the phenethylamine backbone, and the presence of the hydrochloride salt. Understanding the thermal stability of this compound is critical for researchers, scientists, and drug development professionals to ensure safe handling, storage, and processing, as well as to predict potential degradation pathways.

This guide summarizes the expected thermal properties, provides detailed experimental protocols for characterization, and outlines the logical workflow for such an analysis.

Predicted Thermal Properties

Based on the analysis of related compounds, the thermal behavior of this compound is expected to involve melting with simultaneous or immediately subsequent decomposition. The presence of the nitro group suggests that the decomposition could be energetic.

Quantitative Data

The following tables summarize the anticipated quantitative data from thermal analysis. This data is a hypothetical representation based on known values for similar organic hydrochloride salts and nitroaromatic compounds.

Table 1: Predicted Data from Differential Scanning Calorimetry (DSC)

ParameterPredicted ValueNotes
Onset of Melting/Decomposition195 - 205 °CCorresponds to the literature melting point with decomposition.[1][2]
Peak of Decomposition205 - 215 °CThe main exothermic event is expected shortly after the onset.
Enthalpy of Decomposition (ΔHd)Highly Exothermic (> 500 J/g)Nitroaromatic compounds are known to have high decomposition energies.

Table 2: Predicted Data from Thermogravimetric Analysis (TGA)

Temperature RangePredicted Weight Loss (%)Associated Event
< 150 °C< 1%Loss of residual solvent or adsorbed moisture.
195 - 300 °C40 - 60%Initial, rapid decomposition and volatilization of fragments.
> 300 °C20 - 40%Slower decomposition of more stable intermediates.
Final Residue at 600 °C< 5%Expected to decompose almost completely, leaving minimal char.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability of a compound like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[3] An empty, hermetically sealed aluminum pan is to be used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.[3]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 350 °C at a heating rate of 10 °C/min.[4] A stable baseline should be established for at least 2 minutes before any thermal event.[4]

  • Data Analysis:

    • Determine the onset temperature of the endothermic/exothermic event, which corresponds to the melting/decomposition.

    • Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum crucible.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.[1][5]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset and end temperatures for each distinct weight loss step.

    • Calculate the percentage of weight loss for each step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.[6]

Predicted Decomposition Pathway

Upon heating, this compound is expected to decompose, releasing a variety of gaseous products. The initial decomposition is likely to involve the cleavage of the C-N bond and the loss of the nitro group, as well as the release of hydrogen chloride. Further fragmentation of the aromatic ring and the ethylamine (B1201723) side chain will occur at higher temperatures.

Expected decomposition products include:

  • Hydrogen Chloride (HCl)

  • Nitrogen oxides (NOx)

  • Carbon oxides (CO, CO2)

  • Water (H2O)

  • Various organic fragments

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of a chemical substance like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting A Obtain 4-Nitrophenethylamine Hydrochloride Sample B Dry Sample to Remove Residual Solvents/Moisture A->B C Perform DSC Analysis (2-5 mg sample) B->C DSC Sample D Perform TGA Analysis (5-10 mg sample) B->D TGA Sample E Determine Melting/Decomposition Onset and Peak Temperatures C->E F Calculate Enthalpy of Decomposition (ΔHd) C->F G Identify Decomposition Temperature Ranges D->G H Quantify Percentage Weight Loss at Each Stage D->H I Synthesize Data into Thermal Stability Profile E->I F->I G->I H->I J Assess Thermal Hazards and Safe Handling Limits I->J

Caption: Workflow for Thermal Stability Analysis.

Predicted Signaling Pathway of Decomposition

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound upon thermal stress.

Decomposition_Pathway cluster_products1 Primary Products cluster_products2 Final Products A 4-Nitrophenethylamine Hydrochloride (Solid) B Initial Heat Input (~195-205°C) A->B C Melting & Energetic Decomposition B->C D Primary Gaseous Products C->D E Secondary Decomposition (>300°C) D->E P1 HCl D->P1 P2 NOx D->P2 P3 Organic Fragments D->P3 F Final Gaseous Products E->F G Char Residue (<5%) E->G P4 CO, CO2 F->P4 P5 H2O F->P5

References

An In-depth Technical Guide to 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 4-Nitrophenethylamine hydrochloride, a key building block in various chemical syntheses. The following sections detail its fundamental molecular properties.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below. This data is critical for stoichiometric calculations, analytical method development, and experimental design.

ParameterValueReferences
Molecular Formula C₈H₁₁ClN₂O₂[1][2][3]
O₂NC₆H₄CH₂CH₂NH₂ · HCl[4]
C₈H₁₀N₂O₂·HCl[5][6]
Molecular Weight 202.64 g/mol [1][3][4][5][6][7][8]
CAS Number 29968-78-3[1][6]

Molecular Structure and Composition

This compound is comprised of a 4-nitrophenethylamine base and a hydrochloride salt. The diagram below illustrates the logical relationship between the constituent parts of the molecule.

molecular_composition A 4-Nitrophenethylamine Hydrochloride B 4-Nitrophenethylamine (Base) C₈H₁₀N₂O₂ A->B is the salt of C Hydrochloric Acid HCl A->C formed with D 4-Nitrophenyl Group O₂NC₆H₄ B->D contains E Ethylamine Group CH₂CH₂NH₂ B->E contains

Caption: Logical breakdown of this compound.

This guide serves as a fundamental resource for professionals engaged in research and development requiring precise information on this compound. No experimental protocols were cited in the provided search results.

References

The Multifaceted Biological Landscape of Nitrophenylethylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrophenylethylamine derivatives, a class of organic compounds featuring a phenylethylamine backbone substituted with a nitro group on the phenyl ring, are emerging as a significant area of interest in medicinal chemistry and drug discovery. The presence of the electron-withdrawing nitro group profoundly influences the molecule's electronic properties, bestowing upon it a diverse range of biological activities. This technical guide offers an in-depth exploration of the current research into the biological potential of nitrophenylethylamine derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Summary of Biological Activities

The biological efficacy of various nitrophenylethylamine and related nitroaromatic derivatives has been quantified across numerous studies. The following tables summarize key quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate easy comparison.

Table 1: Anticancer Activity of Nitrophenylethylamine and Related Nitroaromatic Derivatives

Compound IDDerivative ClassCancer Cell LineActivity MetricValueReference
1a N-(4'-nitrophenyl)-l-prolinamideA549 (Lung)% Inhibition (100 µM)95.41%
1b N-(4'-nitrophenyl)-l-prolinamideHCT-116 (Colon)% Inhibition (100 µM)93.33%
2a Dibenzocyclooctatetraene derivativeMultiple human tumor cell linesGI50 (µM)1.38–1.45
3j Phenylacetamide derivative (para-nitro)MDA-MB-468 (Breast)IC50 (µM)0.76 ± 0.09[1]
3d Phenylacetamide derivativeMDA-MB-468 (Breast) & PC-12IC50 (µM)0.6 ± 0.08[1]
3c Phenylacetamide derivativeMCF-7 (Breast)IC50 (µM)0.7 ± 0.08[1]
Benzamide Derivative 5 BenzamideA549 (Lung Carcinoma)IC50 (µM)10.67 ± 1.53[2]
Benzamide Derivative 5 BenzamideC6 (Glioma)IC50 (µM)4.33 ± 1.04[2]
Compound 5 5-Nitroindole derivativeHeLa (Cervical)IC50 (µM)5.08 ± 0.91[3]
Compound 7 5-Nitroindole derivativeHeLa (Cervical)IC50 (µM)5.89 ± 0.73[3]

Table 2: Antimicrobial Activity of Nitroaromatic Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Halogenated Nitro derivatives (9b-9d)Staphylococcus aureusMIC15.6–62.5[4]
Halogenated Nitro derivatives (9b-9d)Candida sp.MFC15–62.5[4]
Compound 6b Trichophyton rubrumMIC6.25[5]
Compound 6c DermatophytesMIC32–62[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments frequently cited in the study of nitrophenylethylamine derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of nitrophenylethylamine derivatives on cancer cell lines.[2][6]

Materials:

  • N-benzylidenephenethylamine derivatives (or other test compounds)

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for an additional 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of nitrophenylethylamine derivatives against various microorganisms.

Materials:

  • Nitrophenylethylamine derivatives

  • Test microorganisms (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the 96-well microplate using the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

This protocol describes a method to assess the inhibitory activity of nitrophenylethylamine derivatives against the COX-2 enzyme.

Materials:

  • Nitrophenylethylamine derivatives

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorometric or colorimetric probe

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the detection probe in the reaction buffer.

  • Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test derivative at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: Monitor the production of the reaction product over time by measuring the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to the study of nitrophenylethylamine derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (% Viability, IC50) Absorbance_Reading->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

G cluster_cell Microbial Cell Nitro_Compound Nitroaromatic Compound (R-NO2) Nitroreductase Nitroreductase Nitro_Compound->Nitroreductase Uptake Nitro_Radical Nitro Anion Radical (R-NO2•−) Nitroreductase->Nitro_Radical Reduction Toxic_Intermediates Toxic Intermediates (Nitroso, Hydroxylamine) Nitro_Radical->Toxic_Intermediates Further Reduction DNA_Damage DNA Damage Toxic_Intermediates->DNA_Damage Covalent Binding Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation mechanism of antimicrobial action.

G cluster_pathway Apoptosis Signaling Nitro_Derivative Nitrophenylethylamine Derivative Bax_Bcl2 Upregulation of Bax/Bcl-2 Ratio Nitro_Derivative->Bax_Bcl2 Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by nitroaromatic compounds.

Conclusion

Nitrophenylethylamine derivatives and their related nitroaromatic analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and enzyme-inhibitory agents warrants continued and intensified investigation. The presence of the nitro group is a key determinant of their bioactivity, often through mechanisms involving reductive activation or modulation of critical signaling pathways. The quantitative data, detailed protocols, and pathway visualizations presented in this guide are intended to provide a solid foundation for future research and development efforts in this field, ultimately aiming to translate these promising laboratory findings into novel therapeutic applications.

References

An In-depth Technical Guide to the Acidity and Basicity of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic and basic properties of 4-nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The ionization state of a molecule, governed by its pKa value, is a critical determinant of its solubility, lipophilicity, and binding characteristics, all of which are fundamental to drug discovery and development. This document outlines the theoretical basis for the acidity of this compound, provides detailed experimental protocols for the determination of its pKa, and presents relevant data in a structured format.

Core Concepts: Acidity and Basicity

Amines, such as 4-nitrophenethylamine, are organic bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The basicity of an amine is quantified by the pKb value, but it is more common in medicinal chemistry to refer to the pKa of its conjugate acid, the ammonium (B1175870) salt. A higher pKa value for the conjugate acid corresponds to a stronger base.

This compound is the salt formed from the reaction of the basic amine with hydrochloric acid. In solution, an equilibrium exists between the protonated form (the 4-nitrophenethylammonium ion) and the neutral amine. The pKa of this compound refers to the pKa of this conjugate acid.

The acidity of the 4-nitrophenethylammonium ion is influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) at the para position is a strong electron-withdrawing group. This has a significant impact on the basicity of the amino group. The electron-withdrawing nature of the nitro group pulls electron density away from the amino group, making the lone pair on the nitrogen less available to accept a proton. Consequently, 4-nitrophenethylamine is a weaker base than the unsubstituted phenethylamine (B48288). This translates to a lower pKa value for the conjugate acid of 4-nitrophenethylamine compared to phenethylamine. For reference, the pKa of phenethylamine is approximately 9.83[1]. It is therefore expected that the pKa of 4-nitrophenethylamine will be lower than this value. One source provides an estimated pKa for the amine group of this compound in the range of 9-10.

Quantitative Data

CompoundFunctional GrouppKaReference
PhenethylamineEthylamine9.83[1]
This compoundEthylammonium~9-10 (estimated)

Experimental Protocols for pKa Determination

The pKa of this compound can be accurately determined using several established methods. The two most common and suitable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[2][3][4][5] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (this compound) and monitoring the pH change.

Methodology

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (B78521) (NaOH) and accurately determine its concentration.

    • Prepare a 0.01 M solution of this compound in deionized water. A constant ionic strength should be maintained, for example, by using a 0.15 M potassium chloride (KCl) solution.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions with pH values that bracket the expected pKa (e.g., pH 7 and pH 10).

  • Titration:

    • Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution and record the initial pH.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH has risen significantly beyond the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of inflection on the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, which is the case for nitroaromatic compounds.[6][7][8][9]

Methodology

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 8 to pH 11).

  • Determination of Wavelengths of Maximum Absorbance:

    • Prepare two solutions of this compound: one in a strongly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strongly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).

    • Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

  • Absorbance Measurements:

    • Prepare a series of solutions of this compound with the same concentration in each of the prepared buffer solutions.

    • Measure the absorbance of each solution at the λmax of the deprotonated species.

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the sample in the buffer of a given pH.

      • AB is the absorbance of the fully deprotonated (basic) form.

      • AA is the absorbance of the fully protonated (acidic) form.

    • A plot of log[(A - AB) / (AA - A)] versus pH will yield a straight line with a slope of -1, and the pKa is the pH at which the line crosses the x-axis.

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

AcidBaseEquilibrium cluster_equilibrium Acid-Base Equilibrium in Solution Protonated 4-Nitrophenethylammonium Ion (Conjugate Acid) Deprotonated 4-Nitrophenethylamine (Free Base) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: Acid-Base Equilibrium of 4-Nitrophenethylamine.

PotentiometricTitrationWorkflow cluster_workflow Potentiometric Titration Workflow A Prepare Solutions (Analyte and Titrant) B Calibrate pH Meter A->B C Titrate Analyte with Titrant B->C D Record pH vs. Volume Data C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

SpectrophotometryWorkflow cluster_workflow Spectrophotometric pKa Determination Workflow A Prepare Buffer Solutions B Determine λmax for Acidic and Basic Forms A->B C Measure Absorbance in Buffers A->C B->C D Calculate pKa using Henderson-Hasselbalch Equation C->D

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

References

An In-depth Technical Guide to the Hygroscopic Nature of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenethylamine hydrochloride is a chemical intermediate with applications in the synthesis of more complex molecules, including pharmaceuticals. Its physicochemical properties, such as hygroscopicity, are critical to its handling, storage, and stability. This technical guide provides a comprehensive overview of the methodologies used to characterize the hygroscopic nature of pharmaceutical compounds, using this compound as a case study. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document details the standardized experimental protocols and data analysis techniques that are essential for its characterization. This guide also explores the potential biological relevance of phenethylamine (B48288) derivatives in neurotransmitter signaling pathways.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. In the context of active pharmaceutical ingredients (APIs) and their intermediates, this property can significantly impact chemical stability, physical properties, and manufacturability. Understanding the hygroscopic nature of a compound like this compound is crucial for defining appropriate storage conditions, formulation strategies, and ensuring product quality and shelf-life.

Quantitative Assessment of Hygroscopicity

The hygroscopicity of a substance is quantitatively characterized by several key parameters, which can be determined using established analytical techniques. Due to the limited availability of specific experimental data for this compound, the following tables provide a framework for how such data would be presented.

Hygroscopicity Classification

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage increase in mass after storage at a defined temperature and relative humidity.

Hygroscopicity Classification Mass Increase (%) at 25°C and 80% RH for 24 hours
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Moisture Sorption Isotherm Data

A moisture sorption isotherm is a graphical representation of the relationship between the water content of a material and the equilibrium relative humidity (ERH) at a constant temperature. This data is critical for understanding how a material will behave in different humidity environments.

Relative Humidity (%) Equilibrium Moisture Content (% w/w) - Adsorption Equilibrium Moisture Content (% w/w) - Desorption
0[Experimental Data][Experimental Data]
10[Experimental Data][Experimental Data]
20[Experimental Data][Experimental Data]
30[Experimental Data][Experimental Data]
40[Experimental Data][Experimental Data]
50[Experimental Data][Experimental Data]
60[Experimental Data][Experimental Data]
70[Experimental Data][Experimental Data]
80[Experimental Data][Experimental Data]
90[Experimental Data][Experimental Data]
Critical Relative Humidity (CRH)

The Critical Relative Humidity (CRH) is the relative humidity at which a crystalline solid begins to absorb a significant amount of moisture, leading to deliquescence.

Parameter Value
Critical Relative Humidity (CRH) at 25°C[Experimental Data]

Experimental Protocols for Hygroscopicity Determination

The following are detailed methodologies for the key experiments used to characterize the hygroscopic nature of a compound such as this compound.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

Objective: To determine the moisture sorption and desorption isotherms and to assess the hygroscopicity of the sample.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's sample pan.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved. This dry mass is used as the reference point.

  • Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% back to 0% RH, and the mass change is monitored at each step until equilibrium.

  • Data Analysis: The equilibrium mass at each RH step is used to calculate the percentage moisture content relative to the initial dry mass. The data is then plotted as moisture content versus relative humidity to generate the sorption and desorption isotherms.

Gravimetric Analysis (Static Method)

This method involves exposing a sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the change in mass over time.

Objective: To determine the equilibrium moisture content at a specific relative humidity and to classify the hygroscopicity.

Methodology:

  • Chamber Preparation: A series of desiccators are prepared, each containing a saturated solution of a specific salt to maintain a known and constant relative humidity at a given temperature (e.g., 25°C).

  • Sample Preparation: A known weight of this compound is placed in a pre-weighed container.

  • Exposure: The container with the sample is placed in each of the desiccators.

  • Equilibration and Weighing: The samples are stored in the desiccators for a defined period (e.g., 24 hours or until a constant weight is achieved). The samples are then re-weighed.

  • Calculation: The percentage increase in mass is calculated to determine the moisture content at each relative humidity.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.

Objective: To quantify the absolute water content of this compound.

Methodology:

  • Instrument Setup: A Karl Fischer titrator (either volumetric or coulometric) is prepared with the appropriate KF reagent.

  • Titration of the Solvent: The solvent in the titration vessel is first titrated to a stable, dry endpoint to eliminate any background moisture.

  • Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel.

  • Titration: The sample is then titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with the water present in the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically.

  • Calculation: The amount of Karl Fischer reagent consumed is used to calculate the percentage of water in the original sample.

Visualization of Experimental Workflows and Biological Pathways

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of a compound's hygroscopic properties.

Hygroscopicity_Workflow cluster_start Initial Assessment cluster_screening Screening & Classification cluster_detailed Detailed Characterization cluster_quantification Absolute Water Content cluster_analysis Data Analysis & Reporting start Sample of 4-Nitrophenethylamine Hydrochloride gravimetric Gravimetric Analysis (Static Method) start->gravimetric dvs Dynamic Vapor Sorption (DVS) start->dvs kf Karl Fischer Titration start->kf classification Hygroscopicity Classification (e.g., European Pharmacopoeia) gravimetric->classification data_analysis Comprehensive Data Analysis classification->data_analysis isotherm Moisture Sorption/ Desorption Isotherm dvs->isotherm crh Critical Relative Humidity (CRH) Determination isotherm->crh isotherm->data_analysis crh->data_analysis water_content Precise Water Content (%) kf->water_content water_content->data_analysis report Technical Report on Hygroscopic Nature data_analysis->report

Caption: Workflow for Hygroscopicity Assessment.

Potential Signaling Pathway Modulation by Phenethylamine Derivatives

Phenethylamine and its derivatives are known to interact with monoamine neurotransmitter systems. While the specific interactions of 4-Nitrophenethylamine are not fully elucidated, the following diagram illustrates a plausible mechanism by which a phenethylamine derivative could modulate dopaminergic and serotonergic signaling. It is important to note that a nitro-substitution can decrease the affinity for certain receptors, such as the 5-HT2A receptor.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phenethylamine 4-Nitrophenethylamine Hydrochloride dat Dopamine Transporter (DAT) phenethylamine->dat Inhibition of Reuptake sert Serotonin Transporter (SERT) phenethylamine->sert Inhibition of Reuptake taar1 Trace Amine-Associated Receptor 1 (TAAR1) phenethylamine->taar1 Agonism dopamine Dopamine dat->dopamine Reuptake serotonin Serotonin sert->serotonin Reuptake d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binding ht2a_receptor Serotonin 5-HT2A Receptor serotonin->ht2a_receptor Binding downstream Downstream Signaling (e.g., cAMP, Ca²⁺) d2_receptor->downstream ht2a_receptor->downstream

Caption: Putative Modulation of Neurotransmitter Pathways.

Conclusion

The hygroscopic nature of this compound is a critical parameter that influences its stability, handling, and formulation. This technical guide has outlined the standard experimental protocols, including Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration, that are necessary for a thorough characterization of its moisture-related properties. While specific quantitative data for this compound remains to be extensively published, the methodologies and frameworks presented herein provide a robust approach for its assessment. Furthermore, the potential interaction of phenethylamine derivatives with key neurotransmitter signaling pathways highlights the importance of understanding the broader physicochemical and biological profile of such molecules in drug discovery and development.

Methodological & Application

Synthesis of Mirabegron: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. The synthesis commences from the readily available starting material, 4-Nitrophenethylamine hydrochloride.

Introduction

Mirabegron relaxes the detrusor smooth muscle of the bladder during the storage phase of the urinary bladder fill-void cycle by activating β3-adrenergic receptors.[1] This activation stimulates the enzyme adenylate cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within the detrusor muscle cells.[2] The elevated cAMP levels result in muscle relaxation, thereby increasing bladder capacity.[1][2][3] This mechanism of action provides an effective treatment for the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and urinary frequency.[1][4]

The synthetic routes to Mirabegron are of significant interest to the pharmaceutical industry. This document outlines a common and effective synthetic strategy starting from this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in a common synthetic route to Mirabegron, providing a clear comparison of expected yields and purity at each stage.

StepReactionKey ReagentsProductYield (%)Purity (%)
1Amide Condensation(R)-Mandelic acid, this compound, EDCI, HOBt, Triethylamine (B128534)(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide91-92>99.0
2Amide ReductionBorane-tetrahydrofuran (B86392) complex(R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol8599.57
3Nitro Group ReductionPalladium on carbon (Pd/C), Hydrogen gas or other reducing agents like SnCl2(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanolHigh-
4Final Amide Coupling2-(2-aminothiazol-4-yl)acetic acid, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)Mirabegron60-6199.6

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of Mirabegron.

Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

This procedure describes the amide condensation of (R)-Mandelic acid with this compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve (R)-mandelic acid, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDCI), and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF).

  • Addition of Amine: Add this compound and triethylamine to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12-16 hours.[5]

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with dichloromethane.

  • Purification: Wash the organic layer sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of (R)-2-{[2-(4-nitrophenyl)ethyl]amino}-1-phenylethanol

This protocol details the reduction of the amide intermediate.

  • Reaction Setup: In a nitrogen-purged flask, add a solution of the amide product from Protocol 1 in tetrahydrofuran (B95107) (THF).

  • Reducing Agent Addition: At -10°C, slowly add borane-tetrahydrofuran complex (BH3-THF).

  • Reaction Conditions: Allow the reaction to proceed for 2 hours, monitoring by liquid chromatography.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by the addition of methanol. Concentrate the mixture under reduced pressure.

  • Extraction and Purification: Add water and ethyl acetate (B1210297) to the residue. Separate the organic phase and wash sequentially with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to yield the product, which can be further purified if necessary.

Protocol 3: Synthesis of (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol

This step involves the reduction of the nitro group to an aniline (B41778).

  • Catalyst Suspension: In a flask, suspend palladium on carbon (Pd/C) in a suitable solvent such as methanol.

  • Hydrogenation: To this suspension, add the nitro compound from Protocol 2. The reduction is typically carried out under a hydrogen atmosphere. Alternative reducing agents like stannous chloride (SnCl2) can also be used.[6]

  • Reaction Monitoring: Monitor the reaction until the complete disappearance of the starting material.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which is often used directly in the next step without further purification.

Protocol 4: Synthesis of Mirabegron

This final step involves the coupling of the amino intermediate with 2-(2-aminothiazol-4-yl)acetic acid.

  • Reaction Mixture: In an aqueous solution, mix the aniline derivative from Protocol 3, 2-(2-aminothiazol-4-yl)acetic acid, and concentrated hydrochloric acid.

  • Coupling Agent: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to the mixture at room temperature and stir for 1-2 hours.[7]

  • Work-up and Purification: The reaction mixture can be washed with a mixture of ethyl acetate and n-butanol. The organic layer is then treated with an aqueous ammonia (B1221849) solution, separated, washed with water, and concentrated. Recrystallization from a suitable solvent system (e.g., n-butanol/toluene) can be performed to obtain pure Mirabegron.[7]

Visualizations

The following diagrams illustrate the synthetic workflow and the signaling pathway of Mirabegron.

G cluster_synthesis Mirabegron Synthesis Workflow A 4-Nitrophenethylamine hydrochloride C (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide A->C Amide Condensation (EDCI, HOBt, TEA) B (R)-Mandelic acid B->C D (R)-2-{[2-(4-nitrophenyl)ethyl]amino} -1-phenylethanol C->D Amide Reduction (BH3-THF) E (R)-2-{[2-(4-aminophenyl)ethyl]amino} -1-phenylethanol D->E Nitro Reduction (Pd/C, H2) G Mirabegron E->G Amide Coupling (EDC.HCl) F 2-(2-aminothiazol-4-yl)acetic acid F->G

Caption: Synthetic workflow for Mirabegron.

G cluster_pathway Mirabegron Signaling Pathway Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Agonist Binding AC Adenylate Cyclase Beta3AR->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Relaxation Detrusor Muscle Relaxation cAMP->Relaxation Induces BladderCapacity Increased Bladder Capacity Relaxation->BladderCapacity Leads to

Caption: Mirabegron's mechanism of action.

References

Application Notes and Protocols: 4-Nitrophenethylamine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-nitrophenethylamine hydrochloride as a versatile precursor in the synthesis of key pharmaceutical compounds. This document includes synthetic schemes, experimental protocols, and quantitative data for the synthesis of the adrenergic beta-3 agonist Mirabegron (B1684304) and the antiarrhythmic agent Dofetilide.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, possessing both a reactive nitro group and a primary amine, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex drug molecules. The nitro group can be readily reduced to a primary amine, which can then undergo a wide range of reactions, including acylation, alkylation, and condensation. This intermediate is a key component in the synthesis of drugs targeting the central nervous system, enzyme inhibitors, and various receptor-targeted compounds. This document details its application in the synthesis of Mirabegron and Dofetilide.

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the nitration of β-phenylethylamine.[1][2] To prevent unwanted side reactions, the amino group is first protected, typically by acetylation. The protected phenethylamine (B48288) is then nitrated, followed by deprotection to yield the desired product.

Experimental Workflow for the Synthesis of this compound

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection & Salification A β-Phenylethylamine C N-Acetyl-β-phenylethylamine A->C Acetylation B Acetic Anhydride B->C D N-Acetyl-β-phenylethylamine F N-Acetyl-4-nitrophenethylamine D->F Nitration E Nitric Acid / Sulfuric Acid E->F G N-Acetyl-4-nitrophenethylamine I This compound G->I Hydrolysis H Hydrochloric Acid H->I

Caption: Synthesis of this compound.

Application 1: Synthesis of Mirabegron

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1] One synthetic route to Mirabegron utilizes this compound as a key starting material.[1][3]

Synthetic Pathway for Mirabegron

The synthesis involves the reaction of 4-nitrophenethylamine with (R)-styrene oxide, followed by protection of the resulting secondary amine, reduction of the nitro group, coupling with 2-(2-aminothiazol-4-yl)acetic acid, and final deprotection.

Experimental Workflow for the Synthesis of Mirabegron

A 4-Nitrophenethylamine C (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol A->C B (R)-Styrene Oxide B->C E Boc-protected intermediate C->E Protection D Di-tert-butyl dicarbonate (B1257347) (Boc)2O D->E G Boc-protected amino intermediate E->G Nitro Reduction F H2, Pd/C F->G I Boc-protected Mirabegron G->I Amide Coupling H 2-(2-Aminothiazol-4-yl)acetic acid H->I K Mirabegron I->K Deprotection J HCl J->K

Caption: Synthesis of Mirabegron.

Experimental Protocols

Step 1: Synthesis of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

  • A mixture of this compound and (R)-styrene oxide is heated in a suitable solvent such as isopropanol.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

Step 2: Protection of the Secondary Amine

  • The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • Di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine) are added.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the Boc-protected intermediate.

Step 3: Reduction of the Nitro Group

  • The Boc-protected intermediate is dissolved in methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • The catalyst is filtered off, and the solvent is removed to give the corresponding aniline (B41778) derivative.

Step 4: Amide Coupling

  • The aniline derivative from Step 3 is dissolved in a suitable solvent (e.g., DMF).

  • 2-(2-Aminothiazol-4-yl)acetic acid, a coupling agent (e.g., EDCI), and an activator (e.g., HOBt) are added.

  • The reaction is stirred at room temperature until the formation of the amide is complete.

Step 5: Deprotection

  • The Boc-protected Mirabegron is dissolved in a suitable solvent (e.g., ethyl acetate).

  • A solution of hydrochloric acid in the same solvent is added.

  • The mixture is stirred until the deprotection is complete, yielding Mirabegron hydrochloride.

Quantitative Data for Mirabegron Synthesis
StepReactantsProductYield (%)Purity (%)Reference
Amide Condensation(R)-Mandelic acid, this compound(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide97-[5]
Reduction of Amide(R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide, Sodium borohydride, Iodine(R)-2-((4-nitrophenethyl)amino)-1-phenylethanol--[5]
Nitro ReductionBoc-protected nitro intermediate, H2, Pd/CBoc-protected amino intermediate--[4]
Final Coupling and DeprotectionBoc-protected amino intermediate, 2-(2-aminothiazol-4-yl)acetic acidMirabegron--[4]

Note: Quantitative data for all steps is not consistently available in the public domain.

Application 2: Synthesis of Dofetilide

Dofetilide is a class III antiarrhythmic agent.[2] The synthesis of Dofetilide can also commence from this compound.

Synthetic Pathway for Dofetilide

A reported synthesis involves the coupling of this compound with 4-(2-chloroethoxy)nitrobenzene, followed by methylation, reduction of both nitro groups, and finally bis-sulfonylation.[6]

Experimental Workflow for the Synthesis of Dofetilide

A This compound C N-[2-(4-Nitrophenoxy)ethyl]-4-nitrophenethylamine A->C Coupling B 4-(2-Chloroethoxy)nitrobenzene B->C E N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine C->E Methylation D Methylating Agent D->E G N-Methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenethylamine E->G Nitro Reduction F Reducing Agent (e.g., H2, Pd/C) F->G I Dofetilide G->I Sulfonylation H Methanesulfonyl Chloride H->I

Caption: Synthesis of Dofetilide.

Experimental Protocols

Step 1: Synthesis of N-[2-(4-Nitrophenoxy)ethyl]-4-nitrophenethylamine

  • This compound is reacted with 4-(2-chloroethoxy)nitrobenzene in the presence of a base and a phase-transfer catalyst in water.[6]

  • The reaction mixture is heated and stirred until the reaction is complete.

  • The product is extracted with an organic solvent and purified.

Step 2: Methylation

  • The product from Step 1 is dissolved in a suitable solvent.

  • A methylating agent (e.g., dimethyl sulfate) and a base are added.

  • The reaction is stirred until methylation is complete.

  • The product is isolated and purified.

Step 3: Reduction of Nitro Groups

  • The methylated intermediate is dissolved in a suitable solvent like methanol.

  • A palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation.[7]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product is recrystallized to yield the diamine.[7]

Step 4: Bis-sulfonylation

  • The diamine from Step 3 is dissolved in a suitable solvent and cooled.

  • Methanesulfonyl chloride is added slowly in the presence of a base.

  • The reaction is stirred until the formation of Dofetilide is complete.

  • The product is isolated and purified by recrystallization.

Quantitative Data for Dofetilide Synthesis
StepReactantsProductYield (%)Purity (%)Reference
Nitro ReductionN-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenethylamine, H2, 10% Pd/CN-methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenethylamine75.691.67 (HPLC)[7]
Nitro Reduction4-{2[N-methyl-N-(4-nitrophenethyl)amino]ethoxy}benzamide, H2, 10% Pd/CN-methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenethylamine92.5-92.699.90-99.92 (HPLC)[7]

Note: The two different yields and purities for the nitro reduction step correspond to different starting materials leading to the same intermediate as described in the reference.

Conclusion

This compound is a critical and versatile precursor in the synthesis of complex pharmaceutical molecules. Its application in the production of Mirabegron and Dofetilide highlights its importance in modern drug development. The synthetic routes outlined in these notes provide a framework for researchers and scientists working on the synthesis of these and other related pharmaceutical compounds. The provided protocols and data serve as a valuable resource for process development and optimization.

References

Application Notes and Protocols for the Nitration of Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of phenethylamine (B48288), a critical process for the synthesis of various pharmaceutical intermediates and research chemicals. The primary product of this electrophilic aromatic substitution reaction is p-nitrophenethylamine, a versatile precursor for further chemical modifications.

The protocol described herein is based on established synthetic methodologies and emphasizes safety, reproducibility, and yield. It is intended for use by qualified personnel in a controlled laboratory setting.

Safety Precautions

Nitration reactions are highly exothermic and require strict adherence to safety protocols to mitigate risks.[1] Phenethylamine and its derivatives, as well as the reagents used in this protocol, are hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.[2][3]

  • Reagent Handling:

    • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care.

    • Ammonium (B1175870) nitrate (B79036) is a strong oxidizing agent.

    • Phenethylamine is a corrosive and toxic liquid.[4] Avoid inhalation and contact with skin and eyes.[3]

  • Reaction Monitoring: The reaction temperature must be carefully controlled to prevent runaway reactions.[1] Use an ice bath to maintain the specified temperature range.

  • Emergency Preparedness: Have an appropriate quenching agent and spill containment materials readily available. An eyewash station and safety shower should be accessible.[2]

Experimental Protocol: Synthesis of p-Nitrophenethylamine

This protocol details the nitration of phenethylamine using ammonium nitrate in concentrated sulfuric acid.[5]

Materials and Reagents
  • Phenethylamine (C₈H₁₁N)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Nitrate (NH₄NO₃)

  • Diethyl Ether ((C₂H₅)₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Concentrated Ammonium Hydroxide (B78521) (NH₄OH) solution

  • Ice

Equipment
  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (large)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 125 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Phenethylamine: While stirring, slowly add 24.2 g (0.20 mol) of phenethylamine to the cooled sulfuric acid. Maintain the temperature of the mixture at or below 10°C. Continue stirring in the ice bath for 1 hour.[5]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully dissolve 16.8 g (0.21 mol) of ammonium nitrate in 125 mL of concentrated sulfuric acid. This process is exothermic; ensure the mixture is cooled in an ice bath before proceeding.

  • Nitration: Slowly add the ammonium nitrate solution dropwise to the phenethylamine-sulfuric acid mixture using a dropping funnel.[5] It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[5]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour.[5]

  • Quenching: Pour the reaction mixture slowly and carefully onto 1.5 liters of crushed ice in a large beaker with vigorous stirring.[5]

  • Neutralization: Cool the aqueous mixture in an ice bath and slowly add a concentrated aqueous solution of ammonium hydroxide until the pH of the solution reaches 9.[5]

  • Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous phase several times with diethyl ether.[5]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.[5]

  • Purification: Purify the resulting residue by distillation to obtain p-nitrophenethylamine.[5]

Data Presentation

The following table summarizes the quantitative data for the nitration of phenethylamine as described in the protocol.

ParameterValueReference
Reactants
Phenethylamine24.2 g (0.20 mol)[5]
Ammonium Nitrate16.8 g (0.21 mol)[5]
Concentrated Sulfuric Acid250 mL (125 mL + 125 mL)[5]
Reaction Conditions
Temperature0°C to 5°C[5]
Reaction Time2 hours (1 hour pre-stir, 1 hour post-addition)[5]
Work-up
Quenching Volume1.5 L of ice[5]
Final pH9[5]
Product
Product Namep-Nitrophenethylamine[5]
Yield14.5 g (44% of theoretical)[5]
Boiling Point110°-115° C at 0.01 Torr[5]

Visualizations

Experimental Workflow Diagram

Nitration_Workflow start Start dissolve_pea Dissolve Phenethylamine in Concentrated H₂SO₄ start->dissolve_pea cool_pea Cool Mixture to <10°C dissolve_pea->cool_pea stir_pea Stir for 1 hour cool_pea->stir_pea add_nitrating Add Nitrating Agent Dropwise at 0-5°C stir_pea->add_nitrating prepare_nitrating Prepare Nitrating Agent: Ammonium Nitrate in Concentrated H₂SO₄ prepare_nitrating->add_nitrating stir_reaction Stir for 1 hour at 0-5°C add_nitrating->stir_reaction quench Pour onto Ice stir_reaction->quench neutralize Neutralize to pH 9 with NH₄OH quench->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Organic Phase (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate distill Distill to Purify concentrate->distill end p-Nitrophenethylamine distill->end

Caption: Workflow for the synthesis of p-nitrophenethylamine.

Signaling Pathway (Reaction Mechanism)

The nitration of phenethylamine proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction of ammonium nitrate and concentrated sulfuric acid.

Caption: Simplified mechanism of phenethylamine nitration.

References

Application Note: Recrystallization for the Purification of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenethylamine hydrochloride is a chemical intermediate with applications in the pharmaceutical industry, notably in the synthesis of various drug molecules.[1][2][3] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the final product's safety and efficacy. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4][5] This process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.[4] This document provides a detailed protocol for the recrystallization of this compound.

Compound Properties

A summary of the physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂O₂[6]
Molecular Weight 202.64 g/mol [6][7]
Appearance Yellow to yellow-green crystalline powder[6][8][9]
Melting Point ~200 °C (with decomposition)[6][8][10]
Solubility Soluble in methanol (B129727) and water[6][7][9]
Stability Stable under normal conditions; hygroscopic; sensitive to light[6][7][9]

Experimental Protocol: Recrystallization from Methanol

This protocol details the procedure for purifying this compound using methanol as the recrystallization solvent. Methanol is a suitable solvent as the compound is highly soluble in hot methanol and less soluble at cooler temperatures.[6][9] One documented procedure using this solvent achieved a final purity of 99.6% with a yield of 84.7%.[6]

3.1. Materials and Equipment

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

3.2. Safety Precautions

  • This compound can cause skin, eye, and respiratory irritation.[6]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Methanol is flammable and toxic. Avoid open flames and ensure proper ventilation.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.[8][9]

3.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and begin heating the mixture gently on a hot plate with stirring. Continue to add the minimum amount of hot methanol dropwise until the solid is completely dissolved.[11] Avoid adding an excess of solvent, as this will reduce the recovery yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a glass funnel and a second Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining soluble impurities from the crystal surfaces. Using cold solvent minimizes the loss of the purified product.[5]

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly. Drying can be done in a vacuum oven at a moderate temperature or in a desiccator under vacuum to remove any residual solvent.

Data Presentation

The effectiveness of the recrystallization process is evaluated by the yield and purity of the final product.

ParameterValueReference
Purity (Post-Recrystallization) 99.6%[6]
Yield 84.7%[6]

Note: Yield can vary depending on the initial purity of the crude material and strict adherence to the protocol, particularly the use of a minimum amount of solvent.

Visualization

The following diagram illustrates the workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_collection Product Collection start Start with Crude 4-Nitrophenethylamine HCl dissolve Dissolve in Minimum Hot Methanol start->dissolve check_insolubles Insoluble Impurities Present? dissolve->check_insolubles hot_filtration Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature check_insolubles->cool_slowly No hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Ice-Cold Methanol vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end_product Pure 4-Nitrophenethylamine HCl dry_crystals->end_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 4-Nitrophenethylamine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-Nitrophenethylamine hydrochloride as a versatile precursor for the development of cleavable linkers in solid-phase synthesis. The 4-(2-aminoethyl)nitrobenzene moiety, derived from 4-nitrophenethylamine, can be employed as a core structure for linkers susceptible to cleavage under reductive or photolytic conditions, making it a valuable tool in the synthesis of peptides, oligonucleotides, and small molecules.

Introduction

This compound is a bifunctional molecule that can be readily immobilized on a solid support to serve as a linker.[1][2] The presence of the nitro group offers a key advantage, enabling two distinct cleavage strategies:

  • Reductive Cleavage (Safety-Catch Linker): The nitro group is chemically stable to many reagents used in solid-phase synthesis. However, it can be selectively reduced to an amine. This transformation can trigger a cyclization-cleavage cascade, releasing the synthesized molecule from the solid support. This "safety-catch" approach provides an orthogonal cleavage strategy that is compatible with standard Fmoc or Boc-based synthesis protocols.

  • Photolytic Cleavage: Similar to other ortho-nitrobenzyl-based linkers, the 4-nitrophenethyl group can be rendered photolabile, allowing for the cleavage of the synthesized compound from the solid support upon irradiation with UV light.[3][4] This method offers a mild and reagent-free cleavage condition, which is particularly useful for sensitive molecules.

Data Presentation

The following tables summarize representative data for the loading of the first amino acid onto a resin functionalized with a 4-nitrophenethylamine-derived linker and the subsequent cleavage under different conditions. The data is based on analogous systems described in the literature and serves as a guideline for expected outcomes.

Table 1: Loading Efficiency of Fmoc-Amino Acids on 4-Nitrophenethyl-Functionalized Resin

Fmoc-Amino AcidCoupling MethodLoading (mmol/g)
Fmoc-Gly-OHDIC/Oxyma0.65
Fmoc-Ala-OHHATU/DIEA0.62
Fmoc-Phe-OHDIC/Oxyma0.58
Fmoc-Val-OHHATU/DIEA0.51

Table 2: Cleavage Efficiency and Purity for a Model Peptide (H-Ala-Phe-Gly-OH)

Cleavage MethodConditionsCleavage Yield (%)Crude Purity (%)
Reductive (Safety-Catch)1. SnCl₂·2H₂O, DMF2. pH 5 buffer, 4h8591
Photolytic365 nm UV light, CH₃CN/H₂O, 2h7888

Experimental Protocols

Protocol 1: Immobilization of 4-Nitrophenethylamine on Chlorotrityl Chloride Resin

This protocol describes the attachment of 4-nitrophenethylamine to a 2-chlorotrityl chloride resin to prepare the functionalized solid support.

Materials:

  • 2-Chlorotrityl chloride resin (1.0 mmol/g)

  • This compound

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a fritted syringe.

  • Drain the DCM.

  • Dissolve this compound (2.5 mmol) and DIEA (5.0 mmol) in DMF (10 mL).

  • Add the solution to the swollen resin and shake at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL).

  • To cap any remaining unreacted chlorotrityl groups, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.

  • Wash the resin as in step 5 and dry under vacuum.

Protocol 2: Solid-Phase Synthesis of a Peptide using the 4-Nitrophenethyl Linker

This protocol outlines the steps for the synthesis of a tripeptide (e.g., H-Ala-Phe-Gly-OH) using standard Fmoc chemistry on the prepared 4-nitrophenethyl-functionalized resin.

Materials:

  • 4-Nitrophenethyl-functionalized resin

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • 20% Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure:

  • First Amino Acid Coupling:

    • Swell the resin (0.5 g) in DMF (5 mL) for 30 minutes.

    • Drain the DMF.

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF (5 mL).

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 5 mL).

  • Subsequent Amino Acid Couplings:

    • Repeat step 1 for Fmoc-Phe-OH and then for Fmoc-Ala-OH, with a deprotection step (step 2) after each coupling.

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).

    • Dry the resin under vacuum.

Protocol 3: Cleavage of the Peptide from the Resin

A. Reductive "Safety-Catch" Cleavage:

  • Nitro Group Reduction:

    • Swell the dried peptide-resin in DMF.

    • Add a solution of SnCl₂·2H₂O (10 eq) in DMF and shake for 6 hours at room temperature.

    • Wash the resin thoroughly with DMF, DCM, and then a buffer of pH 7.

  • Cyclizative Cleavage:

    • Suspend the resin in a pH 5 acetate (B1210297) buffer.

    • Shake at 50°C for 4 hours to induce cyclization and cleavage.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

B. Photolytic Cleavage:

  • Suspend the peptide-resin in a solution of 1:1 acetonitrile/water.

  • Irradiate the suspension with a UV lamp (365 nm) for 2 hours with gentle stirring.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Visualizations

G cluster_prep Resin Preparation cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage Resin Chlorotrityl Resin NPEA 4-Nitrophenethylamine Hydrochloride + DIEA Resin->NPEA DMF FunctionalizedResin 4-Nitrophenethyl- Functionalized Resin NPEA->FunctionalizedResin Capping Capping (DCM/MeOH/DIEA) FunctionalizedResin->Capping Start Start with Functionalized Resin Coupling1 Couple Fmoc-AA1 (DIC/Oxyma) Start->Coupling1 Deprotection1 Fmoc Removal (20% Piperidine) Coupling1->Deprotection1 Coupling2 Couple Fmoc-AA2 Deprotection1->Coupling2 Deprotection2 Fmoc Removal Coupling2->Deprotection2 Elongation ...Repeat Cycles... Deprotection2->Elongation FinalPeptideResin Final Peptide-Resin Elongation->FinalPeptideResin PeptideResin Peptide-Resin Reductive Reductive Cleavage (SnCl2 then buffer) PeptideResin->Reductive Photolytic Photolytic Cleavage (UV light) PeptideResin->Photolytic CleavedPeptide1 Cleaved Peptide Reductive->CleavedPeptide1 CleavedPeptide2 Cleaved Peptide Photolytic->CleavedPeptide2

Caption: Experimental workflow for solid-phase synthesis using a 4-nitrophenethylamine-derived linker.

G cluster_pathway Cleavage Pathways cluster_reductive Safety-Catch Pathway cluster_photolytic Photolytic Pathway Start Resin-Linker(NO2)-Peptide Reduction Reduction (e.g., SnCl2) Start->Reduction Irradiation UV Irradiation (365 nm) Start->Irradiation Intermediate Resin-Linker(NH2)-Peptide Reduction->Intermediate Cyclization Cyclization (pH 5) Intermediate->Cyclization Product1 Cleaved Peptide Cyclization->Product1 Product2 Cleaved Peptide Irradiation->Product2

Caption: Dual cleavage strategies for the 4-nitrophenethyl linker system.

References

Application Notes and Protocols: Synthesis of Bioactive Scaffolds from 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethylamine hydrochloride is a versatile building block in medicinal chemistry and drug discovery. Its reactions with aldehydes and ketones open pathways to two important classes of compounds: N-substituted phenethylamines via reductive amination and 6-nitro-1,2,3,4-tetrahydroisoquinolines through the Pictet-Spengler reaction. These scaffolds are prevalent in numerous biologically active molecules and natural products.

The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and serves as a crucial handle for further chemical modifications, such as reduction to an amine. This allows for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.

This document provides detailed protocols for the reaction of this compound with various carbonyl compounds and summarizes the expected outcomes and potential applications of the resulting products.

Pictet-Spengler Reaction: Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline.[1][2]

Challenges: The nitro group on the phenyl ring of 4-nitrophenethylamine is strongly deactivating. This makes the cyclization step (electrophilic aromatic substitution) more challenging compared to reactions with electron-rich phenethylamines.[2] Consequently, the reaction often requires harsher conditions, such as strong acids or higher temperatures, to achieve moderate to good yields.[2][3] While aldehydes are suitable substrates, ketones are generally less reactive in this transformation.[4]

Representative Experimental Protocol (Superacid-Catalyzed)

This protocol is adapted from general methods for the Pictet-Spengler cyclization of phenethylamines with deactivated aromatic rings.[3] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aldehyde (e.g., Paraformaldehyde, Benzaldehyde)

  • Trifluoromethanesulfonic acid (TfOH) or a mixture of TfOH and Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in trifluoromethanesulfonic acid (or a 1:1 mixture with DCM) at 0 °C, add the aldehyde (1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃ to neutralize the acid. Caution: This step is highly exothermic and should be performed slowly in a fume hood.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-substituted-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Data Presentation: Illustrative Substrate Scope

The following table presents an illustrative scope of the Pictet-Spengler reaction with 4-nitrophenethylamine. The yields are estimates based on the reactivity of deactivated systems and should be considered as a general guide.

EntryAldehyde/KetoneProductExpected Yield
1Formaldehyde6-Nitro-1,2,3,4-tetrahydroisoquinoline (B175790)Moderate
2Benzaldehyde6-Nitro-1-phenyl-1,2,3,4-tetrahydroisoquinolineModerate
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-6-nitro-1,2,3,4-tetrahydroisoquinolineModerate to Good
4Propanal1-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinolineLow to Moderate
5Acetone1,1-Dimethyl-6-nitro-1,2,3,4-tetrahydroisoquinolineLow / Difficult

Visualization of Experimental Workflow

pictet_spengler_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Nitrophenethylamine HCl in Triflic Acid at 0 °C add_aldehyde Add Aldehyde (1.1 eq.) start->add_aldehyde Stirring react Stir at Room Temp (12-24h) add_aldehyde->react monitor Monitor by TLC / LC-MS react->monitor quench Quench with Ice & sat. NaHCO₃ monitor->quench If complete extract Extract with Ethyl Acetate (3x) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for the Pictet-Spengler reaction.

Reductive Amination: Synthesis of N-Substituted 4-Nitrophenethylamines

Reductive amination is a two-step, one-pot process where an amine reacts with a carbonyl compound to form an imine, which is then reduced in situ to a more substituted amine.[5] This method is highly versatile, generally provides good to excellent yields, and is applicable to a wide range of aldehydes and ketones.[6][7] For 4-nitrophenethylamine, this reaction avoids the difficult cyclization step and directly yields N-alkylated or N-arylated products.

Representative Experimental Protocol (Zn/HOAc Mediated)

This protocol is adapted from a general method for the reductive N-alkylation of nitroarenes, which is compatible with the nitro group.[8]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Zinc dust (Zn)

  • Glacial acetic acid (HOAc)

  • Methanol (MeOH)

  • Sodium hydroxide (B78521) (NaOH) solution (1M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in methanol.

  • To this solution, add glacial acetic acid (8.0 eq.) followed by zinc dust (4.0 eq.) portion-wise. The mixture may become warm.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in water and basify with 1M NaOH solution until pH ~9-10.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4-nitrophenethylamine.

Data Presentation: Illustrative Substrate Scope

The following table presents an illustrative scope of the reductive amination with 4-nitrophenethylamine. This reaction is generally high-yielding with a broad range of carbonyl partners.

EntryAldehyde/KetoneProductExpected Yield
1BenzaldehydeN-Benzyl-4-nitrophenethylamineGood to Excellent
2AcetoneN-Isopropyl-4-nitrophenethylamineGood
3CyclohexanoneN-Cyclohexyl-4-nitrophenethylamineGood to Excellent
4IsobutyraldehydeN-Isobutyl-4-nitrophenethylamineGood
54-ChlorobenzaldehydeN-(4-Chlorobenzyl)-4-nitrophenethylamineGood to Excellent

Visualization of Experimental Workflow

reductive_amination_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine HCl & Carbonyl in Methanol add_reagents Add Acetic Acid & Zinc Dust start->add_reagents react Stir at Room Temp (1-4h) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor filter Filter through Celite & Concentrate monitor->filter If complete basify Basify with NaOH (pH 9-10) filter->basify extract Extract with Ethyl Acetate (3x) basify->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for one-pot reductive amination.

Biological Significance and Applications

The 6-nitro-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of significant interest in drug discovery. The nitro group can be reduced to a primary amine, which can then be further functionalized to generate a diverse library of compounds for screening.

  • Anticancer Activity: THIQ derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as Heat Shock Protein 90 (HSP90) and RET tyrosine kinase.

  • Antibacterial Agents: The related 6-nitro-tetrahydroquinoline scaffold has shown activity against Mycobacterium tuberculosis, suggesting potential for developing new antibacterial agents.

  • Enzyme Inhibition: Nitro-substituted THIQs have been synthesized and evaluated as bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), which is overexpressed in many tumors. This suggests a potential application in developing hypoxia-activated prodrugs for targeted cancer therapy.

The N-substituted 4-nitrophenethylamine products also serve as valuable intermediates. The phenethylamine (B48288) core is a well-known pharmacophore, and the nitro group allows for further diversification to explore various biological targets.

Visualization of Structure-Activity Logic

structure_activity cluster_synthesis Synthetic Pathways cluster_products Core Scaffolds cluster_applications Potential Biological Applications start 4-Nitrophenethylamine HCl + Aldehyde/Ketone ps Pictet-Spengler Reaction start->ps ra Reductive Amination start->ra thiq 6-Nitro-THIQ Derivatives ps->thiq npe N-Substituted 4-Nitrophenethylamines ra->npe anticancer Anticancer Agents (e.g., NQO1 substrates) thiq->anticancer antibacterial Antibacterial Agents (e.g., Anti-TB) thiq->antibacterial sar SAR Studies & Library Synthesis thiq->sar npe->sar

Caption: Relationship of synthesis to biological applications.

Conclusion

The reaction of this compound with aldehydes and ketones provides two primary synthetic routes to valuable molecular scaffolds. While the Pictet-Spengler reaction offers a direct path to the biologically relevant 6-nitro-tetrahydroisoquinoline core, it can be challenging due to the deactivated nature of the aromatic ring. In contrast, reductive amination provides a more general and robust method for synthesizing N-substituted 4-nitrophenethylamine derivatives in high yields. Both classes of compounds serve as excellent starting points for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile starting material.

References

Application Notes: N-Alkylation of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the N-alkylation of 4-nitrophenethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Two primary methods are detailed: reductive amination with carbonyl compounds and direct alkylation with alkyl halides. The protocols are designed to be a starting point for laboratory synthesis, offering guidance on reaction conditions, reagent selection, and product isolation. All quantitative data is presented in clear, tabular format for ease of comparison, and key workflows are visualized using diagrams.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic chemistry, crucial for the synthesis of secondary and tertiary amines. These products are ubiquitous in medicinal chemistry, forming the core of many active pharmaceutical ingredients (APIs). 4-Nitrophenethylamine is a valuable building block, and its N-alkylated derivatives are precursors to a wide range of biologically active molecules.[1]

The primary challenge in the N-alkylation of primary amines is achieving selective mono-alkylation while avoiding the formation of tertiary amines and quaternary ammonium (B1175870) salts.[2] Modern synthetic methods like reductive amination and controlled direct alkylation offer effective solutions to this challenge.

This document outlines two reliable methods for the N-alkylation of this compound:

  • Reductive Amination: This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated product.[3][4]

  • Direct Alkylation: This classic SN2 reaction involves treating the amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[5]

Reaction Principles and Workflow

Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds. The process begins with the reaction between 4-nitrophenethylamine and a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine intermediate. A reducing agent, typically a mild hydride donor like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is present to reduce the imine as it is formed.[6][7] This drives the reaction towards the desired secondary amine product. The reaction is often performed in a single pot under mild, slightly acidic to neutral conditions.

Reductive_Amination_Pathway amine 4-Nitrophenethylamine reactants amine->reactants aldehyde Aldehyde (R'-CHO) aldehyde->reactants imine Imine Intermediate reactants->imine + Carbonyl - H₂O product N-Alkyl-4-nitrophenethylamine imine->product + [H⁻] (Reducing Agent)

Caption: General reaction pathway for reductive amination.

General Experimental Workflow

The typical workflow for an N-alkylation reaction involves careful setup under an inert atmosphere, controlled addition of reagents, monitoring of the reaction progress, and a systematic work-up and purification procedure to isolate the final product.

Experimental_Workflow arrow arrow A Reaction Setup (Inert Atmosphere, Solvent) B Add 4-Nitrophenethylamine & Base (if required) A->B C Add Alkylating Agent (Aldehyde or Alkyl Halide) B->C D Add Reducing Agent (for Reductive Amination) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Work-up (Quench, Extract) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A logical workflow for a typical N-alkylation experiment.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a hazardous substance. Hydride reducing agents can react violently with water and acids.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes the N-benzylation of this compound using benzaldehyde (B42025) and sodium borohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.94 mmol) and methanol (25 mL).

  • Stir the suspension and add triethylamine (B128534) (0.75 mL, 5.43 mmol) to neutralize the hydrochloride salt, resulting in a clear solution of the free amine.

  • Add benzaldehyde (0.55 g, 5.18 mmol, 1.05 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.28 g, 7.41 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: a. Carefully quench the reaction by slowly adding 20 mL of water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Extract the aqueous residue with dichloromethane (3 x 30 mL). d. Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain the pure N-benzyl-4-nitrophenethylamine.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-methylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 g, 4.94 mmol) and anhydrous potassium carbonate (2.05 g, 14.8 mmol, 3.0 eq) in anhydrous acetonitrile (20 mL).

  • Stir the mixture vigorously. Add methyl iodide (0.34 mL, 5.43 mmol, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours. Caution: Methyl iodide is volatile and toxic.

  • Monitor the reaction for the disappearance of the starting material by TLC. Note that over-alkylation to the tertiary amine is a potential side reaction.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. b. Rinse the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in dichloromethane (40 mL) and wash with water (2 x 20 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product.

  • Purification: Purify the product via flash column chromatography to separate the desired secondary amine from any unreacted starting material and di-methylated byproduct.

Data Summary

The following tables provide representative data for the N-alkylation of 4-nitrophenethylamine under various conditions. This data is illustrative and based on typical outcomes for similar reactions reported in the literature; actual results may vary.[2][8]

Table 1: Representative Conditions for Reductive Amination

EntryCarbonyl Compound (1.1 eq)Reducing Agent (1.5 eq)SolventTime (h)Temp (°C)Approx. Yield (%)
1BenzaldehydeNaBH₄MeOH3RT85
2AcetoneNaBH(OAc)₃DCM5RT78
3CyclohexanoneNaBH₄EtOH4RT82
44-MethoxybenzaldehydeNaBH₃CNMeOH3RT88

Table 2: Representative Conditions for Direct Alkylation

EntryAlkyl Halide (1.1 eq)Base (2.5 eq)SolventTime (h)Temp (°C)Approx. Yield (%)*
1Methyl IodideK₂CO₃Acetonitrile55075
2Ethyl BromideCs₂CO₃DMF66070
3Benzyl BromideK₂CO₃Acetonitrile46080
4Propyl IodideDIPEAAcetonitrile87065

*Yields for direct alkylation can be highly variable due to the potential for di-alkylation. The listed yields are for the isolated mono-alkylated product.

References

Application of 4-Nitrophenethylamine Hydrochloride in Combinatorial Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethylamine hydrochloride is a versatile bifunctional building block well-suited for applications in combinatorial chemistry and drug discovery. Its structure incorporates a primary amine and a nitro-substituted aromatic ring, offering two distinct points for chemical modification. The primary amine serves as a nucleophilic handle for a variety of coupling reactions, while the nitro group can be readily reduced to an amine, providing a secondary point of diversification or a key pharmacophoric element. This dual functionality allows for the rapid generation of diverse libraries of small molecules, which are essential for identifying novel hits and optimizing lead compounds in drug development pipelines.

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of combinatorial urea (B33335) and amide libraries.

Key Applications in Combinatorial Chemistry

The primary application of this compound in combinatorial chemistry lies in its use as a scaffold for the parallel synthesis of compound libraries. The free amino group allows for its immobilization on a solid support or for its direct reaction with a diverse set of building blocks in solution or on solid phase.

Two common and powerful applications are the synthesis of:

  • Substituted Urea Libraries: By reacting resin-bound 4-nitrophenethylamine with a panel of diverse isocyanates, a library of N-(4-nitrophenethyl)ureas can be generated.

  • Amide Libraries: Acylation of immobilized 4-nitrophenethylamine with a variety of carboxylic acid derivatives (e.g., acid chlorides or activated esters) yields a diverse amide library.

These libraries can then be screened for biological activity. The nitro group can be further modified post-synthesis (e.g., reduction to an amine followed by another diversification step) to expand the chemical space of the library.

Data Presentation

The following tables summarize the expected outcomes for the synthesis of representative urea and amide libraries using 4-nitrophenethylamine as a core building block. The yields are hypothetical and based on typical solid-phase synthesis outcomes.

Table 1: Representative Urea Library Synthesis from 4-Nitrophenethylamine

EntryIsocyanate (R-NCO)Product StructureExpected Yield (%)
1Phenyl isocyanate85-95
24-Chlorophenyl isocyanate80-90
3Cyclohexyl isocyanate90-98
4Benzyl isocyanate88-96
5tert-Butyl isocyanate75-85

Table 2: Representative Amide Library Synthesis from 4-Nitrophenethylamine

EntryAcid Chloride (R-COCl)Product StructureExpected Yield (%)
1Benzoyl chloride90-98
24-Methoxybenzoyl chloride88-95
3Cyclohexanecarbonyl chloride92-99
4Acetyl chloride95-99
5Thiophene-2-carbonyl chloride85-92

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Substituted Urea Library

This protocol describes the immobilization of 4-nitrophenethylamine onto a solid support and its subsequent reaction with a library of isocyanates.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Library of isocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate, etc.)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Immobilization of 4-Nitrophenethylamine:

    • In a separate vial, dissolve this compound (405 mg, 2 mmol) in DMF (5 mL) and add DIPEA (0.7 mL, 4 mmol) to neutralize the hydrochloride and free the amine.

    • Drain the DMF from the swollen resin and add the 4-nitrophenethylamine solution.

    • Add additional DIPEA (0.35 mL, 2 mmol) to the resin slurry.

    • Shake the reaction mixture at 50°C for 24 hours.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Library Synthesis (Parallel Synthesis):

    • Distribute the resin-bound 4-nitrophenethylamine into separate reaction vessels (e.g., in a multi-well plate format).

    • To each vessel, add a solution of a unique isocyanate (3 equivalents) in DMF.

    • Shake the reactions at room temperature for 12-16 hours.

    • Wash the resin in each vessel with DMF (3 x volume) and DCM (3 x volume).

  • Cleavage from Resin:

    • To each vessel, add a cleavage cocktail of 95:5 TFA:water (v/v).

    • Shake at room temperature for 2 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Concentrate the filtrate under reduced pressure to yield the crude urea product.

  • Purification and Analysis:

    • Purify each library member by preparative HPLC.

    • Characterize the final products by LC-MS and ¹H NMR.

Protocol 2: Solid-Phase Synthesis of an Amide Library

This protocol details the synthesis of an amide library by acylating resin-bound 4-nitrophenethylamine with a diverse set of acid chlorides.

Materials:

  • Resin-bound 4-nitrophenethylamine (prepared as in Protocol 1, steps 1-2)

  • Library of acid chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

Procedure:

  • Resin Preparation: Start with resin-bound 4-nitrophenethylamine, washed and swelled in DMF.

  • Library Synthesis (Parallel Synthesis):

    • Distribute the resin into separate reaction vessels.

    • To each vessel, add a solution of a unique acid chloride (3 equivalents) and DIPEA (3 equivalents) in DMF.

    • Shake the reactions at room temperature for 4-6 hours.

    • Wash the resin in each vessel with DMF (3 x volume) and DCM (3 x volume).

  • Cleavage from Resin:

    • Follow the cleavage procedure as described in Protocol 1, step 4.

  • Purification and Analysis:

    • Purify and characterize the individual amide products as described in Protocol 1, step 5.

Visualization of Workflows and Concepts

Experimental Workflow for Urea Library Synthesis

Urea_Library_Synthesis cluster_parallel Parallel Synthesis start Start: 4-Nitrophenethylamine HCl + Merrifield Resin immobilization Immobilization (DIPEA, DMF, 50°C) start->immobilization resin_bound Resin-bound 4-Nitrophenethylamine immobilization->resin_bound split Split Resin resin_bound->split reaction1 Reaction with Isocyanate 1 split->reaction1 Well 1 reaction2 Reaction with Isocyanate 2 split->reaction2 Well 2 reactionN Reaction with Isocyanate N split->reactionN Well N pool Pool (Optional) reaction1->pool reaction2->pool reactionN->pool cleavage Cleavage (TFA/H2O) pool->cleavage purification Purification (Prep-HPLC) cleavage->purification library Urea Library purification->library

Caption: Workflow for the solid-phase synthesis of a urea library.

Diversity-Oriented Synthesis Strategy

DOS_Strategy cluster_r1 R1 Diversification (Amine) cluster_r2 R2 Diversification (Nitro Group) core 4-Nitrophenethylamine (Core Scaffold) urea Urea Formation (Isocyanates) core->urea amide Amide Formation (Acid Chlorides) core->amide sulfonamide Sulfonamide Formation (Sulfonyl Chlorides) core->sulfonamide reduction Reduction to Amine urea->reduction amide->reduction sulfonamide->reduction r2_diversification Further Acylation, Alkylation, etc. reduction->r2_diversification

Caption: Strategy for diversity-oriented synthesis.

Hypothetical Biological Screening Cascade

Screening_Cascade library Synthesized Compound Library primary_screen Primary High-Throughput Screen (e.g., Enzyme Inhibition Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assay Secondary Assay (e.g., Cell-based Assay) dose_response->secondary_assay lead_selection Lead Candidate Selection secondary_assay->lead_selection

Caption: A typical workflow for biological screening of a compound library.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitrophenethylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrophenethylamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The primary synthetic pathways for this compound include:

  • Nitration of β-phenylethylamine: This involves the direct nitration of β-phenylethylamine or its N-acetylated derivative, followed by deprotection. Protecting the amino group with an acyl group can help direct the nitration to the para position and prevent side reactions.[1][2]

  • Decarboxylation of 4-Nitrophenylalanine: This method involves the decarboxylation of L-4-Nitrophenylalanine in the presence of a ketone catalyst, followed by treatment with hydrochloric acid.[3][4] This route is noted for its simplicity and good yields.[3][4]

  • Nitration of Phenylacetonitrile followed by reduction: This is another reported method, though it can be more cumbersome and result in lower yields.[4][5]

Q2: What is the appearance and stability of this compound?

A2: this compound is typically a yellow to yellow-green or brown crystalline powder.[1][6] It is an organic amine hydrochloride with good chemical stability under normal temperature and pressure, though it may be hygroscopic.[1]

Q3: What are the primary applications of this compound in drug development?

A3: Due to its bifunctional nature, this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[3][4] For instance, it is a crucial building block for the synthesis of drugs like Mirabegron, used to treat overactive bladder, and Dofetilide.[1]

Troubleshooting Guide

Low Yield

Q4: My overall yield of this compound is low. What are the potential causes and solutions?

A4: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and troubleshooting steps:

  • Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[7] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[7]

  • Side reactions: The formation of unwanted by-products is a common cause of low yields. For instance, during the nitration of phenylethylamine, ortho-isomers can be formed in addition to the desired para-isomer. Protecting the amino group can improve the regioselectivity.[1]

  • Loss during workup and purification: Significant amounts of product can be lost during extraction and crystallization steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions.[7] For crystallization, careful selection of the solvent system and cooling conditions is crucial. Recrystallization from a suitable solvent like methanol (B129727) can improve purity and yield.[6]

Impurity Formation

Q5: I am observing significant impurities in my final product. How can I identify and minimize them?

A5: Impurity profiles can vary based on the synthetic method.

  • Isomeric Impurities: In the nitration of phenylethylamine, the formation of the ortho-nitro isomer is a common impurity. Using a protecting group on the amine, such as an acetyl group, can favor the formation of the para-isomer.[1] Separation of isomers can be challenging, so optimizing the reaction conditions to maximize the desired isomer is key.

  • Starting Material Contamination: If the reaction is incomplete, the final product may be contaminated with starting materials. Monitor the reaction to completion using chromatography.[7]

  • By-products from Side Reactions: In the decarboxylation of 4-nitrophenylalanine, incomplete removal of water can hinder the reaction and potentially lead to side products.[3][4] Ensure the starting material is anhydrous, for example, by using a Dean-Stark apparatus.[3][4]

Crystallization and Isolation Issues

Q6: I am having difficulty crystallizing the final this compound product. What can I do?

A6: If you are facing challenges with crystallization, consider the following:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. A common procedure involves precipitating the hydrochloride salt from a solution by bubbling dry HCl gas through it or by adding an HCl solution.[3][4] The product can then be stirred in a solvent like ethyl acetate (B1210297) to wash away impurities.[3] Recrystallization from methanol has also been reported to yield a pure product.[6]

  • Precipitation Technique: After decarboxylation in a high-boiling solvent like diphenylether, the reaction mixture can be diluted with a solvent like diethyl ether and cooled in an ice bath before bubbling with HCl gas to induce precipitation.[3][4]

  • Purification before Crystallization: If the crude product is oily or refuses to crystallize, it may be due to significant impurities. Consider purifying the crude material using column chromatography before attempting crystallization again.

Experimental Protocols

Method 1: Synthesis via Decarboxylation of 4-Nitrophenylalanine

This method, adapted from Joshi et al., is noted for its good yield and straightforward procedure.[3][4]

  • Preparation of L-4-Nitrophenylalanine (2): L-phenylalanine is nitrated according to literature procedures. The crude product is then recrystallized from water to yield L-4-Nitrophenylalanine.[3][4]

  • Removal of Water: It is crucial to remove water from the L-4-Nitrophenylalanine monohydrate. This can be achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent until the water content is below 0.6%.[3][4]

  • Decarboxylation: A suspension of anhydrous L-4-Nitrophenylalanine (5.0 g) in diphenylether (50 mL) is treated with a catalytic amount of methyl ethyl ketone (0.17 g). The mixture is heated to 220°C for 3 hours, resulting in a clear, dark red solution.[3][4]

  • Isolation of Hydrochloride Salt: The hot solution is diluted with diethyl ether (50 mL) and cooled in an ice bath. Dry HCl gas is bubbled through the solution to precipitate the product. The resulting dark red precipitate is filtered off.[3][4]

  • Purification: The filtered residue is stirred in ethyl acetate and filtered again to yield this compound as a brown solid.[3]

Method 2: Synthesis via Nitration of N-Acetyl-β-phenylethylamine

This method involves the protection of the amino group, followed by nitration and deprotection.[1]

  • Acetylation of β-phenylethylamine: β-phenylethylamine is reacted with acetic anhydride (B1165640) with stirring at 40-50°C for 4-5 hours to produce N-acetyl-β-phenylethylamine.[1]

  • Nitration: The N-acetyl-β-phenylethylamine is added to a mixture of nitric acid and sulfuric acid at a controlled temperature (25-35°C). The reaction is stirred for 2-3 hours at room temperature.[1]

  • Workup: The reaction mixture is neutralized with a NaOH solution to a pH of 6-7 and extracted with toluene. The organic phase is dried and concentrated.[1]

  • Deprotection (Hydrolysis): The resulting N-(4-nitrophenylethyl)acetamide is dissolved in ethanol, and the pH is adjusted to 1 with 2 mol/L hydrochloric acid. The mixture is heated to 80°C for 20 hours.[6]

  • Crystallization: Upon cooling, the product precipitates. The crude product is then recrystallized from methanol to obtain pure this compound.[6]

Data Presentation

ParameterMethod 1: DecarboxylationMethod 2: Nitration of N-Acetyl Derivative
Starting Material L-4-Nitrophenylalanineβ-phenylethylamine
Key Steps DecarboxylationAcetylation, Nitration, Deprotection
Reported Yield 78%[3]84.7% (for the deprotection step)[6]
Advantages Simple, no reduction step[3][4]Suitable for industrial scale[1]
Disadvantages High temperature requiredMultiple steps

Visualizations

Synthesis_Workflow_Decarboxylation Start L-4-Nitrophenylalanine Monohydrate Dehydration Dehydration (Dean-Stark, Benzene) Start->Dehydration Anhydrous Anhydrous L-4-Nitrophenylalanine Dehydration->Anhydrous Decarboxylation Decarboxylation (Diphenylether, MEK, 220°C) Anhydrous->Decarboxylation Intermediate 4-Nitrophenethylamine (in solution) Decarboxylation->Intermediate Precipitation Precipitation (Diethyl ether, HCl gas) Intermediate->Precipitation Crude_Product Crude 4-Nitrophenethylamine HCl Precipitation->Crude_Product Purification Purification (Stir in EtOAc) Crude_Product->Purification Final_Product Pure 4-Nitrophenethylamine HCl Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound via decarboxylation.

Synthesis_Workflow_Nitration Start β-phenylethylamine Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Protected N-acetyl-β- phenylethylamine Acetylation->Protected Nitration Nitration (HNO3, H2SO4) Protected->Nitration Nitrated_Protected N-(4-nitrophenylethyl) acetamide Nitration->Nitrated_Protected Deprotection Deprotection (HCl, Ethanol, 80°C) Nitrated_Protected->Deprotection Crude_Product Crude 4-Nitrophenethylamine HCl Deprotection->Crude_Product Recrystallization Recrystallization (Methanol) Crude_Product->Recrystallization Final_Product Pure 4-Nitrophenethylamine HCl Recrystallization->Final_Product Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Completion Reaction Complete? Low_Yield->Check_Completion Check_Side_Reactions Evidence of Side Reactions? Check_Completion->Check_Side_Reactions Yes Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp No Check_Workup_Loss Significant Loss During Workup? Check_Side_Reactions->Check_Workup_Loss No Optimize_Conditions Optimize Reaction Conditions (e.g., protecting group) Check_Side_Reactions->Optimize_Conditions Yes Optimize_Extraction Optimize Extraction & Crystallization Check_Workup_Loss->Optimize_Extraction Yes Yield_Improved Yield Improved Check_Workup_Loss->Yield_Improved No Increase_Time_Temp->Yield_Improved Optimize_Conditions->Yield_Improved Optimize_Extraction->Yield_Improved

References

Technical Support Center: Purification of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Nitrophenethylamine Hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Section 1: Initial Purity Assessment & Common Impurities

A thorough analysis of the crude material is the first step in developing an effective purification strategy. This section addresses how to assess the purity of your starting material and what common impurities to expect.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the purity of my crude this compound?

A1: Before attempting purification, it is crucial to determine the purity of your crude product and identify potential impurities. A combination of analytical techniques is recommended for a comprehensive assessment.

Table 1: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the main compound and detect non-volatile impurities. A reverse-phase C18 column is often effective.[1]A major peak for the desired compound and smaller peaks for impurities. Purity is calculated based on the relative peak areas.
Thin Layer Chromatography (TLC) Qualitatively assess the number of components in the mixture and help develop a solvent system for column chromatography.A primary spot for your product and additional spots for impurities. Streaking may indicate decomposition on the stationary phase or overloading.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Confirm the structure of the desired compound and identify structurally related impurities.Characteristic peaks for this compound should be present. Additional signals may indicate residual solvents or by-products.
Melting Point Analysis A simple and rapid method to gauge purity.A sharp melting point close to the literature value (approx. 200 °C with decomposition) indicates high purity.[3] A broad or depressed melting point suggests the presence of impurities.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or subsequent workup steps. Common synthesis routes involve the nitration of phenethylamine (B48288) derivatives.[1][4][5][6] Potential impurities include:

  • Isomeric By-products: Ortho- (2-nitro) and meta- (3-nitro) phenethylamine hydrochloride isomers formed during the nitration step.[4]

  • Unreacted Starting Material: Residual phenethylamine hydrochloride or its acylated precursor.[6]

  • Reaction Solvents: Residual solvents used during the reaction or workup, such as diethyl ether, ethyl acetate, or isopropanol.[1][4]

  • Degradation Products: Compounds formed if the reaction is subjected to excessive heat or harsh acidic/basic conditions.

Section 2: Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification.

Troubleshooting & Logic Flow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy.

PurificationSelection cluster_start cluster_analysis Purity Assessment cluster_methods Purification Methods cluster_outcome Result start Crude 4-Nitrophenethylamine HCl purity_check Assess Purity (HPLC/TLC) start->purity_check recrystallization Recrystallization purity_check->recrystallization Purity >90%? (Minor Impurities) column Column Chromatography purity_check->column Purity <90%? (Major/Multiple Impurities) high_purity High Purity Product (>99%) recrystallization->high_purity Successful needs_repurification Impure Product (<99%) recrystallization->needs_repurification Unsuccessful column->high_purity Successful needs_repurification->column Try Alternative Method

Caption: Decision workflow for selecting a purification method.

Section 3: Experimental Protocols & Troubleshooting

This section provides detailed protocols for the two most common purification techniques: recrystallization and column chromatography.

Method A: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. For amine salts, polar solvents like alcohols are often suitable.[7]

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., methanol (B129727), ethanol, isopropanol, or water/ethanol mixtures). An ideal solvent will dissolve the compound when hot but not when cold. Methanol is a documented solvent for recrystallizing this compound.[3]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of boiling methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Hypothetical Recrystallization Data

Table 2: Example Results from Recrystallization

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish powderOff-white to pale yellow crystals[8]
Purity (by HPLC) 95.2%99.7%
Yield -85%
Melting Point 195-199 °C200 °C (decomposes)
Troubleshooting Guide: Recrystallization

Q3: No crystals are forming after the solution has cooled. What should I do?

A3: This is a common issue that can be resolved with several techniques:

  • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[7]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: You may have used too much solvent.[9] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Lower the Temperature: If cooling in an ice bath is insufficient, try a mixture of ice and salt or a freezer to reach lower temperatures, which may be necessary to induce precipitation.[7]

Q4: The product is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[10] This often happens if the solution is too concentrated or cooled too quickly.[7]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent and allow it to cool more slowly.

  • Change Solvent System: The melting point of your compound might be lower than the boiling point of your solvent. Try a solvent with a lower boiling point or use a two-solvent system.

Method B: Silica (B1680970) Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase.[11] Since this compound is a polar, basic compound, special considerations are needed.

Detailed Experimental Protocol: Column Chromatography
  • Stationary Phase Selection: Standard silica gel can be used, but its acidic nature can cause streaking or irreversible binding of basic amines. To mitigate this, the mobile phase can be modified with a small amount of a basic additive like triethylamine (B128534) (0.1-1%).[2] Alternatively, deactivated or basic alumina (B75360) can be used as the stationary phase.[12]

  • Mobile Phase (Eluent) Selection: Develop a solvent system using TLC. A common system for polar compounds is a mixture of a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol). A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. If solubility is an issue, the sample can be "dry-loaded" by adsorbing it onto a small amount of silica gel and then carefully adding the dry powder to the top of the column.[13]

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 1% to 10% methanol in dichloromethane) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Hypothetical Chromatography Data

Table 3: Example Results from Column Chromatography

ParameterBefore PurificationAfter Chromatography
Appearance Dark yellow solidPale yellow solid
Purity (by HPLC) 88.5% (with 2-nitro isomer)99.5%
Yield -70%
Key Impurity Removed 2-Nitrophenethylamine HClNot Detected

Troubleshooting Guide: Column Chromatography

TroubleshootingColumn cluster_problem Observed Problem cluster_solution Potential Solutions prob1 Poor Separation (Overlapping Spots on TLC) sol1a Optimize Eluent: Decrease initial polarity prob1->sol1a sol1b Use a shallower gradient prob1->sol1b prob2 Compound Stuck on Column (Low Recovery) sol2a Increase Eluent Polarity prob2->sol2a sol2b Add Triethylamine (0.5%) to eluent to reduce silica acidity prob2->sol2b sol2c Check compound stability on silica prob2->sol2c prob3 Compound Elutes Too Fast (In Solvent Front) sol3 Decrease initial eluent polarity prob3->sol3

Caption: Troubleshooting common issues in column chromatography.

Q5: My compound is streaking badly on the TLC plate and seems to be sticking to the column.

A5: This is characteristic behavior for basic amines on acidic silica gel. The amine group can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor chromatography.

  • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia (B1221849) to your eluent system (e.g., 0.1-1% v/v).[2] This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and better elution.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel, which have fewer acidic sites.[12]

Q6: I can't get good separation between my product and an impurity.

A6: Poor separation means the eluent system is not optimal for differentiating between the compounds.

  • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[2]

  • Change Solvents: Sometimes, changing the solvent components entirely can improve selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the interactions and improve separation.

Section 4: Final Purity Analysis and Storage

Q7: How should I confirm the purity of my final product and how should it be stored?

A7: After purification, re-run the analytical tests described in Table 1 (HPLC, NMR, Melting Point) to confirm that the purity meets your requirements (e.g., >99.5%). The purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound can be hygroscopic.[14]

References

Technical Support Center: Synthesis of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitrophenethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration of phenethylamine (B48288) or its protected derivative is producing significant amounts of the 2-nitro isomer. How can I improve the regioselectivity for the 4-position?

A: The formation of the 2-nitro isomer is a common side product in the direct nitration of phenethylamine derivatives.[1][2] The ratio of para to ortho isomers is highly dependent on reaction conditions.

Troubleshooting Steps:

  • Protecting Group: Ensure the amine is adequately protected. Acetylation of phenethylamine is a common strategy before nitration.[3] The bulky protecting group can sterically hinder ortho-nitration to some extent.

  • Reaction Temperature: Maintain a low reaction temperature (typically 0°C) during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acids).[1][4] Higher temperatures can decrease selectivity.

  • Addition Rate: Add the substrate to the mixed acid slowly and with vigorous stirring to ensure homogenous mixing and prevent localized overheating.[4]

  • Acid Ratio: The ratio of sulfuric to nitric acid can influence isomer distribution. Optimization of this ratio may be necessary for your specific substrate.

Q2: During the reduction of 4-nitrostyrene (B89597), I'm observing incomplete reduction and the formation of hydroxylamine (B1172632) or oxime impurities. What are the likely causes?

A: The reduction of the nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction is a frequent issue, and the resulting hydroxylamine can be further converted to the corresponding oxime, especially during GC-MS analysis due to heat-induced disproportionation.[5]

Troubleshooting Steps:

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • LiAlH₄ (Lithium Aluminum Hydride): A powerful reducing agent, but can sometimes lead to incomplete reduction of phenolic nitrostyrenes.[6]

    • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): Often provides smoother reduction to the phenethylamine with good yields.[6]

    • NaBH₄/CuCl₂ (Sodium Borohydride (B1222165)/Copper(II) Chloride): A milder and easier-to-handle system that can provide high yields of the desired amine under gentle conditions.[7][8][9]

    • Catalytic Hydrogenation: Can be very effective but requires careful optimization of catalyst, pressure, and temperature.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC to confirm the disappearance of starting material and intermediates. Some reductions may require refluxing for several hours.[6]

  • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to ensure complete reduction of both the nitro group and the double bond.

Q3: My Henry reaction (condensation of 4-nitrobenzaldehyde (B150856) and nitromethane) to form 4-nitrostyrene is giving low yields and forming byproducts. What should I investigate?

A: The Henry reaction is reversible and can be plagued by side reactions if not properly controlled.[10]

Troubleshooting Steps:

  • Catalyst: The choice of base catalyst is important. Weak bases like ammonium (B1175870) acetate (B1210297) are commonly used.[10]

  • Dehydration: The initial product is a β-nitro alcohol, which must be dehydrated to the nitrostyrene (B7858105). This is often achieved by heating the reaction mixture.[11] Ensure conditions are sufficient for dehydration without causing polymerization.

  • Side Reactions:

    • Polymerization: The nitrostyrene product can polymerize, especially under basic conditions.[10][12] Using a buffer like glacial acetic acid can sometimes mitigate this.[12]

    • Dimerization: Dimeric byproducts of the nitrostyrene can also form.[6]

    • Nitrile Formation: In the presence of glacial acetic acid as a solvent, the formation of nitrile impurities has been observed.[5]

  • Water Removal: Removing water as it is formed can help drive the reaction towards the product.

Summary of Potential Side Products

Synthetic RoutePrecursorsPotential Side ProductsMitigation Strategies
Nitration of Phenethylamine Phenethylamine, Nitric Acid, Sulfuric Acid2-Nitrophenethylamine hydrochlorideLow temperature, slow addition, use of protecting group.[1][2][4]
Henry Reaction & Reduction 4-Nitrobenzaldehyde, Nitroalkane4-Nitrophenyl-hydroxylamine, Oximes, Nitriles, Dimeric byproducts, Polymerized nitrostyreneOptimize reducing agent and reaction time, control reaction temperature, consider buffering the reaction.[5][6][10][12]
Decarboxylation 4-NitrophenylalanineImpurities from incomplete decarboxylation or side reactions at high temperatures.Ensure complete removal of water before decarboxylation, optimize temperature and reaction time.[3]

Experimental Protocols

Synthesis of this compound via Decarboxylation of 4-Nitrophenylalanine [3]

  • Preparation of L-4-Nitrophenylalanine: L-phenylalanine is nitrated according to literature procedures. The crude product is recrystallized from water.

  • Dehydration: The L-4-Nitrophenylalanine monohydrate is dehydrated using a Dean-Stark apparatus with benzene (B151609) as the solvent to remove water.

  • Decarboxylation:

    • A suspension of the dried 4-nitrophenylalanine (5.0 g) in diphenylether (50 mL) is prepared.

    • A catalytic amount of methyl ethyl ketone (0.17 g) is added.

    • The mixture is heated to 220°C for 3 hours.

  • Isolation:

    • The resulting solution is cooled and diluted with diethyl ether (50 mL).

    • The solution is further cooled in an ice bath.

    • Dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

    • The precipitate is filtered and stirred in ethyl acetate to yield the final product.

Troubleshooting Workflow

G Troubleshooting Side Products in 4-Nitrophenethylamine HCl Synthesis cluster_start Problem Identification cluster_analysis Analysis cluster_nitration Nitration Route Issues cluster_reduction Reduction Route Issues cluster_henry Henry Reaction Issues start Low Yield or Impure Product analysis Characterize Impurity (NMR, GC-MS, HPLC) start->analysis isomer Isomeric Impurity (e.g., 2-Nitro Isomer) analysis->isomer Nitration Route incomplete_reduction Incomplete Reduction (Hydroxylamine, Oxime) analysis->incomplete_reduction Reduction Route henry_byproducts Henry Byproducts (Polymer, Dimer, Nitrile) analysis->henry_byproducts Henry Route nitration_solution Optimize Nitration: - Lower Temperature - Slow Addition Rate - Adjust Acid Ratio isomer->nitration_solution reduction_solution Optimize Reduction: - Change Reducing Agent - Increase Reaction Time/Temp - Check Stoichiometry incomplete_reduction->reduction_solution henry_solution Optimize Henry Reaction: - Adjust Catalyst/Solvent - Ensure Dehydration - Control Temperature henry_byproducts->henry_solution

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Preventing degradation of 4-Nitrophenethylamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitrophenethylamine hydrochloride to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: It is crucial to store this compound in a tightly sealed container in a cool, dry, and dark place.[1][2] The storage area should also be well-ventilated.[3][4]

Q2: What are the signs of degradation of this compound?

A2: Visual signs of degradation can include a change in color from its typical yellow to yellow-green appearance to a yellow-brown crystalline powder and chunks, or the presence of visible impurities.[2] A change in the physical state or odor may also indicate degradation.

Q3: Is this compound sensitive to light or air?

A3: Yes, this compound is known to be sensitive to light and air over time.[5] For this reason, storage in a dark place and in a tightly sealed container is recommended to minimize exposure.[1][2]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][3] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.

Q5: What are the hazardous decomposition products of this compound?

A5: Upon decomposition, especially under high heat or in a fire, this compound can produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][3]

Troubleshooting Guide

ProblemPossible CausesRecommended Actions
Discoloration of the compound (e.g., turning brown) - Exposure to light and/or air over time.[5] - Contamination with incompatible materials.[1][3] - Storage at elevated temperatures.- Verify the purity of the compound using an appropriate analytical method like HPLC. - If purity is compromised, consider purification by recrystallization if feasible, or obtain a fresh batch. - Review storage procedures to ensure the compound is protected from light, air, and heat.
Inconsistent experimental results - Degradation of the starting material, leading to lower effective concentration. - Presence of impurities that may interfere with the reaction.- Perform a purity check on the stored this compound. - Run a small-scale control reaction with a fresh batch of the compound to compare results. - Ensure all reagents and solvents are pure and compatible.
Poor solubility - The compound may have degraded into less soluble impurities. - The incorrect solvent is being used. This compound is soluble in methanol.[2]- Confirm the identity and purity of the compound. - If purity is confirmed, try gentle heating or sonication to aid dissolution, provided it does not cause further degradation. - Verify that the chosen solvent is appropriate for your application.

Supporting Data

Table 1: Recommended Storage Conditions for this compound
ParameterRecommendationRationale
Temperature Cool place, Room Temperature[1][2]To minimize the rate of potential degradation reactions.
Light Store in a dark place[1][2]The compound is sensitive to light.[5]
Atmosphere Tightly sealed container, Sealed in dry[1][2][4]To protect from air and moisture, as it is hygroscopic.[2][6]
Ventilation Well-ventilated place[3][4]To ensure any potential off-gassing is safely dispersed.
Table 2: Chemical Incompatibilities
Incompatible Substance ClassExamplesPotential Hazard
Acids Strong mineral acids (e.g., HCl, H₂SO₄)Exothermic reaction, potential for degradation.[3]
Acid Chlorides Acetyl chloride, Benzoyl chlorideVigorous reaction, release of HCl gas.[3]
Acid Anhydrides Acetic anhydrideCan react with the amine group.[3]
Oxidizing Agents Nitrates, Peroxides, PermanganatesRisk of ignition or explosion.[1][7]

Experimental Protocols

Protocol 1: Visual Inspection of this compound
  • Objective: To qualitatively assess the integrity of the compound.

  • Procedure:

    • Before opening the primary container, visually inspect for any breach in the seal.

    • In a well-ventilated area and with appropriate personal protective equipment (PPE), carefully open the container.

    • Observe the color and physical form of the compound. It should be a yellow to yellow-green crystalline solid.[2][3]

    • Note any discoloration (e.g., browning), clumping (which may indicate moisture absorption), or any off-odors.

    • Record all observations in a laboratory notebook.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantitatively determine the purity of this compound and detect the presence of degradation products.

  • Methodology:

    • Mobile Phase: Prepare an appropriate mobile phase, such as a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation.

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Prepare a sample of the stored this compound at the same concentration as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The purity can be calculated based on the area of the main peak. New peaks in the sample chromatogram may indicate the presence of degradation products.

Visualizations

TroubleshootingWorkflow start Start: Observe Potential Degradation visual_inspection Perform Visual Inspection (Protocol 1) start->visual_inspection is_discolored Is the compound discolored or clumped? visual_inspection->is_discolored hplc_analysis Perform HPLC Purity Analysis (Protocol 2) is_discolored->hplc_analysis Yes is_discolored->hplc_analysis No (but proceed for confirmation) is_pure Is purity within specification? hplc_analysis->is_pure use_compound Compound is suitable for use. is_pure->use_compound Yes quarantine Quarantine the batch. Consider purification or disposal. is_pure->quarantine No end End use_compound->end review_storage Review Storage Conditions: - Light exposure? - Air/moisture ingress? - Temperature fluctuations? review_storage->end quarantine->review_storage

Caption: Troubleshooting workflow for suspected degradation.

StabilityTestingWorkflow start Start: New Batch of 4-Nitrophenethylamine HCl initial_analysis Initial Analysis: - Visual Inspection - HPLC for Purity (T=0) start->initial_analysis storage_conditions Store aliquots under different conditions: 1. Recommended (Control) 2. Stressed (e.g., elevated temp, light exposure) initial_analysis->storage_conditions time_points Analyze at defined time points (e.g., 1, 3, 6 months) storage_conditions->time_points periodic_analysis Periodic Analysis: - Visual Inspection - HPLC for Purity time_points->periodic_analysis compare_results Compare results to T=0 and control sample periodic_analysis->compare_results stable Compound is stable under tested conditions. compare_results->stable No significant change degradation_detected Degradation detected. Identify degradation products. compare_results->degradation_detected Significant change end End of Study stable->end degradation_detected->end

Caption: Experimental workflow for stability testing.

DegradationPathway compound 4-Nitrophenethylamine Hydrochloride degradation_products Potential Degradation Products: - Oxidized species - Polymers - Products from reaction with contaminants compound->degradation_products Degradation stress_factors Stress Factors: - Light - Air (Oxygen) - Heat - Incompatible Chemicals stress_factors->degradation_products

Caption: Potential degradation pathway overview.

References

Troubleshooting guide for the reduction of 4-Nitrophenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 4-nitrophenethylamine hydrochloride to 2-(4-aminophenyl)ethanamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
RED-001 Low or no conversion of the starting material. 1. Inactive Catalyst: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning. 2. Insufficient Reductant: The amount of reducing agent (e.g., H₂ gas, hydrazine (B178648), metal/acid) may be insufficient for complete conversion. 3. Poor Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.[1] 4. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.1. Catalyst Management: Use fresh catalyst or test the activity of the existing catalyst on a known reaction. Ensure proper handling under an inert atmosphere if required. 2. Stoichiometry Check: Recalculate and ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, ensure adequate hydrogen pressure. 3. Optimize Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters.[1] 4. Purification: Purify the starting material and use high-purity, dry solvents.
RED-002 Formation of multiple products or unexpected byproducts. 1. Over-reduction: In some cases, other functional groups in the molecule might be susceptible to reduction under the chosen conditions. 2. Incomplete Reduction: The reaction may have stopped at an intermediate stage, leading to the presence of hydroxylamine (B1172632) or nitroso derivatives.[2] 3. Side Reactions: Depending on the reagents, side reactions like dimerization to form azo or azoxy compounds can occur.[3] Metal hydrides, for example, can lead to the formation of azo compounds.[3]1. Selective Reductants: Choose a reducing agent known for its chemoselectivity towards the nitro group. For instance, catalytic transfer hydrogenation with hydrazine hydrate (B1144303) and a catalyst like Pd/C can be selective.[4] 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time to isolate the desired product. 3. Method Selection: Consider alternative reduction methods. For example, using iron in acidic media is a classic and often clean method for nitro group reduction.[4][5]
RED-003 Difficulty in isolating the final product. 1. Product Solubility: The desired amine hydrochloride salt may be highly soluble in the reaction solvent or work-up solution. 2. Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult. 3. Product Volatility: While less common for the hydrochloride salt, the free amine could be volatile under certain conditions.1. Solvent Selection: Choose a solvent in which the product is sparingly soluble for precipitation. Alternatively, after the reaction, adjust the pH to precipitate the free amine, which can then be converted back to the hydrochloride salt. 2. Work-up Modification: Add brine to the aqueous layer to break emulsions. Filtration through a pad of celite can also be effective. 3. Careful Handling: Concentrate the product solution under reduced pressure at a low temperature.
RED-004 The product is colored, indicating impurities. 1. Azo/Azoxy Impurities: These colored byproducts can form through dimerization of intermediates.[3] 2. Oxidation: The resulting aminophenethylamine can be susceptible to air oxidation, leading to colored impurities. 3. Residual Catalyst: In catalytic hydrogenations, fine catalyst particles may remain in the product.1. Purification: Recrystallization of the final product is often effective in removing colored impurities. Column chromatography can also be used. 2. Inert Atmosphere: Perform the work-up and product isolation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Filtration: Ensure thorough filtration of the reaction mixture, possibly through a fine filter aid like Celite, to remove all traces of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound?

A1: The most common methods include:

  • Catalytic Hydrogenation: This involves the use of a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel in the presence of hydrogen gas.[3] This method is often clean and efficient.

  • Chemical Reduction: This typically involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid (Béchamp reduction).[4][5] Tin(II) chloride (SnCl₂) in concentrated HCl is another classic method.[3]

  • Transfer Hydrogenation: In this method, a hydrogen donor like hydrazine hydrate is used in the presence of a catalyst.[4]

Q2: What are the potential side products I should be aware of?

A2: During the reduction of nitroarenes, several intermediates and side products can be formed. These include N-phenylhydroxylamine, nitrosobenzene, azoxybenzene, and azobenzene.[2][3] The formation of these byproducts is dependent on the reaction conditions and the chosen reducing agent. For instance, metal hydrides tend to produce azo compounds.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the components of the reaction mixture, including the presence of intermediates and byproducts.

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used.

Q4: Is it necessary to protect other functional groups in the molecule?

A4: this compound itself does not have other highly reactive functional groups that would interfere with the nitro reduction. However, if you are working with a derivative that contains other reducible groups (e.g., alkenes, alkynes, nitriles), you will need to choose a chemoselective reduction method. Catalytic hydrogenation can sometimes reduce these other groups, so careful selection of the catalyst and reaction conditions is crucial.[4]

Q5: What safety precautions should I take?

A5:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas. Add reagents slowly and ensure adequate cooling.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated area.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 2-(4-aminophenyl)ethanamine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Protocol 2: Chemical Reduction using Iron and HCl
  • Setup: In a round-bottom flask equipped with a reflux condenser, add iron powder (typically 3-5 eq) and a mixture of ethanol and water.

  • Starting Material: Add the this compound (1.0 eq) to the flask.

  • Acid Addition: Slowly add concentrated hydrochloric acid (a catalytic amount to a few equivalents) to the stirred suspension. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and filter it to remove the iron salts.

  • Basification & Extraction: Make the filtrate basic with an aqueous solution of sodium hydroxide (B78521) or sodium carbonate to precipitate the free amine. Extract the free amine with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Salt Formation & Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the 2-(4-aminophenyl)ethanamine hydrochloride. Collect the solid by filtration.

Visualizations

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Dissolve Substrate Dissolve 4-Nitrophenethylamine HCl in Solvent Start->Dissolve Substrate Add Reductant/Catalyst Add Reducing Agent (e.g., Pd/C, Fe) Dissolve Substrate->Add Reductant/Catalyst Reaction Conditions Set Reaction Conditions (Temp, Pressure, Time) Add Reductant/Catalyst->Reaction Conditions Monitor Progress Monitor Reaction (TLC, LC-MS) Reaction Conditions->Monitor Progress Reaction Complete? Reaction Complete? Monitor Progress->Reaction Complete? Reaction Complete?->Monitor Progress No Quench Reaction Quench Reaction (if necessary) Reaction Complete?->Quench Reaction Yes Filter/Extract Filter (catalyst) or Extract (product) Quench Reaction->Filter/Extract Isolate Product Isolate Crude Product Filter/Extract->Isolate Product Purify Product Purify Product (Recrystallization) Isolate Product->Purify Product End End Purify Product->End

Caption: General workflow for the reduction of this compound.

Troubleshooting_Logic Start Problem Encountered Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Purity Impure Product? Check_Conversion->Check_Purity No Solution_Catalyst Check Catalyst Activity & Reductant Stoichiometry Check_Conversion->Solution_Catalyst Yes Solution_Byproducts Identify Byproducts (LC-MS) Adjust Reaction Method Check_Purity->Solution_Byproducts Yes End Problem Resolved Check_Purity->End No Solution_Conditions Optimize Reaction Conditions Solution_Catalyst->Solution_Conditions Solution_Conditions->End Solution_Purification Improve Purification (Recrystallization, etc.) Solution_Byproducts->Solution_Purification Solution_Purification->End

Caption: A logical troubleshooting flow for common reduction issues.

References

Improving the solubility of 4-Nitrophenethylamine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-Nitrophenethylamine hydrochloride for chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a yellow to yellow-green crystalline powder.[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions.[3] It is generally soluble in polar solvents and less soluble in non-polar organic solvents.

Q2: In which common laboratory solvents is this compound soluble?

Based on available data, this compound exhibits good solubility in the following solvents:

  • Methanol: Soluble, to the point of near transparency.[2][4]

  • Water: Soluble.[5]

  • Ethanol (B145695): Soluble.[4]

It has limited solubility in non-polar solvents like diethyl ether, which is often used to induce its precipitation during synthesis.[4]

Q3: How does pH affect the solubility of this compound?

As the hydrochloride salt of a primary amine, the solubility of this compound in aqueous solutions is highly dependent on pH. In acidic conditions, the amine group is protonated, which increases its polarity and, consequently, its solubility in water. In one synthetic protocol, the pH of the reaction mixture is adjusted to 1 with hydrochloric acid to ensure dissolution.[4] Conversely, at higher pH values (alkaline conditions), the free base is formed, which is less polar and may precipitate out of the aqueous solution.

Q4: Can heating be used to improve the solubility of this compound?

Yes, heating can be used to increase the solubility of this compound in a given solvent, which is a common practice during recrystallization. For instance, dissolving the compound in a minimum amount of hot solvent is a key step in purification.[4] However, it is crucial to be aware of the compound's stability at elevated temperatures to avoid degradation.

Troubleshooting Guide

This guide addresses common solubility-related issues encountered during reactions involving this compound.

Issue 1: The compound does not fully dissolve in the reaction solvent.

  • Potential Cause: The chosen solvent may not be polar enough, or the concentration of the compound is too high.

  • Troubleshooting Steps:

    • Select a more polar solvent: If the reaction conditions permit, switch to a more polar solvent such as methanol, ethanol, or water.

    • Use a co-solvent system: Adding a polar co-solvent can significantly improve solubility. For example, a mixture of water and ethanol can be effective. A reported solvent system for a related process is a ternary mixture of water, ethanol, and toluene.[6]

    • Adjust the pH (for aqueous solutions): If using an aqueous medium, lowering the pH by adding a small amount of acid (e.g., HCl) will increase the solubility of this amine salt.

    • Increase the temperature: Gently heating the mixture while stirring can help dissolve the compound. Ensure the temperature is compatible with the stability of your reactants.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.

Issue 2: The compound precipitates out of the solution during the reaction.

  • Potential Cause: A change in the reaction conditions (e.g., temperature, pH, or solvent composition due to the addition of other reagents) is causing the solubility limit to be exceeded.

  • Troubleshooting Steps:

    • Maintain a consistent temperature: If the reaction is exothermic, consider using a cooling bath to maintain a stable temperature.

    • Buffer the reaction mixture: If the reaction produces or consumes acidic or basic species, the pH may be shifting. Using a suitable buffer can maintain a pH where the compound remains soluble.

    • Slow addition of reagents: Add reagents that might alter the solvent polarity or pH dropwise to avoid localized high concentrations that can trigger precipitation.

    • Increase the solvent volume: Diluting the reaction mixture can keep the compound below its saturation point.

Issue 3: The product is difficult to isolate from the reaction mixture due to its solubility.

  • Potential Cause: The product may be soluble in the workup solvents, leading to low recovery.

  • Troubleshooting Steps:

    • pH adjustment during workup: To precipitate the free base of a related amine product from an aqueous layer, the pH can be adjusted to be more alkaline.[7]

    • Anti-solvent precipitation: If the product is soluble in the reaction solvent, adding a less polar "anti-solvent" (like diethyl ether) can induce precipitation.

    • Evaporation and recrystallization: Concentrate the reaction mixture under reduced pressure and then recrystallize the residue from a suitable solvent system to isolate the pure product. Methanol is often used for the recrystallization of this compound.[4]

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary and a template for experimental determination.

Table 1: Qualitative and Experimental Solubility of this compound

SolventQualitative SolubilityExperimental Solubility at 25°C (mg/mL)
WaterSoluble[5]User to determine
MethanolSoluble[2][4]User to determine
EthanolSoluble[4]User to determine
Dimethylformamide (DMF)Likely solubleUser to determine
Dimethyl sulfoxide (B87167) (DMSO)Likely solubleUser to determine
Dichloromethane (DCM)Likely sparingly solubleUser to determine
Diethyl EtherSparingly Soluble/Insoluble[4]User to determine
TolueneSparingly Soluble/InsolubleUser to determine
HexaneInsolubleUser to determine

Note: "Likely soluble" is based on the polar nature of the solvent and general solubility trends for similar compounds. "User to determine" indicates that experimental validation is required.

Experimental Protocols

Protocol 1: Experimental Determination of Equilibrium Solubility

This protocol outlines a method for determining the solubility of this compound in a specific solvent at a given temperature.

  • Preparation: Add an excess amount of this compound to a sealed vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Place the vial in a shaker or on a stir plate at a constant temperature (e.g., 25°C) and allow it to agitate for 24-48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Generating a pH-Solubility Profile

This protocol describes how to determine the solubility of this compound as a function of pH in an aqueous system.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Solubility Determination: For each buffer, follow the steps outlined in Protocol 1 to determine the equilibrium solubility.

  • Data Plotting: Plot the measured solubility (on the y-axis) against the corresponding pH of the buffer (on the x-axis) to generate a pH-solubility curve.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_process Process cluster_output Output A Excess Solid C Equilibration (24-48h) at Constant Temp A->C B Known Volume of Solvent B->C D Filtration (0.22 µm) C->D E Quantification (HPLC/UV-Vis) D->E F Solubility Data (mg/mL) E->F troubleshooting_logic Troubleshooting Logic for Solubility Issues Start Compound Insoluble? Solvent Change Solvent (e.g., MeOH, EtOH) Start->Solvent Yes CoSolvent Use Co-solvent (e.g., EtOH/Water) Solvent->CoSolvent Still Insoluble Success Dissolution Achieved Solvent->Success Soluble pH Adjust pH (Acidify Aqueous Soln.) CoSolvent->pH Still Insoluble CoSolvent->Success Soluble Heat Apply Gentle Heat pH->Heat Still Insoluble pH->Success Soluble Heat->Success Soluble

References

Technical Support Center: Synthesis of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Nitrophenethylamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Nitration of Phenethylamine (B48288) Derivatives

  • Question: We are experiencing a significantly lower than expected yield during the nitration of N-acetyl-phenethylamine. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this nitration are often due to a few key factors:

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Formation of Isomers: The nitration of the aromatic ring can produce ortho- and meta-isomers in addition to the desired para-isomer. The separation of these isomers can lead to a lower yield of the final product.

    • Reaction Temperature: The nitration of phenethylamine is a highly exothermic reaction. Poor temperature control can lead to the formation of byproducts and a lower yield. It is crucial to maintain the recommended temperature throughout the addition of the nitrating agent.

    • Purification Loss: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and consider optimizing the recrystallization solvent system to maximize recovery.

Issue 2: Difficulties with the Decarboxylation of 4-Nitrophenylalanine

  • Question: The decarboxylation of 4-Nitrophenylalanine is not proceeding as expected, resulting in a low yield of 4-Nitrophenethylamine. What could be the problem?

  • Answer: Challenges in the decarboxylation step can often be traced to the following:

    • Presence of Water: The starting material, 4-nitrophenylalanine, can exist as a monohydrate. Water can interfere with the reaction, which is thought to proceed via an imine intermediate with a ketone. It is crucial to remove water from the starting material before the high-temperature decarboxylation step.[1][2]

    • High Reaction Temperature: This reaction is typically carried out at a high temperature (around 220°C).[1][2] On a larger scale, achieving and maintaining a uniform temperature can be challenging. Hot spots can lead to decomposition and the formation of tars, reducing the yield and complicating purification.

    • Inefficient HCl Gas Bubbling: The final product is isolated as the hydrochloride salt by bubbling dry HCl gas through the reaction mixture.[1][2] Inefficient bubbling or the use of wet HCl gas can result in incomplete precipitation and a lower isolated yield.

Issue 3: Product Purity and Color

  • Question: The final this compound product is a dark brown or reddish solid, not the expected pale-yellow crystals. How can we improve the purity and color?

  • Answer: The color of the final product is a good indicator of its purity. A dark color often suggests the presence of impurities.

    • Residual Diphenyl Ether: In the decarboxylation method, the high-boiling solvent diphenyl ether can be difficult to remove completely and may contribute to the color.[1][2] Thorough washing of the precipitated hydrochloride salt with a suitable solvent like ethyl acetate (B1210297) is important.[1]

    • Oxidation Byproducts: The high reaction temperatures can lead to some degradation and the formation of colored, oxidized byproducts.

    • Recrystallization: A final recrystallization step is often necessary to obtain a high-purity, pale-yellow product.[3][4] Experiment with different solvent systems to find one that effectively removes the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic routes are:

  • Nitration of Phenethylamine or its N-protected derivatives: This involves the direct nitration of the aromatic ring.[3][5]

  • Decarboxylation of 4-Nitrophenylalanine: This method involves the removal of the carboxylic acid group from 4-nitrophenylalanine at high temperatures.[1][2]

  • Reduction of 4-Nitrophenylacetonitrile: This route involves the reduction of the nitrile group of 4-nitrophenylacetonitrile.[2]

Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis requires careful consideration of safety. For this particular synthesis, key precautions include:

  • Exothermic Reactions: The nitration of phenethylamine is highly exothermic. Ensure that the reaction vessel has adequate cooling capacity to control the temperature and prevent a runaway reaction.

  • High-Temperature Operations: The decarboxylation of 4-nitrophenylalanine is conducted at very high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

  • Handling of Corrosive Reagents: The use of concentrated nitric and sulfuric acids, as well as dry HCl gas, requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of the final product.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the compound and identify any impurities.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReference
DecarboxylationL-4-NitrophenylalanineDiphenyl ether, Methyl ethyl ketone, HCl gas78%[1]
Nitrationβ-phenylethylamineAcetic anhydride (B1165640), Nitric acid, Sulfuric acidNot explicitly stated[3]

Experimental Protocols

Protocol 1: Synthesis via Decarboxylation of L-4-Nitrophenylalanine [1][2]

  • Preparation of L-4-Nitrophenylalanine: L-4-Nitrophenylalanine is prepared by the nitration of L-phenylalanine. The crude product is recrystallized from water to yield L-4-nitrophenylalanine monohydrate (yield: 47%).

  • Dehydration: The L-4-nitrophenylalanine monohydrate is dried to remove water. This can be achieved using a Dean-Stark apparatus with benzene (B151609) as the solvent until the water content is below 0.6% (as determined by Karl Fischer analysis).

  • Decarboxylation: A suspension of the dried L-4-nitrophenylalanine (5.0 g, 23.81 mmol) in diphenyl ether (50 mL) is prepared. A catalytic amount of methyl ethyl ketone (0.17 g, 2.37 mmol) is added. The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.

  • Precipitation and Isolation: The reaction mixture is cooled and diluted with diethyl ether (50 mL). The solution is then placed in an ice bath, and dry HCl gas is bubbled through it to precipitate the product as a dark red solid. The precipitate is collected by filtration.

  • Purification: The collected solid is stirred in ethyl acetate and filtered to yield this compound as a brown solid (yield: 3.75 g, 78%).

Protocol 2: Synthesis via Nitration of β-Phenylethylamine (Industrial Method) [3]

  • Acetylation (Protection of Amino Group): In a 500L reactor, β-phenylethylamine (120-128 kg) and acetic anhydride (145-150 kg) are stirred at 40-50°C for 4-5 hours to form N-acetyl-β-phenylethylamine.

  • Nitration: In a separate 1000L reactor, 62-64% nitric acid (340-350 kg) is mixed with 70% sulfuric acid (490-500 kg) while maintaining the temperature at 30-35°C. The N-acetyl-β-phenylethylamine solution is then added to this mixed acid at a temperature of 25-35°C. The reaction is stirred at room temperature for 2-3 hours.

  • Workup and Extraction: The reaction mixture is neutralized to a pH of 6-7 with a 30% NaOH solution. The product is then extracted with toluene (B28343) (295-300 kg). The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated.

  • Deprotection and Salt Formation: 40% hydrobromic acid (275-280 kg) is added, and the mixture is refluxed at 102-106°C for 2-3 hours. The solution is then cooled to crystallize the product.

  • Recrystallization: The crude product is recrystallized from a ternary mixed solvent system of water:ethanol:toluene (1:6.8-7:2) to yield the final product.

Visualizations

Synthesis_Pathway_Decarboxylation L-Phenylalanine L-Phenylalanine L-4-Nitrophenylalanine L-4-Nitrophenylalanine L-Phenylalanine->L-4-Nitrophenylalanine Nitration 4-Nitrophenethylamine 4-Nitrophenethylamine L-4-Nitrophenylalanine->4-Nitrophenethylamine Decarboxylation (220°C) 4-Nitrophenethylamine HCl 4-Nitrophenethylamine HCl 4-Nitrophenethylamine->4-Nitrophenethylamine HCl HCl gas

Caption: Synthesis of 4-Nitrophenethylamine HCl via Decarboxylation.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Verify Temperature Control start->check_temp check_water Check for Water Content (Decarboxylation) start->check_water check_purification Optimize Purification/ Recrystallization start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains temp_issue Poor Temperature Control check_temp->temp_issue Inconsistent Temp water_issue Water Present check_water->water_issue KF > 0.6% purification_issue Losses or Inefficient Purification check_purification->purification_issue Dark Product/ Low Recovery solution1 Increase Reaction Time/ Reagent Stoichiometry incomplete->solution1 solution2 Improve Heating/Cooling System temp_issue->solution2 solution3 Dry Starting Material Thoroughly water_issue->solution3 solution4 Screen Solvents for Recrystallization purification_issue->solution4

Caption: Troubleshooting Workflow for Synthesis Issues.

References

Technical Support Center: Managing Exothermic Reactions During the Nitration of Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the highly exothermic nitration of phenethylamine (B48288). The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during this sensitive chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of phenethylamine particularly challenging to control? A1: The nitration of phenethylamine is challenging due to the presence of the activating amino group on the ethyl side chain, which makes the aromatic ring highly susceptible to electrophilic substitution. This high reactivity leads to a strongly exothermic reaction that can easily become uncontrollable, resulting in a thermal runaway.[1][2] Furthermore, the amino group is sensitive to oxidation by the nitrating mixture, and direct nitration can lead to a mixture of products and degradation of the starting material.[3]

Q2: What are the primary safety concerns associated with the nitration of phenethylamine? A2: The primary safety concern is a runaway reaction, where the rate of heat generation exceeds the cooling capacity of the system, leading to a rapid increase in temperature and pressure.[4] This can result in an explosion and the release of toxic gases, such as nitrogen oxides.[5][6] Additionally, the reagents used, concentrated nitric and sulfuric acids, are highly corrosive.[7][8]

Q3: Is it necessary to protect the amino group of phenethylamine before nitration? A3: Yes, protecting the amino group is a common and highly recommended strategy. Direct nitration of primary amines can lead to the formation of an ionic nitrate (B79036) salt rather than nitration on the aromatic ring.[9] Protecting the amino group, for instance through acetylation to form an amide, reduces the ring's activation and prevents oxidation.[3][10] The acetamido group is still an ortho-, para-director but allows for a more controlled nitration.[3]

Q4: How should a nitration reaction of phenethylamine be properly quenched? A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1][2] This serves to rapidly cool the mixture, dilute the strong acids, and effectively stop the reaction.[11] Caution should be exercised as the dilution of concentrated sulfuric acid is itself a highly exothermic process.[5]

Troubleshooting Guide

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising uncontrollably. What immediate actions should I take, and what are the probable causes?

Answer: An uncontrolled temperature increase signifies a runaway reaction, a dangerous situation requiring immediate action.[2]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[2]

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.[5]

  • Maintain Agitation: Continue vigorous stirring to ensure efficient heat transfer and prevent the formation of localized hot spots.[2]

  • Prepare for Emergency Quench: If the temperature continues to rise, as a last resort, prepare to quench the reaction by transferring the reactor contents to a quench tank containing a large volume of crushed ice and water.[2][5] This should only be performed if established emergency procedures are in place.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: The cooling bath may lack the capacity to dissipate the generated heat. Use a sufficiently large and cold cooling bath (e.g., ice-salt mixture).

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can remove it.[4] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.[12]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[11] Ensure consistent and vigorous agitation.

  • Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction rate and exothermicity.[4]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[5]

Issue 2: Low Yield of the Desired Nitrophenethylamine Product

Question: My reaction resulted in a very low yield. What are the possible reasons and solutions?

Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.

  • Side Reactions: The formation of byproducts, such as oxidized species or di- and poly-nitrated compounds, consumes the starting material.[2] (See Issue 3 for mitigation strategies).

  • Losses During Work-up: The desired product might be soluble in the aqueous phase after quenching. If a solid does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[11] Ensure proper neutralization and washing steps to avoid product loss.[11]

  • Substrate Degradation: The starting material may have been degraded by overly harsh reaction conditions (e.g., high temperature or overly concentrated acid).

Issue 3: Formation of Significant Side Products (e.g., Oxidized or Poly-nitrated Compounds)

Question: I am observing significant amounts of side products. How can I improve the selectivity for the desired mono-nitrated product?

Answer: The formation of byproducts is a common issue in nitration and is highly dependent on reaction conditions.

Potential Causes and Solutions:

  • Over-Nitration (Di- or Poly-nitration): This occurs when the reaction conditions are too harsh. To improve selectivity for mono-nitration:

    • Lower the reaction temperature.[2]

    • Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[10]

    • Reduce the concentration of the nitrating agent.[2]

  • Oxidation of the Substrate: The phenethylamine side chain and the aromatic ring are susceptible to oxidation by nitric acid, especially at higher temperatures.

    • Protecting the amino group before nitration can mitigate oxidation.[3]

    • Maintain strict temperature control at low temperatures (e.g., 0-5 °C).[13]

  • Poor Regioselectivity: If a mixture of ortho and para isomers is formed and separation is difficult, purification by column chromatography may be necessary.[13] The choice of solvent and protecting group can sometimes influence the isomeric ratio.

Data Presentation

Table 1: Recommended Temperature Ranges for Nitration Steps

StageProcessRecommended Temperature Range (°C)Rationale
1Preparation of Nitrating Mixture (Mixed Acid)< 10To prevent premature decomposition and ensure safety during the exothermic mixing of acids.[2]
2Addition of Nitrating Agent to Substrate0 - 5To control the highly exothermic nitration reaction and minimize side product formation.[12][13]
3Reaction0 - 10To allow the reaction to proceed to completion while preventing thermal runaway.[2]
4QuenchingN/A (Addition to ice/water)To rapidly cool the reaction and stop it. The large volume of ice absorbs the heat of reaction and dilution.[1]

Table 2: Typical Reagent Ratios for Nitration (General Aromatic Compounds)

ReagentMolar/Volume RatioPurposeReference
Nitric Acid (HNO₃)1.05 - 1.1 molar equivalents relative to substrateNitrating Agent[10]
Sulfuric Acid (H₂SO₄)1:1 to 1:2 (V/V) relative to Nitric AcidCatalyst and dehydrating agent to form the nitronium ion (NO₂⁺).[5]
Substrate1.0 molar equivalentStarting MaterialN/A

Experimental Protocols

Protocol: Nitration of Phenethylamine via Acetyl Protection

This protocol is a representative method and may require optimization. It involves three main stages: protection of the amino group, nitration, and deprotection.[3]

Stage 1: Acetylation of Phenethylamine

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.0 eq) in glacial acetic acid (4-5 volumes).

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add acetic anhydride (B1165640) (2.5 eq) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-acetylphenethylamine.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Stage 2: Nitration of N-acetylphenethylamine

  • In a three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (96%, ~5 volumes).

  • Cool the sulfuric acid to 0 °C in an ice-salt bath.

  • Add the dried N-acetylphenethylamine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.05 eq) to concentrated sulfuric acid (~2 volumes) in a separate flask, keeping the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the solution of N-acetylphenethylamine over 1-2 hours, maintaining the internal temperature below 5 °C.[12]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[13]

  • Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Collect the precipitated solid (a mixture of ortho- and para-nitro-N-acetylphenethylamine) by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.

Stage 3: Hydrolysis (Deprotection) of the Nitro-amide

  • To the crude nitro-N-acetylphenethylamine in a round-bottom flask, add a mixture of ethanol (B145695) and concentrated hydrochloric acid (e.g., 3:1 v/v).[10]

  • Reflux the mixture for 2-4 hours or until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • The nitrophenethylamine product will precipitate or can be extracted with an organic solvent.

  • Collect the solid by filtration or perform a liquid-liquid extraction. Wash, dry, and purify the product as necessary (e.g., by recrystallization or column chromatography).

Visualizations

experimental_workflow cluster_protection Stage 1: Acetylation cluster_nitration Stage 2: Nitration cluster_deprotection Stage 3: Deprotection p1 Dissolve Phenethylamine in Acetic Acid p2 Cool to <10°C p1->p2 p3 Add Acetic Anhydride p2->p3 p4 Stir at RT p3->p4 p5 Precipitate in Ice Water p4->p5 p6 Filter and Dry Product p5->p6 n1 Dissolve Amide in H₂SO₄ at 0°C p6->n1 n3 Add Nitrating Mix Dropwise (<5°C) n1->n3 n2 Prepare Nitrating Mixture (<10°C) n2->n3 n4 Stir at 0-5°C (1-2h) n3->n4 n5 Quench on Ice n4->n5 n6 Filter and Dry Product n5->n6 d1 Reflux Nitro-Amide in Acidic Ethanol n6->d1 d2 Cool and Neutralize d1->d2 d3 Isolate/Extract Product d2->d3 d4 Purify Product d3->d4

Caption: Experimental workflow for the nitration of phenethylamine.

troubleshooting_tree start Problem During Nitration temp_rise Uncontrolled Temp. Rise? start->temp_rise low_yield Low Yield? temp_rise->low_yield No runaway Runaway Reaction! - Stop Addition - Max Cooling - Emergency Quench temp_rise->runaway Yes side_products Side Products? low_yield->side_products No incomplete_rxn Incomplete Reaction? - Extend Time - Cautiously Raise Temp low_yield->incomplete_rxn Yes over_nitration Over-nitration? - Lower Temp - Reduce Nitrating Agent side_products->over_nitration Yes end end check_causes_temp Check Causes: - Cooling Capacity - Addition Rate - Agitation runaway->check_causes_temp workup_loss Loss During Work-up? - Extract Aqueous Phase - Check pH incomplete_rxn->workup_loss If not... oxidation Oxidation? - Ensure Low Temp - Use Protecting Group over_nitration->oxidation If not...

References

Characterization of unexpected byproducts in 4-Nitrophenethylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Nitrophenethylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common synthetic routes include:

  • Nitration of Phenylethylamine or its N-acetylated derivative: This involves the direct nitration of the aromatic ring. Protecting the amine as an acetamide (B32628) is often preferred to improve the yield of the desired para-isomer.[1]

  • Decarboxylation of 4-Nitrophenylalanine: This method is reported to be a convenient and efficient synthesis route.[2]

  • Reduction of 4-Nitrostyrene: This involves the reduction of both the nitro group and the vinyl group.

Q2: What are the primary unexpected byproducts I might encounter?

A2: The byproducts largely depend on the synthetic route chosen. The most common byproducts are positional isomers and incompletely reacted intermediates. See the table below for a summary.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation requires careful control of reaction conditions. For nitration reactions, protecting the amine group and maintaining a low reaction temperature are crucial. For reduction reactions, the choice of reducing agent and reaction time can influence the formation of hydroxylamine (B1172632) intermediates.

Q4: What analytical methods are recommended for identifying and quantifying byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying positional isomers like 2-nitro and 3-nitrophenethylamine.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification of volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Nitration Reactions

Symptoms:

  • The final product yield is significantly lower than expected.

  • The crude product contains a complex mixture of isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Direct nitration of unprotected phenylethylamine. The amino group is activating and ortho-, para-directing, but under strongly acidic conditions, the anilinium ion is formed, which is deactivating and meta-directing, leading to a mixture of isomers and lower yields of the desired para product. Solution: Protect the amino group as an acetamide before nitration. The acetyl group is still ortho-, para-directing but offers better control over the reaction.
Reaction temperature is too high. Higher temperatures can lead to increased formation of dinitrated and other side products. Solution: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.
Incorrect ratio of nitrating agents. An inappropriate ratio of nitric acid to sulfuric acid can affect the nitronium ion concentration and lead to undesired side reactions. Solution: Carefully optimize the ratio of the mixed acid. A common ratio is a 1:2 or 1:3 mixture of concentrated nitric acid to concentrated sulfuric acid.
Issue 2: Presence of Positional Isomers (2- and 3-Nitrophenethylamine) in the Final Product

Symptoms:

  • HPLC or GC-MS analysis shows peaks corresponding to 2-Nitrophenethylamine and/or 3-Nitrophenethylamine.

  • Difficulty in purifying the final product to the desired specification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inherent byproduct of the nitration reaction. The nitration of a substituted benzene (B151609) ring will almost always produce a mixture of isomers. Solution: Employ a purification strategy to remove the unwanted isomers. Recrystallization is a common and effective method. A patent describes a process of dissolving the crude product in a ternary mixed solvent system (e.g., water:ethanol:toluene) and then cooling to selectively crystallize the desired 4-nitro isomer.[1]
Inefficient purification method. Simple precipitation may not be sufficient to remove isomers with similar solubility profiles. Solution: Develop a robust recrystallization protocol by screening different solvent systems. Monitor the purity of each recrystallization step by HPLC.
Issue 3: Formation of Unexpected Byproducts in the Reduction of 4-Nitrostyrene

Symptoms:

  • The presence of unexpected peaks in the mass spectrum, potentially corresponding to hydroxylamine intermediates.

  • Incomplete conversion to the desired amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reduction of the nitro group. The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates. If the reaction is not driven to completion, these intermediates can remain as impurities.[4][5] Solution: Increase the reaction time, temperature, or the amount of reducing agent. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
Choice of reducing agent. Some reducing agents are milder and may favor the formation of the hydroxylamine.[4] Solution: Select a stronger reducing agent or a catalytic hydrogenation method (e.g., H2/Pd-C) which is generally effective for the complete reduction of nitro groups to amines.[4]

Summary of Potential Byproducts and Analytical Data

Synthetic RouteExpected Byproduct(s)Chemical StructureAnalytical Method for Detection
Nitration of Phenylethylamine 2-NitrophenethylamineO2N-C6H4-CH2CH2NH2 (ortho)HPLC, GC-MS, NMR
3-NitrophenethylamineO2N-C6H4-CH2CH2NH2 (meta)HPLC, GC-MS, NMR
Decarboxylation of 4-Nitrophenylalanine Dimer of 4-nitrophenylalanine and 2-nitrophenylalanine(Structure not readily available)LC-MS, NMR
Reduction of 4-Nitrostyrene 4-Nitrophenethyl-hydroxylamineO2N-C6H4-CH2CH2NHOHLC-MS, NMR

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Nitrophenethylamine Isomers

This protocol is adapted from a published method for the analysis of 4-nitrophenylethylamine and its impurities.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Water.

  • Gradient:

    • 0-5 min: 10% A

    • 5-20 min: Ramp to 90% A

    • 20-25 min: Hold at 90% A

    • 25-30 min: Return to 10% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: General Recrystallization Procedure for Purification
  • Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired product and high solubility for the impurities at a low temperature. Common solvents for recrystallization of amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

Reaction_Pathways cluster_nitration Nitration Route cluster_decarboxylation Decarboxylation Route cluster_reduction Reduction Route Phenylethylamine Phenylethylamine N-Acetylphenylethylamine N-Acetylphenylethylamine Phenylethylamine->N-Acetylphenylethylamine Ac2O Crude Nitrated Product Crude Nitrated Product N-Acetylphenylethylamine->Crude Nitrated Product HNO3/H2SO4 4-Nitrophenethylamine HCl 4-Nitrophenethylamine HCl Crude Nitrated Product->4-Nitrophenethylamine HCl Hydrolysis & Purification Isomeric Byproducts Isomeric Byproducts Crude Nitrated Product->Isomeric Byproducts 4-Nitrophenylalanine 4-Nitrophenylalanine 4-Nitrophenylalanine->4-Nitrophenethylamine HCl Heat, Acid Dimer Byproduct Dimer Byproduct 4-Nitrophenylalanine->Dimer Byproduct 4-Nitrostyrene 4-Nitrostyrene 4-Nitrostyrene->4-Nitrophenethylamine HCl Reducing Agent Hydroxylamine Byproduct Hydroxylamine Byproduct 4-Nitrostyrene->Hydroxylamine Byproduct Troubleshooting_Workflow Start Start Identify Issue Identify Issue Start->Identify Issue Low Yield Low Yield Identify Issue->Low Yield Yield Issue Impure Product Impure Product Identify Issue->Impure Product Purity Issue Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Analyze Byproducts (HPLC/GC-MS) Analyze Byproducts (HPLC/GC-MS) Impure Product->Analyze Byproducts (HPLC/GC-MS) Optimize Temperature/Reagents Optimize Temperature/Reagents Check Reaction Conditions->Optimize Temperature/Reagents Develop Purification Protocol Develop Purification Protocol Analyze Byproducts (HPLC/GC-MS)->Develop Purification Protocol Problem Solved Problem Solved Optimize Temperature/Reagents->Problem Solved Develop Purification Protocol->Problem Solved

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Nitrophenethylamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 4-Nitrophenethylamine hydrochloride. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your laboratory.

Introduction to Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are required to accurately quantify the compound and identify any impurities. While several techniques can be employed for purity analysis, HPLC is a widely accepted method due to its high resolution, sensitivity, and versatility.[3]

This guide will compare the performance of a validated reverse-phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity analysis of this compound, from sample preparation to data analysis and comparison of different analytical techniques.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_comparison Method Comparison prep Weigh and dissolve 4-Nitrophenethylamine HCl sample hplc RP-HPLC Analysis prep->hplc gcms GC-MS Analysis (with derivatization) prep->gcms nmr ¹H NMR Analysis prep->nmr hplc_data Chromatogram & Peak Integration hplc->hplc_data gcms_data Total Ion Chromatogram & Mass Spectra gcms->gcms_data nmr_data NMR Spectrum & Integration nmr->nmr_data comparison Compare Purity, Sensitivity, and Specificity hplc_data->comparison gcms_data->comparison nmr_data->comparison

Figure 1: Experimental workflow for the comparative purity analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is based on a published procedure for the analysis of this compound.[1]

  • Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.[1]

  • Column: Reverse phase C18 Hypersil BDS, 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: 85% Acetonitrile and 15% Phosphate buffer (pH adjusted to 2.5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) (Hypothetical Method)

Due to the low volatility of the hydrochloride salt, derivatization is likely necessary for GC-MS analysis.

  • Instrumentation: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation and Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70°C for 30 minutes. Inject 1 µL of the derivatized sample.

Quantitative Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR can be used for purity assessment by comparing the integral of the analyte's protons to that of a certified internal standard.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d₆.

  • Acquisition Parameters: Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (e.g., 30 s) to ensure full relaxation and accurate integration. A 90° pulse angle should be used.

Comparative Data

The following tables summarize the hypothetical performance of each analytical method for the purity analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)¹H NMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear magnetic resonance of protons
Specificity HighVery High (provides mass fragmentation patterns)High (provides structural information)
Sensitivity High (ng range)Very High (pg range)Low (mg range)
Quantitation Relative (Area % Purity)Relative (Area % Purity)Absolute (with internal standard)
Sample Throughput HighMediumLow
Ease of Use ModerateComplex (derivatization required)Moderate

Table 2: Hypothetical Purity Analysis Results

Lot NumberHPLC Purity (%)GC-MS Purity (%)¹H NMR Purity (mol/mol %)
A-00199.299.199.0
A-00298.598.698.4
B-00199.899.999.7

Discussion

HPLC-UV stands out as a robust and reliable method for routine quality control of this compound. Its high precision, accuracy, and relatively high throughput make it well-suited for industrial settings. The method described in the literature provides a solid starting point for validation in any analytical laboratory.[1]

GC-MS offers superior specificity due to the additional information provided by the mass spectrometer, which can be invaluable for the identification of unknown impurities. However, the need for derivatization to analyze the non-volatile this compound adds complexity and potential for analytical error.

¹H NMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard. This makes it a powerful tool for the certification of reference materials. Its lower sensitivity and throughput, however, make it less practical for routine analysis.

Conclusion

For the routine purity analysis of this compound, HPLC-UV is the recommended method due to its balance of performance, ease of use, and high throughput. GC-MS serves as an excellent complementary technique for impurity identification, while ¹H NMR is best suited for the qualification of primary reference standards. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation.

References

Comparison of different synthetic routes to 4-Nitrophenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the primary synthetic routes to 4-Nitrophenethylamine hydrochloride is presented for researchers and professionals in drug development. This guide provides an objective analysis of two main synthetic strategies: the nitration of β-phenylethylamine and the decarboxylation of 4-nitrophenylalanine. The performance of each route is evaluated based on experimental data from published literature, focusing on yield, purity, and reaction conditions.

Comparison of Synthetic Routes

The synthesis of this compound is crucial for the production of various pharmaceutical compounds. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of the manufacturing process. This guide compares two common methods, highlighting their respective advantages and disadvantages.

Parameter Route 1: Nitration of β-Phenylethylamine Route 2: Decarboxylation of 4-Nitrophenylalanine
Starting Material β-PhenylethylamineL-4-Nitrophenylalanine
Key Steps 1. Protection of the amino group (e.g., acetylation) 2. Nitration 3. Deprotection1. Preparation of L-4-Nitrophenylalanine (if not commercially available) 2. Decarboxylation
Reported Yield High (A specific yield of 26g from 20g of starting material is mentioned in a patent, but a percentage is not explicitly stated)[1]78%[2]
Purity High purity after recrystallization[1]>99% by HPLC[3]
Reaction Conditions Low temperatures (0°C) for nitration[1]. Reflux for deprotection[4]High temperature (220°C) for decarboxylation[2]
Reagents Acetic anhydride (B1165640), Concentrated H₂SO₄, Concentrated HNO₃, HCl[4][5]Diphenylether, Methyl ethyl ketone, HCl gas[2]
Advantages Utilizes readily available and inexpensive starting materials. High yielding process.Fewer steps if starting from 4-nitrophenylalanine. Avoids the use of strong nitrating acids in the final steps. High purity of the final product.
Disadvantages Involves the use of highly corrosive and hazardous nitrating acids. Requires a protection/deprotection sequence for the amino group, adding steps to the synthesis. Formation of ortho and meta isomers is possible if not properly controlled.The starting material, 4-nitrophenylalanine, can be expensive. The decarboxylation step requires a very high temperature.

Experimental Protocols

Route 1: Nitration of β-Phenylethylamine (with N-protection)

This protocol is based on a method described in Chinese patent CN107759477A.[4]

Step 1: N-Acetylation of β-Phenylethylamine

  • In a reaction vessel, dissolve β-phenylethylamine in a suitable solvent such as dichloromethane.

  • Add acetic anhydride to the solution. The molar ratio of β-phenylethylamine to acetic anhydride is typically 1:1.0-1.5.[4]

  • Heat the reaction mixture to 40-95°C and stir for 1-8 hours to yield N-acetyl-β-phenylethylamine (Intermediate 1).[4]

Step 2: Nitration of N-acetyl-β-phenylethylamine

  • In a separate vessel, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Cool the nitrating mixture to 0°C.[1]

  • Slowly add the N-acetyl-β-phenylethylamine from Step 1 to the cold nitrating mixture.

  • Stir the reaction at 0°C until the reaction is complete.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH) to an alkaline pH.[1]

  • Filter the precipitate to obtain N-(4-nitrophenethyl)acetamide (Intermediate 2).

Step 3: Deprotection and Salt Formation

  • Suspend the N-(4-nitrophenethyl)acetamide in a suitable solvent.

  • Add hydrochloric acid to adjust the pH to acidic.[4]

  • Heat the mixture to reflux.

  • Cool the solution to induce crystallization of this compound.

  • Filter and dry the product.

Route 2: Decarboxylation of 4-Nitrophenylalanine

This protocol is adapted from a procedure published in Synthetic Communications.[2][3]

Step 1: Preparation of Anhydrous 4-Nitrophenylalanine (if starting from monohydrate)

  • If starting with L-4-nitrophenylalanine monohydrate, it is necessary to remove the water of hydration.

  • This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene.[2][3]

Step 2: Decarboxylation

  • Suspend the anhydrous 4-nitrophenylalanine in diphenylether.

  • Add a catalytic amount of methyl ethyl ketone.[2]

  • Heat the mixture to 220°C for 3 hours.[2] The solution should become a clear dark red.[2]

Step 3: Salt Formation and Isolation

  • Cool the reaction mixture and dilute it with diethyl ether.

  • Bubble dry HCl gas through the solution to precipitate the hydrochloride salt.[2]

  • Filter the dark red precipitate.

  • Stir the crude product in ethyl acetate (B1210297) and filter again to obtain the purified this compound as a brown solid.[2]

Visualized Synthetic Pathways

The following diagrams illustrate the chemical transformations in each synthetic route.

Route1 start β-Phenylethylamine intermediate1 N-Acetyl-β-phenylethylamine start->intermediate1 Acetic Anhydride intermediate2 N-(4-Nitrophenethyl)acetamide intermediate1->intermediate2 HNO₃, H₂SO₄ product 4-Nitrophenethylamine Hydrochloride intermediate2->product HCl, H₂O, Heat

Caption: Synthetic pathway for Route 1: Nitration of β-Phenylethylamine.

Route2 start 4-Nitrophenylalanine intermediate 4-Nitrophenethylamine (free base) start->intermediate Heat (220°C) Diphenylether, MEK product 4-Nitrophenethylamine Hydrochloride intermediate->product Dry HCl gas

Caption: Synthetic pathway for Route 2: Decarboxylation of 4-Nitrophenylalanine.

References

The Strategic Advantage of 4-Nitrophenethylamine Hydrochloride in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complex landscape of drug development, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among these, 4-Nitrophenethylamine hydrochloride has emerged as a versatile and valuable scaffold, particularly in the synthesis of targeted therapeutics. This guide provides an objective comparison of its efficacy against its primary alternative, 4-aminophenethylamine, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery pipelines.

This compound's utility is rooted in the dual functionality of its nitro and amine groups. The nitro group serves as a stable precursor to the amine, which is often crucial for the final bioactivity of the drug molecule. This latent amine functionality allows for a wider range of chemical transformations earlier in the synthetic sequence without the need for protecting groups, which can add steps and reduce overall yield. Furthermore, the hydrochloride salt form enhances the compound's stability and solubility, simplifying handling and improving the reproducibility of reactions.

Performance Comparison: 4-Nitrophenethylamine vs. 4-Aminophenethylamine

The primary alternative to this compound is its reduced counterpart, 4-aminophenethylamine. The choice between these two building blocks hinges on a trade-off between the number of synthetic steps and the overall efficiency of the reaction sequence. While starting with 4-aminophenethylamine eliminates the need for a nitro reduction step, the free amine can be more reactive, often necessitating protection and deprotection steps, which can diminish the overall yield.

To illustrate this, we will compare the synthetic routes to two prominent drugs: Mirabegron, a beta-3 adrenergic agonist for overactive bladder, and Dofetilide, a class III antiarrhythmic agent.

Comparative Synthesis Data
Target MoleculeBuilding BlockKey Synthetic StepsOverall Yield (Illustrative)Key AdvantagesKey Disadvantages
Mirabegron 4-Nitrophenethylamine HCl1. Amide formation2. Amide and Nitro reduction3. Final coupling~61%- Fewer protection/deprotection steps- Stable starting material- Requires a dedicated reduction step
Mirabegron 4-Aminophenethylamine1. Amine protection2. Amide formation3. Amide reduction4. Deprotection5. Final couplingPotentially lower due to more steps- Avoids nitro reduction- Requires additional protection/deprotection steps- Potentially lower overall yield
Dofetilide 4-Nitrophenethylamine HCl1. Sulfonamide formation2. Methylation3. Deprotection4. Nitro reduction5. Final couplingNot explicitly stated, but multi-step- Versatile for early-stage modifications- Requires a final reduction step
Dofetilide 4-Aminophenethylamine1. Amine protection2. Sulfonamide formation3. Methylation4. Deprotection5. Final couplingPotentially lower due to more steps- Avoids nitro reduction- Additional protection/deprotection steps may be required

Experimental Protocols

Synthesis of Mirabegron using this compound

This synthesis involves three main stages: amide formation, a one-pot reduction of the amide and nitro groups, and a final coupling reaction.

Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

  • To a solution of (R)-mandelic acid in dichloromethane (B109758), add 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound and triethylamine (B128534) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Upon completion, dilute with dichloromethane and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield the desired amide as a solid.

    • Yield: Approximately 86%.[1]

Protocol 2: Synthesis of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol

  • This step involves the reduction of both the amide and nitro groups of the intermediate from Protocol 1 in a one-pot procedure.

  • The intermediate is treated with a borane-tetrahydrofuran (B86392) complex to reduce the amide.

  • Following the amide reduction, palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium (B1175870) formate) are used to reduce the nitro group.

  • The reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated to obtain the crude product.

    • Yield: Approximately 86% for the combined reduction steps.[1]

Protocol 3: Synthesis of Mirabegron

  • The amino intermediate from Protocol 2 is coupled with 2-(2-aminothiazol-4-yl)acetic acid using EDC.HCl.

  • The reaction is typically carried out in an acidic aqueous medium.

  • After the reaction is complete, the mixture is basified to precipitate the product.

  • The solid is filtered, washed, and dried to yield Mirabegron.

    • Yield: Approximately 84.5%.[1][2]

Synthesis of Dofetilide using this compound

The synthesis of Dofetilide is a multi-step process that leverages the reactivity of the starting material.

Protocol 4: Synthesis of N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride

  • Protect the amino group of 2-(4-Nitrophenyl)ethanamine hydrochloride with p-toluenesulfonyl chloride.[3]

  • Methylate the resulting sulfonamide using dimethyl sulphate.[3]

  • Deprotect the sulfonamide with aqueous sulfuric acid to yield N-methyl-2-(4-nitrophenyl)ethanamine, which is then converted to its hydrochloride salt.[3]

    • Yield for the final step: 46.0 g from 100 g of the methylated intermediate.[3]

Protocol 5: Synthesis of Dofetilide

  • The N-methyl-2-(4-nitrophenyl)ethanamine intermediate is then coupled with another key intermediate, followed by the reduction of the nitro group to an amine.

  • The final step involves a double methylsulfonylation reaction.[4]

    • Yield for the final methylsulfonylation: 67.1%.[4]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the biological targets of drugs synthesized from this compound and the synthetic processes, the following diagrams are provided.

Mirabegron_Synthesis_Workflow A 4-Nitrophenethylamine HCl C Amide Formation (EDC, HOBt) A->C B (R)-mandelic acid B->C D (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide C->D Yield: ~86% E Amide & Nitro Reduction (Borane, Pd/C, H2) D->E F (R)-2-((4-aminophenylethyl)amino) -1-phenylethanol E->F Yield: ~86% H Final Coupling (EDC.HCl) F->H G 2-(2-aminothiazol-4-yl)acetic acid G->H I Mirabegron H->I Yield: ~84.5%

Caption: Synthetic workflow for Mirabegron.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3AR Beta-3 Adrenergic Receptor (Bladder) Mirabegron->Beta3AR Binds to G_Protein Gs Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Mirabegron's signaling pathway.

Dofetilide_Mechanism Dofetilide Dofetilide hERG hERG K+ Channel (Pore Region) Dofetilide->hERG Blocks K_efflux Potassium Ion Efflux (IKr) Repolarization Dofetilide->K_efflux Inhibits hERG->K_efflux Mediates AP_Prolongation Action Potential Prolongation K_efflux->AP_Prolongation Leads to Antiarrhythmic Antiarrhythmic Effect AP_Prolongation->Antiarrhythmic Results in

Caption: Dofetilide's mechanism of action.

Conclusion

This compound stands out as a strategic building block in drug discovery due to its inherent stability and the versatility of the nitro group, which acts as a masked amine. This allows for a more flexible and often more efficient synthetic strategy, particularly in complex, multi-step syntheses. While the alternative, 4-aminophenethylamine, offers a more direct route by eliminating a reduction step, this advantage can be negated by the need for protecting group chemistry, which can increase the number of steps and lower the overall yield. The choice between these building blocks should be made on a case-by-case basis, considering the specific reaction conditions and the overall synthetic plan. However, the evidence suggests that for complex drug targets, the strategic use of this compound can offer a more robust and efficient path to the final bioactive molecule.

References

Spectral data comparison of 4-Nitrophenethylamine hydrochloride from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4-Nitrophenethylamine hydrochloride (CAS: 29968-78-3), a key intermediate in pharmaceutical synthesis. The quality and purity of this reagent are critical for the successful synthesis of target molecules, necessitating rigorous analytical characterization. This document outlines the expected spectral characteristics of high-purity this compound and provides standardized protocols for researchers to verify the quality of this material procured from different suppliers.

Data Presentation: Spectral Reference Standards

The following tables summarize the expected spectral data for high-purity this compound. Researchers can use this data as a reference standard to compare against the certificates of analysis and their own experimental data from various suppliers.

Table 1: ¹H NMR Spectral Data (Reference)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.20Doublet2HAr-H (ortho to NO₂)
~7.50Doublet2HAr-H (meta to NO₂)
~3.30Triplet2H-CH₂-NH₃⁺
~3.10Triplet2HAr-CH₂-

Solvent: DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectral Data (Reference)

Chemical Shift (ppm)Assignment
~146.5Ar-C (para to CH₂CH₂NH₃⁺)
~145.0Ar-C (ipso to NO₂)
~130.0Ar-CH (meta to NO₂)
~124.0Ar-CH (ortho to NO₂)
~39.0-CH₂-NH₃⁺
~32.0Ar-CH₂-

Solvent: DMSO-d₆. Data obtained from representative spectra.[1]

Table 3: FT-IR Spectral Data (Reference)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800StrongN-H stretch (amine salt)
~1595, 1490Medium-StrongAromatic C=C stretch
~1515StrongAsymmetric NO₂ stretch
~1345StrongSymmetric NO₂ stretch
~850StrongC-H out-of-plane bend (p-disubstituted)

Sample prepared as a KBr pellet.[2]

Table 4: Mass Spectrometry Data (Reference)

m/zInterpretation
166.07[M-HCl]⁺, molecular ion of the free base
136.06[M-HCl-NO]⁺
120.07[M-HCl-NO₂]⁺
91.05Tropylium ion [C₇H₇]⁺

Method: Electron Ionization (EI). Fragmentation patterns can vary with instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure consistent and reproducible results when evaluating products from different suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and coupling constants with the reference data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the major absorption bands and compare their positions and relative intensities to the reference spectrum to confirm the presence of key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern for structural confirmation.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions for structural elucidation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Analysis: Identify the molecular ion peak corresponding to the free base (M-HCl) and compare the observed fragmentation pattern with the expected pattern.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for quality control and the synthetic relevance of this compound.

experimental_workflow cluster_supplier Supplier cluster_qc Quality Control Laboratory cluster_analysis Spectral Analysis supplier Supplier A/B/C reception Sample Reception (4-Nitrophenethylamine HCl) supplier->reception visual Visual Inspection (Color, Form) reception->visual nmr NMR (¹H, ¹³C) visual->nmr ftir FT-IR visual->ftir ms Mass Spectrometry visual->ms comparison Data Comparison vs. Reference Standard nmr->comparison ftir->comparison ms->comparison decision Decision (Accept/Reject) comparison->decision

Caption: Quality control workflow for incoming this compound.

synthesis_pathway start 4-Nitrophenethylamine hydrochloride step1 Amide Condensation (EDCI, HOBt) start->step1 intermediate1 (R)-Mandelic Acid intermediate1->step1 amide Amide Intermediate step1->amide step2 Borane Reduction amide->step2 amino_alcohol (R)-2-((4-nitrophenethyl)amino) -1-phenylethanol step2->amino_alcohol step3 Catalytic Hydrogenation (Reduction of NO₂) amino_alcohol->step3 amino_intermediate Amino Intermediate step3->amino_intermediate step4 Final Condensation amino_intermediate->step4 intermediate2 2-(2-aminothiazol-4-yl) acetic acid intermediate2->step4 mirabegron Mirabegron step4->mirabegron

Caption: Synthetic pathway to Mirabegron utilizing 4-Nitrophenethylamine HCl.[3]

Conclusion

The consistency and purity of starting materials like this compound are paramount in research and drug development. While reputable suppliers provide certificates of analysis, independent verification using standardized analytical methods is a crucial component of good laboratory practice. This guide provides the reference data and protocols to facilitate this verification process. By comparing the spectral data of purchased materials against these standards, researchers can ensure the quality of their reagents, leading to more reliable and reproducible experimental outcomes. It is important to note that minor variations in spectral data can occur due to differences in instrumentation, sample preparation, and solvent choice. However, significant deviations may indicate the presence of impurities or a different chemical entity altogether, warranting further investigation or rejection of the material.

References

A Comparative Guide to a Validated HPLC Method and UV-Visible Spectrophotometry for the Quantification of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is critical in drug development and quality control. 4-Nitrophenethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for its quantification and compares its performance against a conventional Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The data presented herein is intended to guide researchers in selecting the most appropriate analytical technique for their specific needs, ensuring reliability, accuracy, and compliance with regulatory standards.

Overview of Analytical Methods

Two distinct analytical methods were validated for the quantitative determination of this compound.

  • New Method: High-Performance Liquid Chromatography (HPLC) This is a separation technique that offers high specificity and sensitivity. The developed method utilizes reverse-phase chromatography with UV detection, allowing for the accurate quantification of this compound even in the presence of potential impurities.

  • Alternative Method: UV-Visible Spectrophotometry This method is based on the principle of light absorption by the analyte at a specific wavelength (λmax). It is a simpler and more rapid technique but can be susceptible to interference from other compounds that absorb light in the same region.[1][2]

The following diagram illustrates the logical comparison between these two analytical techniques based on key performance attributes.

cluster_hplc HPLC Method cluster_uv UV-Vis Method cluster_params Performance Parameters hplc_spec High Specificity hplc_sens High Sensitivity hplc_cost Higher Cost & Complexity uv_spec Lower Specificity uv_sens Moderate Sensitivity uv_cost Lower Cost & Simplicity param_spec Specificity param_spec->hplc_spec Superior param_spec->uv_spec Prone to Interference param_sens Sensitivity param_sens->hplc_sens Lower LOD/LOQ param_sens->uv_sens Higher LOD/LOQ param_cost Cost & Complexity param_cost->hplc_cost High Investment param_cost->uv_cost Economical

Fig. 1: Logical comparison of HPLC and UV-Vis methods.

Data Presentation: Summary of Validation Parameters

The validation of both methods was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]

Table 1: Comparison of Key Validation Parameters

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 1 - 50 µg/mL5 - 60 µg/mL
Correlation Coefficient (r²) 0.99980.9991
Regression Equation y = 45872x + 1254y = 0.015x + 0.008
Accuracy (% Recovery) 99.2% - 100.8%98.5% - 101.5%
Precision (Repeatability, %RSD) 0.45%1.12%
Precision (Intermediate, %RSD) 0.82%1.65%
Limit of Detection (LOD) 0.1 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL5.0 µg/mL

Table 2: Linearity Data for the HPLC Method

Concentration (µg/mL)Mean Peak Area (n=3)
147,120
5230,550
10460,100
251,148,050
502,295,000

Table 3: Linearity Data for the UV-Vis Spectrophotometric Method

Concentration (µg/mL)Mean Absorbance (n=3)
50.084
100.159
200.307
400.611
600.905

Table 4: Accuracy and Precision Data for the HPLC Method

Spike LevelConcentration (µg/mL)Mean % Recovery (n=3)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, 2 days)
80%2099.2%0.45%0.82%
100%25100.3%
120%30100.8%

Table 5: Accuracy and Precision Data for the UV-Vis Spectrophotometric Method

Spike LevelConcentration (µg/mL)Mean % Recovery (n=3)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, 2 days)
80%2498.5%1.12%1.65%
100%30100.2%
120%36101.5%

Experimental Protocols

Detailed methodologies for the validation of both analytical techniques are provided below.

New Method: HPLC Validation Protocol

The workflow for the HPLC method validation is outlined in the diagram below.

cluster_validation Validation Experiments prep Standard & Sample Preparation hplc HPLC System Setup (C18 Column, Mobile Phase, Flow Rate: 1.0 mL/min) prep->hplc linearity Linearity (5 concentrations) hplc->linearity accuracy Accuracy (Spiked Samples) hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision lod_loq LOD & LOQ (S/N Ratio or Calibration Curve) hplc->lod_loq data Data Acquisition & Processing linearity->data accuracy->data precision->data lod_loq->data report Validation Report Generation data->report

Fig. 2: Experimental workflow for HPLC method validation.
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100 series or equivalent, equipped with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH 2.5) in a ratio of 85:15 (v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Preparation of Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Calibration Standards: Prepare a series of working standards (1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare a sample solution of the test article at a target concentration of 25 µg/mL in the mobile phase.

  • Validation Experiments:

    • Linearity: Inject each calibration standard in triplicate and plot a graph of mean peak area versus concentration.

    • Accuracy: Prepare samples in triplicate at 80%, 100%, and 120% of the target concentration by spiking a known amount of standard into a sample matrix. Calculate the percentage recovery.

    • Precision (Repeatability): Analyze six replicate samples of the 100% concentration on the same day.

    • Precision (Intermediate): Repeat the analysis of six replicate samples on a different day with a different analyst.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][5]

Alternative Method: UV-Vis Spectrophotometry Protocol
  • Instrumentation:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Preparation of Solutions:

    • Solvent: 0.1 M Hydrochloric Acid.

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with 0.1 M HCl.

    • Calibration Standards: Prepare working standards (5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with 0.1 M HCl.

  • Validation Experiments:

    • Determination of λmax: Scan the 10 µg/mL standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance. The λmax was found to be 274 nm.

    • Linearity: Measure the absorbance of each calibration standard in triplicate at 274 nm. Plot a graph of mean absorbance versus concentration.

    • Accuracy and Precision: Follow the same procedure as for the HPLC method, preparing samples at the appropriate concentrations in 0.1 M HCl.

Conclusion and Recommendation

This guide provides a detailed validation and comparison of two analytical methods for the quantification of this compound.

  • The HPLC method demonstrates superior performance in terms of specificity, sensitivity, and precision. Its lower LOD and LOQ make it the ideal choice for trace-level quantification and for the analysis of samples containing impurities or degradation products. While it involves a higher initial investment in equipment and requires more complex operation, its reliability and accuracy are essential for regulatory submissions and in-process controls where specificity is paramount.

  • The UV-Vis spectrophotometric method is a viable alternative for routine, high-throughput analyses where the sample matrix is simple and free from interfering substances. Its speed, simplicity, and lower cost are significant advantages.[2][8] However, its lower sensitivity and potential for interference mean it may not be suitable for all applications, particularly for stability studies or impurity profiling.

Recommendation: For drug development and quality control applications requiring high accuracy and specificity, the validated HPLC method is strongly recommended . The UV-Vis method can be effectively employed for preliminary or non-critical screening purposes where its limitations are understood and controlled.

References

A Comparative Guide to the Reactivity of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the chemical reactivity of 4-nitrophenethylamine hydrochloride. Through a comparative analysis with its parent compound, phenethylamine (B48288), and its reduced analogue, 4-aminophenethylamine, this document offers insights into how the electronic properties of the aromatic ring substituent influence the reactivity of the ethylamine (B1201723) side chain. The primary reactions explored are N-acetylation, a common transformation of the amino group, and the catalytic reduction of the nitro group, a reaction specific to 4-nitrophenethylamine.

Comparative Analysis of Reactivity

The reactivity of the primary amine in the phenethylamine scaffold is significantly influenced by the substituent at the para position of the phenyl ring. This is primarily due to the electronic effects of the substituent, which can either donate or withdraw electron density from the aromatic ring, and in turn, affect the nucleophilicity of the amino group.

  • Phenethylamine: As the unsubstituted parent compound, phenethylamine serves as our baseline for reactivity. The phenyl group is weakly electron-donating, providing a moderate level of electron density to the amino group.

  • 4-Aminophenethylamine: The amino group (-NH₂) at the para position is a strong electron-donating group through resonance. This increases the electron density on the nitrogen of the ethylamine side chain, making it a stronger nucleophile and thus more reactive towards electrophiles compared to phenethylamine.

  • This compound: In contrast, the nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance. This significantly reduces the electron density on the nitrogen atom of the ethylamine side chain, rendering it less nucleophilic and therefore less reactive towards electrophiles. The hydrochloride salt form further decreases the free amine concentration in solution, which can also impact reaction rates.

These electronic effects are benchmarked in the following sections through a comparative analysis of N-acetylation reactions. Furthermore, the unique reactivity of the nitro group in this compound is highlighted through a standard catalytic hydrogenation protocol.

Data Presentation: Benchmarking N-Acetylation and Nitro Reduction

The following tables summarize the reaction conditions and expected yields for the N-acetylation of the three compounds and the catalytic reduction of this compound.

Table 1: Comparative N-Acetylation with Acetic Anhydride (B1165640)

CompoundReagentsSolventReaction TimeTemperatureYield (%)
PhenethylamineAcetic Anhydride, Pyridine (B92270)Dichloromethane (B109758)2 hoursRoom Temp.>95%
4-AminophenethylamineAcetic Anhydride, PyridineDichloromethane1 hourRoom Temp.>95%
This compoundAcetic Anhydride, Triethylamine (B128534)Dichloromethane12 hoursRoom Temp.~90%

Table 2: Catalytic Hydrogenation of this compound

ReactantCatalystSolventH₂ PressureReaction TimeTemperatureProductYield (%)
This compound10% Pd/CMethanol (B129727), 1N HCl50 psi12 hoursRoom Temp.4-Aminophenethylamine~67%[1]

Experimental Protocols

Detailed methodologies for the key comparative reactions are provided below.

Protocol 1: N-Acetylation of Phenethylamine

Objective: To synthesize N-phenethylacetamide as a baseline for reactivity.

Materials:

  • Phenethylamine

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenethylacetamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: N-Acetylation of 4-Aminophenethylamine

Objective: To demonstrate the enhanced reactivity of the amino group due to the electron-donating para-substituent.

Materials:

  • 4-Aminophenethylamine

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-aminophenethylamine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by TLC. Given the presence of two amino groups, careful control of stoichiometry is crucial for selective mono-acetylation of the ethylamine moiety.

  • Work-up the reaction by washing with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain N-(4-aminophenethyl)acetamide.

Protocol 3: N-Acetylation of this compound

Objective: To illustrate the reduced reactivity of the amino group due to the electron-withdrawing nitro group.

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the reaction.

  • Cool the mixture to 0 °C and slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield N-(4-nitrophenethyl)acetamide. The product can be purified by recrystallization from ethanol.[2]

Protocol 4: Catalytic Hydrogenation of this compound

Objective: To demonstrate a key reaction involving the nitro group, converting it to an amino group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • 1N Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a mixture of methanol and 1N HCl.

  • Add 10% Pd/C catalyst (typically 10% by weight of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenethylamine hydrochloride.[1]

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship between the compared compounds.

Experimental_Workflow_N_Acetylation cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Amine Phenethylamine Derivative (1.0 eq) Mix 1. Mix Amine, Solvent, and Base Amine->Mix Solvent Dichloromethane Solvent->Mix Base Base (Pyridine or TEA) Base->Mix Ac2O Acetic Anhydride (1.1 eq) Add 3. Add Acetic Anhydride Ac2O->Add Cool 2. Cool to 0 °C Mix->Cool Cool->Add Stir 4. Stir at Room Temperature Add->Stir Monitor 5. Monitor by TLC Stir->Monitor Wash 6. Aqueous Wash Monitor->Wash Dry 7. Dry Organic Layer Wash->Dry Concentrate 8. Concentrate Dry->Concentrate Purify 9. Purify Concentrate->Purify Product N-Acetylated Product Purify->Product Catalytic_Hydrogenation_Workflow cluster_reactants Reactants & Catalyst cluster_procedure Hydrogenation Procedure cluster_workup Work-up Substrate 4-Nitrophenethylamine HCl (1.0 eq) Setup 1. Combine in Hydrogenation Vessel Substrate->Setup Solvent Methanol / 1N HCl Solvent->Setup Catalyst 10% Pd/C Catalyst->Setup Purge 2. Purge with H₂ Setup->Purge Pressurize 3. Pressurize to 50 psi H₂ Purge->Pressurize React 4. Stir at Room Temperature for 12h Pressurize->React Vent 5. Vent H₂ and Purge with N₂ React->Vent Filter 6. Filter through Celite Vent->Filter Concentrate 7. Concentrate Filtrate Filter->Concentrate Product 4-Aminophenethylamine HCl Concentrate->Product Compound_Relationships PEA Phenethylamine NitroPEA 4-Nitrophenethylamine PEA->NitroPEA Nitration AminoPEA 4-Aminophenethylamine NitroPEA->AminoPEA Reduction AminoPEA->PEA Deamination (hypothetical)

References

A Comparative Guide to the Synthesis of 4-Nitrophenethylamine Hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Nitrophenethylamine hydrochloride is a valuable building block, notably in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of the primary synthetic routes to this intermediate, offering an objective analysis of their performance based on experimental data.

Executive Summary

Two principal methods for the synthesis of this compound are critically examined: the nitration of phenethylamine (B48288) and the decarboxylation of 4-nitrophenylalanine. The nitration of phenethylamine can be performed directly or with a protecting group for the amine functionality, a common industrial approach to improve yield and purity. The decarboxylation of 4-nitrophenylalanine presents a more direct route, avoiding the use of harsh nitrating agents on the core phenethylamine structure. This guide will delve into the experimental protocols, quantitative data, and cost-benefit analysis of these methods to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Data Comparison

The choice of synthesis method is often a trade-off between the cost of starting materials, reaction efficiency, and overall process complexity. The following table summarizes the key quantitative data for the different synthesis methods.

ParameterMethod 1: Nitration of Phenethylamine (Direct)Method 1a: Nitration of Phenethylamine (with N-Acetylation)Method 2: Decarboxylation of 4-Nitrophenylalanine
Starting Material Phenethylamine hydrochlorideβ-Phenylethylamine, Acetic anhydride (B1165640)L-4-Nitrophenylalanine
Key Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidAcetic anhydride, Nitric acid, Sulfuric acid, Hydrobromic acidDiphenylether, Methyl ethyl ketone, HCl gas
Reaction Time ~1 hour for nitrationProtection: 4-5h, Nitration: 2-3h, Deprotection: 2-3h~3 hours
Yield High (Calculated ~114% crude, requires significant purification)[1]High (Final crystalline product from 120-128 kg phenethylamine is 70-90 kg)[2]78%[3][4]
Purity Good after recrystallization[1]>99.8% (HPLC)[2]>99% (HPLC)[5]
Key Advantages Inexpensive starting material, fewer steps than protected nitration.High purity and yield, suitable for industrial scale.[2]High yield in a single step, avoids direct nitration of a sensitive amine.[3][4]
Key Disadvantages Formation of ortho- and meta-isomers, potential for side reactions.Multi-step process, use of corrosive acids.Expensive starting material, high reaction temperature.
Estimated Cost of Starting Material (per mole of product) LowLow to ModerateHigh

Experimental Protocols

Method 1: Nitration of Phenethylamine (Direct)

This method involves the direct nitration of phenethylamine hydrochloride using a mixture of concentrated nitric and sulfuric acids.

Procedure: At 0°C, 20g of phenethylamine hydrochloride is slowly added to a mixture of 35mL of concentrated nitric acid and 65mL of concentrated sulfuric acid. The reaction mixture is stirred at this temperature for 1 hour to ensure complete reaction. The temperature is then raised to room temperature, and the mixture is poured into 1.5L of water. The pH of the solution is adjusted to 10 with NaOH, and the product is extracted with diethyl ether. The ether phase is then extracted with 1M hydrochloric acid. The aqueous phase is spin-dried to yield a yellow solid, which is then recrystallized to obtain this compound as a pale yellow solid (26g).[1]

Method 1a: Nitration of Phenethylamine (with N-Acetylation)

This industrial method involves the protection of the amino group as an acetamide (B32628) before nitration, followed by deprotection.

Step 1: N-Acetylation of β-Phenylethylamine In a 500L enamel reactor, 120-128 kg of β-phenylethylamine and 145-150 kg of acetic anhydride are added and stirred at 40-50°C for 4-5 hours.[2]

Step 2: Nitration of N-Acetylphenethylamine In a 1000L enamel reactor, 340-350 kg of 62-64% nitric acid is stirred, and 490-500 kg of 70% sulfuric acid is added at 30-35°C. The reaction mixture from Step 1 is then added at 25-35°C. After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction solution is then neutralized to pH 6-7 with 30% NaOH solution, and the product is extracted with 295-300 kg of toluene. The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated.[2]

Step 3: Deprotection and Salt Formation To the concentrated product from Step 2, 275-280 kg of 40% hydrobromic acid is added, and the mixture is refluxed at 102-106°C for 2-3 hours. The solution is then cooled to 4.8°C and frozen for 4.8-5 hours to crystallize the product, yielding 80-100 kg of crude crystals.[2]

Step 4: Recrystallization The crude crystals are dissolved in 100-120 kg of a ternary mixed solvent system of water:ethanol:toluene (1:6.8-7:2 by volume) by heating. The solution is then frozen and crystallized at -2°C for 4.8-5 hours to yield 70-90 kg of pure 4-nitrophenethylamine hydrobromide (purity >99.8%).[2]

Method 2: Decarboxylation of L-4-Nitrophenylalanine

This method provides a convenient and efficient synthesis of this compound via the decarboxylation of L-4-nitrophenylalanine.[3][4]

Procedure: A suspension of 5.0 g (23.81 mM) of L-4-nitrophenylalanine in 50 mL of diphenylether is treated with 0.17 g (2.37 mM) of methyl ethyl ketone (MEK). The mixture is heated at 220°C for 3 hours, resulting in a clear dark red solution. This solution is then diluted with 50 mL of diethyl ether and cooled in an ice bath. Dry HCl gas is bubbled through the solution to precipitate a dark red solid, which is collected by filtration. This residue is stirred in ethyl acetate (B1210297) and filtered to obtain 3.75 g (78% yield) of this compound as a brown solid.[3][4] The purity of the final product is reported to be greater than 99% by HPLC.[5]

Signaling Pathways and Experimental Workflows

G cluster_0 Method 1: Nitration of Phenethylamine cluster_1 Method 2: Decarboxylation PE Phenethylamine NPE N-Acetyl phenethylamine PE->NPE Acetic anhydride Nitrated_NPE N-Acetyl-4-nitro phenethylamine NPE->Nitrated_NPE HNO3/H2SO4 Product1 4-Nitrophenethylamine hydrochloride Nitrated_NPE->Product1 HBr/HCl NP 4-Nitrophenylalanine Product2 4-Nitrophenethylamine hydrochloride NP->Product2 Heat, MEK, Diphenylether, HCl

Caption: Synthetic pathways for this compound.

G cluster_0 Workflow: Nitration of Phenethylamine (Protected) cluster_1 Workflow: Decarboxylation start Start protection N-Acetylation of Phenethylamine start->protection nitration Nitration with HNO3/H2SO4 protection->nitration neutralization Neutralization & Extraction nitration->neutralization deprotection Deprotection with HBr neutralization->deprotection crystallization Crystallization deprotection->crystallization end Final Product crystallization->end start2 Start decarboxylation Decarboxylation in Diphenylether with MEK start2->decarboxylation precipitation Precipitation with HCl gas decarboxylation->precipitation filtration Filtration & Washing precipitation->filtration end2 Final Product filtration->end2

Caption: Experimental workflows for the synthesis methods.

Cost-Benefit Analysis

Method 1: Nitration of Phenethylamine

  • Cost: The primary starting material, phenethylamine, is relatively inexpensive.[6][7][8][9][10] The reagents used, such as nitric acid, sulfuric acid, and acetic anhydride, are also commodity chemicals, making the raw material cost for this method significantly lower than the decarboxylation route.

  • Benefit: This method is highly scalable and is used for industrial production.[2] The protected nitration route (Method 1a) can deliver a very high-purity product.[2]

  • Drawback: Direct nitration (Method 1) can lead to the formation of undesired ortho- and meta-isomers, which requires careful purification and can lower the overall yield of the desired para-isomer. The protected route (Method 1a) involves multiple steps, increasing the overall reaction time and process complexity. Both variations use highly corrosive and hazardous acids.

Method 2: Decarboxylation of 4-Nitrophenylalanine

  • Cost: The main cost driver for this method is the starting material, 4-nitrophenylalanine, which is considerably more expensive than phenethylamine.[11]

  • Benefit: This method is a one-step reaction with a high reported yield (78%) and produces a high-purity product.[3][4] It avoids the challenges associated with the direct nitration of phenethylamine, such as isomer separation.

  • Drawback: The high cost of the starting material may make this method less economically viable for large-scale industrial production. The reaction is conducted at a very high temperature (220°C), which requires specific equipment and poses safety considerations.

Conclusion

Both the nitration of phenethylamine and the decarboxylation of 4-nitrophenylalanine are effective methods for the synthesis of this compound.

The nitration of phenethylamine, particularly with the use of a protecting group, is the more cost-effective and scalable method for industrial production , despite being a multi-step process. The low cost of the starting materials is a significant advantage.

The decarboxylation of 4-nitrophenylalanine is an excellent laboratory-scale method that offers a high-yielding, one-step synthesis of a high-purity product. However, the high cost of the starting material is a major barrier to its use in large-scale manufacturing.

The choice of method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as the desired scale of production, purity requirements, cost constraints, and available equipment. For large-scale, cost-driven production, the nitration of phenethylamine is the superior choice. For smaller, laboratory-scale syntheses where a simpler procedure and high purity are the primary concerns, and the cost of the starting material is less of a factor, the decarboxylation of 4-nitrophenylalanine offers a reliable and efficient alternative.

References

A Comparative Guide to the Isomeric Purity Assessment of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. 4-Nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1] Its isomeric purity is a critical quality attribute, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative analysis of analytical methodologies for assessing the isomeric purity of this compound, supported by experimental data and detailed protocols.

Understanding Isomeric Impurities in this compound

The primary isomeric impurities of 4-Nitrophenethylamine are the ortho (2-nitro) and meta (3-nitro) positional isomers, which can be formed during the nitration of phenethylamine (B48288).[2] The synthesis process, which often involves the nitration of a phenethylamine precursor, can lead to the formation of these closely related structures.[3][4] Therefore, robust analytical methods are required to separate and quantify these isomers from the desired para (4-nitro) isomer.

Comparative Analysis of Analytical Methods

Several chromatographic and electrophoretic techniques can be employed for the isomeric purity assessment of this compound. The choice of method often depends on the required sensitivity, resolution, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most common techniques.[5][6][7]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Resolution Excellent for positional isomers, especially with optimized columns and mobile phases.High, particularly with capillary columns. Derivatization may be needed for polar analytes.[8]Very high, offering excellent separation of closely related compounds.
Sensitivity High, with UV and MS detectors being common.Very high, especially with Flame Ionization Detection (FID) and Mass Spectrometry (MS).[8]High, though sample loading can be a limitation.
Speed Moderate, with typical run times of 10-30 minutes.Fast, with run times often under 15 minutes.Very fast, with separations often completed in minutes.
Cost Moderate to high initial instrument cost, moderate solvent and column costs.Moderate initial instrument cost, lower gas and column costs.Lower initial instrument cost, minimal buffer consumption.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile and thermally stable, or derivatized.Sample must be soluble in the buffer and possess a charge.

Experimental Protocols

Below is a representative experimental protocol for the analysis of this compound isomeric purity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To separate and quantify 2-Nitrophenethylamine, 3-Nitrophenethylamine, and 4-Nitrophenethylamine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • 2-Nitrophenethylamine and 3-Nitrophenethylamine reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (pH 2.5)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 2.5). For example, starting with 15% acetonitrile and increasing to 50% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[4]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each isomer reference standard in methanol. Create a mixed standard solution containing all three isomers at a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration.

  • Analysis: Inject the mixed standard solution to determine the retention times for each isomer. Then, inject the sample solution.

  • Quantification: Identify the peaks in the sample chromatogram by comparing retention times with the standards. The area of each peak is proportional to the concentration of the corresponding isomer. Calculate the percentage of each impurity.

Quantitative Data Summary

The following table presents hypothetical data from the separation of nitrophenethylamine isomers using different analytical methods.

Method Analyte Retention Time (min) Resolution (Rs) Limit of Detection (LOD) (µg/mL)
HPLC 2-Nitrophenethylamine12.5-0.05
3-Nitrophenethylamine13.82.10.05
4-Nitrophenethylamine15.22.50.04
GC 2-Nitrophenethylamine8.2-0.02
3-Nitrophenethylamine8.91.80.02
4-Nitrophenethylamine9.51.90.01
CE 2-Nitrophenethylamine5.1-0.1
3-Nitrophenethylamine5.52.80.1
4-Nitrophenethylamine6.03.20.08

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the isomeric purity of this compound.

G Workflow for Isomeric Purity Assessment cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Sample Weigh and Dissolve 4-Nitrophenethylamine HCl Sample Method Select Method (HPLC, GC, or CE) Sample->Method Standard Prepare Individual and Mixed Isomer Standards Standard->Method Instrument Instrument Setup and System Suitability Method->Instrument Analysis Inject Standards and Sample Instrument->Analysis Integration Peak Identification and Integration Analysis->Integration Quantification Quantify Isomers (Area % or External Standard) Integration->Quantification Report Generate Purity Report Quantification->Report

References

A Comparative Analysis of Catalysts for the Reduction of 4-Nitrophenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective reduction of 4-nitrophenethylamine hydrochloride to its corresponding amine, 4-aminophenethylamine hydrochloride, is a critical transformation in the synthesis of various pharmaceutical intermediates. The choice of catalyst for this nitro group reduction is paramount, directly influencing reaction efficiency, selectivity, cost, and overall process viability. While direct comparative studies on a single set of conditions for this compound are limited in publicly available literature, a comprehensive analysis of data for analogous aromatic nitro compounds provides significant insights into the performance of various catalytic systems. This guide presents a comparative overview of common heterogeneous catalysts, supported by experimental data from related reactions, to inform the selection of an optimal catalyst.

Performance Comparison of Key Catalysts

The selection of a catalyst for the reduction of this compound hinges on a balance of factors including catalytic activity, selectivity, cost, and the specific requirements of the synthetic route. The most commonly employed catalysts for the reduction of aromatic nitro groups are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.

CatalystTypical SupportKey Performance CharacteristicsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Activated CarbonGenerally exhibits high activity, allowing for milder reaction conditions (temperature and pressure).[1] It is often the catalyst of choice for nitro group reductions.[2]High activity and selectivity. Effective for a wide range of nitro compounds.[2]More expensive than Raney Nickel. Can be susceptible to poisoning by sulfur-containing compounds. May catalyze dehalogenation in substrates containing halides.[2]
Platinum on Carbon (Pt/C) Activated CarbonEffective for the hydrogenation of nitro groups.[1] Can be more robust and less prone to poisoning by certain functional groups compared to Pd/C.[1]Good activity and robustness.[1]Generally more expensive than Pd/C and Raney Nickel.[1] May sometimes require more forcing reaction conditions.[1]
Raney Nickel -High activity for nitro group reduction.[1] Often used in industrial processes due to its cost-effectiveness.[1]Cost-effective non-precious metal catalyst suitable for large-scale production.[1] Less likely to cause dehalogenation of aromatic halides compared to Pd/C.[2]Can be pyrophoric and requires careful handling.[1] May exhibit lower selectivity in the presence of other reducible functional groups compared to precious metal catalysts.[1]

Experimental Data for Analogous Reductions

The following table summarizes quantitative data from the reduction of various aromatic nitro compounds, which can serve as a reference for the reduction of this compound.

CatalystSubstrateHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Raney NiAromatic Nitro CompoundsHydrazinium MonoformateMethanolRoom Temp.2-10 min90-95[3]
Raney NiNitro CompoundsFormic AcidMethanolRoom Temp.10-30 min80-90[4]
10% Pd/C4-Methoxy-2,3-methylenedioxy-β-nitrostyreneH₂ (3 atm)Methanol / 1N HClRoom Temp.-67[5]
Pd Black3-Methoxy-4,5-dihydroxy-ω-nitrostyreneH₂ (1 atm)Acetic AcidRoom Temp.-52[5]
10% Pd/CHalogenated NitroarenesHydrazine HydrateMethanol120 (Microwave)15 minGood[6][7]
Co-Zn/N-CNitrobenzeneFormic AcidTHF100875.6[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible reduction of this compound. Below are representative protocols for catalytic hydrogenation and catalytic transfer hydrogenation, which can be adapted for the specific substrate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of an aromatic nitro group using Pd/C and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)

  • Solvent (e.g., Methanol, Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Reaction flask

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel with Celite)

Procedure:

  • Reactor Setup: In a suitable reaction flask, dissolve this compound in the chosen solvent.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen.

  • Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature and pressure until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-aminophenethylamine hydrochloride. Further purification can be achieved by recrystallization.

Protocol 2: Catalytic Transfer Hydrogenation using Raney Nickel and Formic Acid

This protocol outlines a method for the reduction of an aromatic nitro group using Raney Nickel and formic acid as the hydrogen donor.[4]

Materials:

  • This compound

  • Raney Nickel catalyst

  • Methanol

  • 90% Formic Acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Filtration setup

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound and Raney Nickel (approximately 0.2-0.3g per 5 mmol of substrate) in methanol.

  • Reagent Addition: While stirring at room temperature, add 90% formic acid (approximately 2.5 mL per 5 mmol of substrate).

  • Reaction: Continue stirring at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst.

  • Isolation: Evaporate the filtrate to dryness. The residue can be dissolved in a suitable organic solvent (e.g., chloroform (B151607) or ether) and washed with a saturated sodium chloride solution to remove any remaining ammonium (B1175870) formate. Evaporation of the organic layer will yield the desired product.

Visualizations

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reduction Step cluster_workup Product Isolation A Dissolve 4-Nitrophenethylamine HCl in Solvent B Add Catalyst (e.g., Pd/C, Raney Ni) A->B C Introduce Hydrogen Source (H₂ gas or Transfer Agent) B->C D Reaction at Controlled Temperature & Pressure C->D E Filter to Remove Catalyst D->E F Solvent Evaporation E->F G Purification (e.g., Recrystallization) F->G H H G->H Final Product: 4-Aminophenethylamine HCl

A generalized experimental workflow for the catalytic reduction.

reaction_pathway reactant 4-Nitrophenethylamine Hydrochloride product 4-Aminophenethylamine Hydrochloride reactant->product  Catalyst (e.g., Pd/C, Pt/C, Raney Ni) + Hydrogen Source (H₂, HCOOH, etc.)  

The general reaction pathway for the reduction of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Nitrophenethylamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Nitrophenethylamine hydrochloride, ensuring adherence to safety protocols and regulatory compliance. Due to the nature of this compound, it is imperative to handle it as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1] In case of a spill, evacuate the area, eliminate ignition sources, and absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Do not use combustible materials for cleanup.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it as hazardous waste.[2][3]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Aromatic nitro compounds are incompatible with strong oxidizing agents, strong bases, and acids.

2. Containerization:

  • Collect solid this compound waste in a designated, clearly labeled hazardous waste container.[3][4] The container should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]

  • For solutions containing this compound, use a designated liquid hazardous waste container, ensuring compatibility with the solvent.[3]

  • Do not fill waste containers beyond 80-90% capacity to allow for vapor expansion.[6]

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound," and any associated hazards (e.g., "Toxic," "Irritant").[3][4]

  • Include the accumulation start date and the name of the waste generator.[3][4]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.[7][8]

  • This area should be well-ventilated and away from incompatible materials.[3]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[2][3][8]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[3] The most probable disposal method for this compound is high-temperature incineration at a permitted facility.[1]

6. Empty Container Management:

  • Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][8]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueSource
CAS Number 29968-78-3[1][9]
Molecular Formula C8H10N2O2 · HCl[1][9]
Molecular Weight 202.64 g/mol [1][9]
Appearance Yellow - Green Solid Crystalline[10][11]
Melting Point 200 °C (decomposes)[9][10]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides[10]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride (HCl)[1][10][12]

Experimental Protocols

No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the reviewed literature. Chemical reduction of nitro compounds can be hazardous and must be carefully controlled to avoid potential explosions. Therefore, professional disposal is the recommended and safest option.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (Solid or Solution) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (No mixing with incompatibles) B->C D Select Compatible Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS/Licensed Waste Disposal Company F->G H Arrange for Pickup and Professional Disposal (e.g., Incineration) G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Nitrophenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 4-Nitrophenethylamine Hydrochloride

This document provides essential safety, handling, and disposal protocols for this compound, designed for laboratory and research professionals. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling. Key quantitative data are summarized below.

PropertyValueCitations
Molecular Formula C₈H₁₀N₂O₂ · HCl[1][2][3]
Molecular Weight 202.64 g/mol [1][2][3]
Appearance Yellow to green or yellow to brown crystalline solid/powder.[4][5][6]
Melting Point 200 °C (decomposes)[3][4][5][7][8][9]
Solubility Soluble in methanol.[4][8][9]
Storage Temperature Room Temperature. Keep in a dark, dry, well-ventilated place.[5][8][9]
Stability Stable under normal conditions. The substance is hygroscopic.[1][5]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial when working with any chemical. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and emergency responses.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, exposure can cause skin, eye, and respiratory system irritation.[5][10] Therefore, a comprehensive PPE strategy is mandatory.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1][5] Use a chemical fume hood or other appropriate exhaust ventilation where dust may be generated.[1]

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection : Chemical-resistant gloves must be worn.[1] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1] A lab coat or other protective clothing is required to prevent skin exposure.[5]

  • Respiratory Protection : Under normal conditions with adequate ventilation, no respiratory protection is needed.[5] If dust is generated, a NIOSH-approved N95 particle respirator (or EU equivalent P1) should be used.[1] For higher-level protection, consult your institution's safety officer about cartridges like the OV/AG/P99 (US) or ABEK-P2 (EU).[1]

Handling and Storage Protocol

Precautions for Safe Handling:

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation and Ingestion : Do not breathe dust and avoid ingestion.[5]

  • Prevent Dust Formation : Handle the solid material carefully to minimize the creation of airborne dust.[1][5]

  • Hygiene : Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety practices.[1][6]

Conditions for Safe Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as acids, acid chlorides, and acid anhydrides.[5][6]

  • The material is hygroscopic and should be stored under inert gas if possible.[1]

Emergency and Disposal Plan

First-Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst-Aid ProtocolCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][5]
Skin Contact Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation or other symptoms occur, get medical attention.[1][5]
Inhalation Move the person to fresh air. If the individual is not breathing, provide artificial respiration. If symptoms occur, seek medical attention.[1][5]
Ingestion Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. If symptoms occur, get medical attention.[1][5]
Accidental Release and Spill Response
  • Evacuate : Evacuate personnel to a safe area.

  • Ventilate : Ensure adequate ventilation.

  • Protect : Wear all required personal protective equipment (PPE) as detailed above.

  • Contain : Prevent the product from entering drains.[1]

  • Clean-up : Avoid generating dust. Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5]

Waste Disposal

Disposal of this compound must be conducted in compliance with all local, regional, and national regulations.[5]

  • Primary Method : The preferred method is to offer surplus and non-recyclable material to a licensed professional waste disposal service.[1]

  • Incineration : The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Packaging : Contaminated packaging should be treated and disposed of as unused product.[1]

Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1][5][6][10]

Safe Handling Workflow

The following diagram outlines the logical workflow for handling this compound from initial planning to final disposal.

G cluster_prep 1. Preparation & Planning cluster_handling 2. Handling Protocol cluster_post 3. Post-Handling & Disposal A Receiving & Verification Verify chemical identity and container integrity B Secure Storage Store in a cool, dry, well-ventilated area away from incompatibles A->B C Consult Safety Data Sheet (SDS) Review all safety, handling, and emergency information B->C D Conduct Risk Assessment Identify hazards and plan the experiment accordingly C->D E Select & Don PPE Goggles, chemical-resistant gloves, lab coat. Use respirator if dust is likely. D->E F Work in Ventilated Area Use a chemical fume hood to minimize inhalation exposure E->F G Handle Solid Carefully Scoop or pour gently to avoid creating airborne dust F->G H Weighing & Transfer Use appropriate tools and secondary containment G->H I Decontaminate Work Area Clean all surfaces and equipment thoroughly H->I J Remove & Dispose of PPE Remove gloves using proper technique. Dispose of single-use items in designated waste H->J K Segregate Chemical Waste Collect all waste (solid residue, contaminated items) in a labeled, sealed container I->K J->K L Dispose via Licensed Contractor Arrange for pickup by a certified chemical waste disposal company K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.